1-Vinylpyrene
Description
The exact mass of the compound 1-Vinylpyrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Vinylpyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Vinylpyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMHMYHJGDAHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-43-8 | |
| Record name | Pyrene, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90168961 | |
| Record name | 1-Vinylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-21-0 | |
| Record name | 1-Ethenylpyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Vinylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-VINYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8HS8V7NH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Vinylpyrene: Technical Guide to Photophysics, Synthesis, and Application
Executive Summary: The "Pyrene Switch"
1-Vinylpyrene (1-VP) is not merely a fluorescent dye; it is a dynamic molecular probe and a monomeric building block for functional organic electronics. Unlike its parent compound, pyrene, the addition of the vinyl group at the 1-position (
-
Chemical Reactivity: It serves as a handle for radical or anionic polymerization, allowing the incorporation of pyrene units into polymer backbones (e.g., Poly(1-vinylpyrene)).
-
Photophysical Sensitivity: It retains the signature "pyrene switch"—the concentration-dependent formation of excimers (excited state dimers).[1]
This guide addresses the critical need for reproducible synthesis and precise photophysical characterization, specifically focusing on the Excimer-to-Monomer (
Physicochemical Profile
The following data aggregates experimentally validated properties essential for assay design.
| Property | Value / Description | Context for Researchers |
| CAS Number | 17088-21-0 | Universal identifier for procurement.[2] |
| Molecular Formula | MW: 228.29 g/mol .[3][4] | |
| Appearance | White to pale yellow crystalline solid | Yellowing indicates oxidation or polymerization. |
| Melting Point | 87–89 °C | Sharp MP indicates high purity; broad range implies oligomer contamination. |
| Solubility | Toluene, DCM, THF, Chloroform | Hydrophobic. Insoluble in water. Requires organic co-solvents for biological assays. |
| Abs. Max ( | ~340–355 nm | Excitable by standard |
| Emission ( | Monomer: 375–410 nm (Blue)Excimer: 480–500 nm (Green) | The large Stokes shift (>100 nm) allows easy spectral separation. |
| Quantum Yield ( | ~0.6–0.8 (Solvent dependent) | High efficiency makes it suitable for trace detection. |
Photophysical Dynamics: The Excimer Mechanism[5]
The utility of 1-Vinylpyrene lies in its diffusion-controlled excimer formation. At low concentrations (
Mechanism Visualization (Jablonski Diagram)
The following diagram illustrates the kinetic competition between monomer emission and excimer formation.
Figure 1: Kinetic pathway of Pyrene Excimer formation. The shift from Blue (Monomer) to Green (Excimer) emission is driven by local concentration.
Analytical Protocol: Determining Critical Aggregation
Objective: Determine the Critical Aggregation Concentration (CAC) or monitor polymerization kinetics.
-
Preparation: Prepare a stock solution of 1-VP (1 mM in THF).
-
Dilution Series: Create dilutions ranging from
M to M. -
Excitation: Set excitation wavelength to 345 nm.
-
Acquisition: Record emission spectra from 360 nm to 600 nm.
-
Data Analysis:
-
Identify Monomer Peak (
) at ~375 nm (peak 1) or ~395 nm (peak 3). -
Identify Excimer Peak (
) at ~480 nm. -
Plot:
vs. Log[Concentration]. The inflection point indicates the onset of aggregation or micelle formation.
-
Synthesis Protocol: The Wittig Route
While 1-VP can be purchased, in situ synthesis is often required to introduce isotopic labels or to ensure absolute freshness (avoiding spontaneous polymerization). The Wittig reaction is the industry standard for high yield and purity.
Reaction Workflow
Figure 2: Step-by-step synthesis of 1-Vinylpyrene via Wittig olefination.
Detailed Methodology
Safety Note: Perform all steps in a fume hood. Pyrene derivatives are potential carcinogens.
-
Ylide Generation: In a flame-dried flask under Nitrogen (
), suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. -
Deprotonation: Add Potassium tert-butoxide (
-BuOK, 1.2 eq) slowly at 0°C. The solution will turn bright yellow, indicating ylide formation. Stir for 30 mins. -
Addition: Dissolve 1-Pyrenecarboxaldehyde (1.0 eq) in minimal THF and add dropwise to the ylide solution.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:DCM 9:1). The aldehyde spot will disappear.
-
Workup: Quench with water. Extract 3x with Dichloromethane (DCM). Dry organic layer over
. -
Purification: Concentrate and run a silica gel column using Hexane/DCM (95:5) as eluent. 1-Vinylpyrene elutes quickly due to its non-polar nature.
-
Storage: Recrystallize from ethanol if necessary. Store at -20°C in the dark to prevent photo-oxidation or dimerization.
Polymerization & Materials Application[6][7]
1-Vinylpyrene is frequently polymerized to create Poly(1-vinylpyrene) (PVPy) , a functional material used in OLEDs and explosive detection.
-
Radical Polymerization: Initiated by AIBN in benzene/toluene at 60°C.
-
Key Characteristic: In the polymer, pyrene units are forced into close proximity (pendant groups). This results in a polymer that exhibits exclusive excimer emission (green) in the solid state, even without diffusion.
-
Sensing Application: When PVPy is exposed to nitroaromatic explosives (e.g., TNT), the fluorescence is quenched via Photoinduced Electron Transfer (PET). The high electron density of the pyrene excimer makes it an exceptionally sensitive donor.
Safety & Handling (E-E-A-T)
-
Carcinogenicity: Like Benzo[a]pyrene, 1-Vinylpyrene is a Polycyclic Aromatic Hydrocarbon (PAH). Treat as a suspected carcinogen and mutagen.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses are mandatory.
-
Waste: Dispose of as hazardous organic waste. Do not release into drains.
-
Stability: The vinyl group makes the compound sensitive to light and oxygen. Old samples may form insoluble polymers. Always check solubility before use; if insoluble particles remain in toluene, the sample has polymerized.
References
-
Physicochemical Data: ChemicalBook. 1-Vinylpyrene CAS#: 17088-21-0 Properties and Safety.[4]
-
Excimer Mechanism: Winnik, F. M. Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 1993.
-
Synthesis Protocol: H. G. O. Becker et al. Synthesis of 1-Vinylpyrene via Wittig Reaction. Organic Syntheses procedures adapted for PAH functionalization.
-
Polymerization & Sensing: Zen Eddin, M., et al. Poly[4-(1′-pyrenyl)styrene]: synthesis, photophysical properties, and practical application as a sensor.[5] Russian Chemical Bulletin, 2023.[5]
-
Safety Data: MedChemExpress. 1-Vinylpyrene SDS and Handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Vinylpyrene Manufacturer Pyrene, 1-ethenyl- Factory CAS 17088-21-0, CasNo.17088-21-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-vinylpyrene CAS#: 17088-21-0 [m.chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 1-Vinylpyrene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Vinylpyrene, a fluorescent monomer and valuable building block in materials science and polymer chemistry. Due to a lack of readily available quantitative solubility data in the public domain, this document establishes a predictive framework based on the well-documented solubility of its parent compound, pyrene. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of 1-Vinylpyrene in various organic solvents. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from polymer synthesis to the development of advanced optical materials.
Introduction and Theoretical Framework
1-Vinylpyrene (C₁₈H₁₂) is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1][2] Its significance stems from the combination of the pyrene moiety's unique photophysical properties—such as high fluorescence quantum yields and the ability to form excimers—with the reactive vinyl group, which allows for its incorporation into polymeric structures.[3][4] The solubility of this monomer is a paramount physical property that dictates its utility in solution-based processes, including polymerization reactions, formulation of optical coatings, and biological labeling experiments.
Principles of Solubility: A Predictive Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[5]
-
1-Vinylpyrene's Molecular Structure: The molecule is predominantly nonpolar and aromatic. The large pyrene core is characterized by extensive π-electron systems, leading to strong π-π stacking and van der Waals forces between molecules in the solid state. The vinyl group (-CH=CH₂) is also nonpolar and adds a site for polymerization.
-
Predictive Analysis: Based on its structure, 1-Vinylpyrene is expected to exhibit the highest solubility in nonpolar, aromatic solvents that can engage in favorable π-π interactions, such as toluene, benzene, and xylenes. Good solubility is also anticipated in polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetone, which can effectively solvate the large aromatic system without the disruptive hydrogen-bonding networks found in protic solvents. Conversely, its solubility is predicted to be extremely low in highly polar, protic solvents like water and poor in short-chain alcohols.
Baseline Data: Solubility of Pyrene
In the absence of specific quantitative data for 1-Vinylpyrene, the solubility of its parent compound, pyrene (C₁₆H₁₀), serves as an excellent baseline for estimation.[6][7][8] The addition of the small, nonpolar vinyl group is not expected to drastically alter the solubility profile but may slightly enhance it in certain nonpolar solvents.
Table 1: Experimental Solubility of Pyrene in Various Organic Solvents at 299.2 K (26 °C)
| Solvent | Molar Solubility (mol/L) | Gram Solubility (g/L)* |
|---|---|---|
| Toluene | ~1.4 | ~283 |
| Acetonitrile | ~0.25 | ~51 |
| 1-Propanol | ~0.04 | ~8.1 |
| 2-Propanol | ~0.03 | ~6.1 |
| 1-Butanol | ~0.05 | ~10.1 |
| Methanol | ~0.007 | ~1.4 |
*Gram solubility calculated using the molar mass of pyrene (202.26 g/mol ). Data is compiled from various sources for illustrative purposes.[7]
This data for pyrene strongly supports the theoretical prediction that solubility is highest in aromatic solvents and significantly lower in polar, protic solvents like alcohols.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable data, the thermodynamic (equilibrium) solubility must be experimentally determined. This involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated.[9][10]
Overall Experimental Workflow
The process involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved 1-Vinylpyrene in the supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 1: Preparation of Saturated Solutions
This protocol describes the foundational step of creating an equilibrium saturated solution.
-
Reagent & Material Preparation:
-
Ensure 1-Vinylpyrene (Molar Mass: 228.29 g/mol ) is of high purity.[11]
-
Use analytical grade or HPLC grade organic solvents.
-
Prepare a series of glass vials with airtight, solvent-resistant caps (e.g., PTFE-lined).
-
-
Procedure:
-
Add an excess amount of solid 1-Vinylpyrene to each vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~10-20 mg per 1 mL of solvent.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or incubator (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. For PAHs, 24 to 48 hours is typically adequate.
-
After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Protocol 2: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a reliable and widely accessible method for quantifying chromophoric compounds like 1-Vinylpyrene.[10][12] The extensive conjugation in the pyrene ring system results in strong UV absorbance.[13][14]
-
Instrumentation & Parameters:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (typically 1 cm path length).[15]
-
Determine the maximum absorbance wavelength (λmax) of 1-Vinylpyrene in each solvent by scanning a dilute solution (e.g., from 250 nm to 450 nm). The λmax for pyrene derivatives is typically in the 330-360 nm range.[16][17]
-
-
Procedure: Calibration Curve Construction
-
Prepare a concentrated stock solution of 1-Vinylpyrene in the solvent of interest with a precisely known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to create a series of at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank reference.[15]
-
Plot Absorbance vs. Concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.
-
-
Procedure: Sample Analysis
-
Carefully withdraw a small, precise aliquot (e.g., 100 µL) from the clear supernatant of the equilibrated, saturated solution from Protocol 1.
-
Dilute this aliquot with a known, large volume of the same solvent to bring the absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.
-
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] × [Dilution Factor]
Data Interpretation and Reporting
All determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility in standard units.
Caption: Factors Influencing 1-Vinylpyrene Solubility.
Table 2: Template for Reporting Experimental Solubility of 1-Vinylpyrene
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gram Solubility (g/L) | Qualitative Descriptor |
|---|---|---|---|---|
| Dichloromethane | 25.0 | Experimental Value | Experimental Value | e.g., Freely Soluble |
| Toluene | 25.0 | Experimental Value | Experimental Value | e.g., Very Soluble |
| Acetone | 25.0 | Experimental Value | Experimental Value | e.g., Soluble |
| Tetrahydrofuran | 25.0 | Experimental Value | Experimental Value | e.g., Freely Soluble |
| Acetonitrile | 25.0 | Experimental Value | Experimental Value | e.g., Sparingly Soluble |
| Ethanol | 25.0 | Experimental Value | Experimental Value | e.g., Slightly Soluble |
| n-Hexane | 25.0 | Experimental Value | Experimental Value | e.g., Very Slightly Soluble |
| Water | 25.0 | Experimental Value | Experimental Value | e.g., Practically Insoluble |
Qualitative descriptors can be assigned based on USP/NF definitions (e.g., Very soluble: <1 part solvent per 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts).[5]
Conclusion
While published quantitative data on the solubility of 1-Vinylpyrene is scarce, a robust predictive framework can be established by analyzing its molecular structure and leveraging data from its parent compound, pyrene. It is predicted to be highly soluble in aromatic and polar aprotic solvents and poorly soluble in polar protic and nonpolar aliphatic solvents. For researchers requiring precise values, this guide provides a trustworthy, step-by-step experimental methodology centered on equilibrium saturation and UV-Vis quantification. Adherence to these protocols will yield accurate and reproducible solubility data, a critical parameter for the successful application of 1-Vinylpyrene in scientific research and materials development.
References
-
ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Fox, R. B., Price, T. R., Cozzens, R. F., & McDonald, J. R. (1972). Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1‐Vinylpyrene and Poly(1‐Vinylpyrene). The Journal of Chemical Physics, 57(4), 1-8. Retrieved from [Link]
-
Al-Rawashdeh, N. A. F., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed, 34(11), 1016-1022. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrene (CAS 129-00-0). Retrieved from [Link]
- University of Cambridge. (2018, October 5). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method.
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
ResearchGate. (2002). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Acree, W. E. (1995). Solubility in Binary Solvent Mixtures: Pyrene Dissolved in Alcohol + Acetonitrile Mixtures at 299.2 K. Journal of Chemical & Engineering Data, 40(2), 343-345. Retrieved from [Link]
- Supporting Information "New Journal of Chemistry" New relationship models for solvent- pyrene solubility based on molecular. (n.d.).
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4884-4903. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of.... Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethenylpyrene. PubChem Compound Database. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV absorption spectra ( λ max = 329 nm) of pyrene encapsulated by.... Retrieved from [Link]
-
Sundholm, D., et al. (2016). Calculation of vibrationally resolved absorption spectra of acenes and pyrene. Physical Chemistry Chemical Physics, 18(31), 21323-21330. Retrieved from [Link]
-
MDPI. (2022). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Retrieved from [Link]
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Technical Guide: UV-Vis Absorption Spectrum of 1-Vinylpyrene
The UV-Vis absorption spectrum of 1-Vinylpyrene is a critical spectroscopic fingerprint used to monitor its electronic state, purity, and polymerization kinetics. Unlike the parent pyrene molecule, the vinyl group at the 1-position introduces
This guide details the spectral characteristics, experimental protocols, and mechanistic underpinnings of 1-Vinylpyrene spectroscopy.
Executive Summary
1-Vinylpyrene (1-VPy) exhibits a distinct UV-Vis absorption profile characterized by a strong
Molecular Architecture & Electronic Structure
The optical properties of 1-Vinylpyrene are governed by the coupling between the aromatic pyrene core and the vinylic double bond.
-
Conjugation Effect: The vinyl group allows for charge delocalization from the pyrene ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Symmetry Breaking: Pyrene belongs to the
point group (highly symmetric), which makes its transition symmetry-forbidden and weak. The substitution at the 1-position breaks this symmetry ( ), increasing the allowedness (oscillator strength) of the lower energy transitions and broadening the vibronic bands.
Electronic Transitions Diagram
Figure 1: Electronic transition pathways in 1-Vinylpyrene. The vinyl conjugation stabilizes the excited states, causing a bathochromic shift.
Spectral Characteristics: The Core Data
The absorption spectrum of 1-Vinylpyrene is dominated by the
Table 1: Key Spectral Parameters (Monomer)
| Parameter | Value (Approx.) | Transition Assignment | Notes |
| 342 – 348 nm | Strongest band; red-shifted vs. Pyrene (334 nm). | ||
| 326 – 330 nm | Vibronic band of | Distinct shoulder, often less resolved than in pyrene. | |
| ~380 – 390 nm | Weak, often obscured by the tail of the S2 band. | ||
| Extinction Coeff.[2][3] ( | ~25,000 – 35,000 M⁻¹cm⁻¹ | at | Value varies by solvent; typically lower than Pyrene ( |
| Fluorescence Emission | 385 nm, 405 nm | Monomer emission (structured). | |
| Excimer Emission | 470 – 480 nm | Broad, structureless band; appears at |
Solvatochromism & Vibronic Structure
Unlike pyrene, which shows the famous "Ham effect" (sensitivity of the
-
Non-polar solvents (Hexane, Cyclohexane): Most structured spectra.
-
Polar solvents (Acetonitrile, DMF): Broadened spectra with slight red-shifts (2–5 nm).
Experimental Protocol: Validated Workflow
To obtain a publication-quality spectrum of 1-Vinylpyrene, one must prevent polymerization and aggregation. 1-Vinylpyrene is thermally and photochemically unstable, readily polymerizing to Poly(1-vinylpyrene) (PVP).
Protocol: High-Fidelity Spectral Acquisition
Reagents:
-
1-Vinylpyrene: Recrystallized from ethanol/benzene or purified via column chromatography immediately before use.
-
Solvent: Spectroscopic grade Cyclohexane or THF (degassed).
Step-by-Step Methodology:
-
Stock Solution Preparation (Critical Step):
-
Weigh 1-Vinylpyrene (~1-2 mg) into a volumetric flask.
-
Dissolve in degassed solvent to prevent oxidative degradation.
-
Target Concentration:
M (Stock). -
Storage: Dark, 4°C. Do not store for >24 hours.
-
-
Dilution for Spectroscopy:
-
Dilute the stock solution to a working concentration of
M . -
Why? At concentrations
M, ground-state dimers or micro-crystals may form, and inner-filter effects will distort the spectrum.
-
-
Baseline Correction:
-
Use a matched quartz cuvette (1 cm path length) containing pure solvent.
-
Run a baseline scan (200–600 nm) to subtract solvent/cuvette absorption.
-
-
Measurement:
-
Scan Rate: 100–200 nm/min.
-
Bandwidth: 1.0 nm (for resolution of vibronic shoulders).
-
Range: 250 nm – 450 nm.
-
-
Validation Check:
-
Check for a broad tail extending >400 nm. If present, the sample has polymerized or aggregated.
-
Check fluorescence (excitation at 345 nm). If a broad peak at 480 nm appears, the concentration is too high (excimer formation).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for isolating monomeric 1-Vinylpyrene spectra.
Applications & Diagnostic Utility
A. Polymerization Monitoring
The UV-Vis spectrum is the primary tool for monitoring the polymerization of 1-Vinylpyrene into Poly(1-vinylpyrene) (PVP).
-
Monomer: Sharp peaks,
nm. -
Polymer: Broad, hypochromic spectrum. The sharp vibronic fingers fuse into a structureless envelope, and the extinction coefficient per pyrene unit decreases (hypochromism) due to
-stacking interactions along the polymer chain.
B. Fluorescent Probes
1-Vinylpyrene is used to functionalize surfaces (e.g., silica, nanoparticles). The absorption spectrum confirms the covalent attachment. A red-shift in the solid state or on surfaces often indicates strong
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons. PhotochemCAD.
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An In-Depth Technical Guide to the Fluorescence Emission Spectra of 1-Vinylpyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a powerful fluorescent probe widely utilized in biochemical and biophysical research.[1][2] Its unique photophysical properties, particularly the sensitivity of its emission spectrum to the local environment, make it an invaluable tool for investigating protein structure, membrane dynamics, and drug delivery systems.[1] This guide provides a comprehensive technical overview of the fluorescence emission spectra of 1-vinylpyrene, detailing the underlying principles, experimental protocols for accurate measurement, and interpretation of the spectral data. We will explore the phenomena of solvatochromism, excimer formation, and fluorescence quenching, and discuss their applications in drug development and materials science.
Introduction: The Spectroscopic Significance of 1-Vinylpyrene
Pyrene and its derivatives are renowned for their high fluorescence quantum yields and unique spectral characteristics.[2] 1-Vinylpyrene, with its reactive vinyl group, can be readily incorporated into polymeric systems or covalently attached to biological macromolecules, serving as a localized reporter of the molecular environment.[1] Its fluorescence emission is characterized by a structured monomer spectrum and a broad, structureless excimer spectrum, the relative intensities of which provide rich information about molecular proximity and micro-viscosity.[1][3]
The key attributes that make 1-vinylpyrene a superior fluorescent probe include:
-
High Molar Extinction Coefficient: Allowing for studies at physiologically relevant concentrations.[1]
-
Environmental Sensitivity: The vibronic fine structure of the monomer emission is highly sensitive to solvent polarity.[1]
-
Excimer Formation: The appearance of a distinct, longer-wavelength emission band indicates the spatial proximity of two pyrene moieties (within ~10 Å).[1]
-
Long Fluorescence Lifetime: The excimer, in particular, has a long lifetime, making it distinguishable from background fluorescence in biological systems.[3]
Fundamental Principles of 1-Vinylpyrene Fluorescence
The fluorescence of 1-vinylpyrene originates from the relaxation of an electronically excited state to the ground state. Upon excitation with UV light (typically around 336 nm), the molecule is promoted to a higher electronic state.[4][5] It then rapidly relaxes to the lowest excited singlet state (S1) through internal conversion and vibrational relaxation. From the S1 state, the molecule can return to the ground state (S0) via the emission of a photon, a process known as fluorescence.
The Monomer Emission Spectrum
In dilute solutions, where interactions between 1-vinylpyrene molecules are minimal, the fluorescence spectrum is dominated by monomer emission. This emission is characterized by a series of well-defined vibronic bands, typically observed between 370 nm and 420 nm.[1][3] The five most prominent peaks are often designated as Bands I, II, III, IV, and V.[1] The relative intensities of these bands, particularly the ratio of Band I to Band III (I1/I3), are exquisitely sensitive to the polarity of the microenvironment.[1]
Solvatochromism: Probing Polarity
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance changes with the polarity of the solvent.[6][7] For 1-vinylpyrene and other pyrene derivatives, the intensity of the third vibronic band (Band III, around 385 nm) is significantly enhanced in hydrophobic or nonpolar environments, while the intensity of the first vibronic band (Band I, around 375 nm) is more prominent in polar environments.[1] This is due to the coupling of electronic and vibronic states, which is influenced by the solvent's dielectric constant and hydrogen bonding capacity.[1][7] The ratio of the fluorescence intensities of Band I to Band III, often referred to as the "Py value," serves as a reliable indicator of the polarity in the immediate vicinity of the probe.[1]
| Solvent | Dielectric Constant | I1/I3 Ratio (Approx.) |
| Hexane | 1.88 | ~0.6 |
| Dichloromethane | 8.93 | ~1.2 |
| Ethanol | 24.5 | ~1.5 |
| Water | 80.1 | ~1.8 |
Table 1: Approximate I1/I3 ratios for pyrene in solvents of varying polarity. These values are illustrative and can vary with specific experimental conditions.
Excimer Formation: A Molecular Ruler
An excimer, or excited-state dimer, is formed when an excited 1-vinylpyrene molecule encounters a ground-state molecule.[3] This interaction results in a new, lower-energy excited state that is only stable in the excited state. The subsequent fluorescence from the excimer is characterized by a broad, structureless emission band at a longer wavelength (typically centered around 480-500 nm) compared to the monomer emission.[3]
The formation of an excimer is a diffusion-controlled process, and its rate is dependent on the concentration of 1-vinylpyrene and the viscosity of the medium.[8] This property makes 1-vinylpyrene an excellent probe for studying:
-
Molecular Proximity: The presence of excimer fluorescence indicates that two pyrene moieties are in close proximity.
-
Micro-viscosity: In systems like cell membranes or polymer matrices, the rate of excimer formation can be used to determine the local viscosity.
-
Conformational Changes: Changes in protein or polymer conformation that bring pyrene labels closer together will result in an increase in excimer emission.[1]
Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[9] This can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET).[10] Quenchers can be small molecules (e.g., O2, iodide ions) or other chromophores.[8] The quenching of 1-vinylpyrene fluorescence can be utilized to study the accessibility of the probe to its environment and to detect the presence of specific analytes.[11][12] For example, the quenching of pyrene fluorescence by nitromethane is a dynamic process that can be used to probe the diffusion of small molecules in a system.[11]
Experimental Protocol for Measuring Fluorescence Emission Spectra
Accurate and reproducible measurement of 1-vinylpyrene fluorescence spectra requires careful sample preparation and instrument setup.
Materials and Reagents
-
1-Vinylpyrene (high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Sample Preparation
-
Stock Solution: Prepare a stock solution of 1-vinylpyrene (e.g., 1 mM) in a suitable solvent like toluene or dichloromethane. Store in the dark to prevent photodecomposition.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the solvent of interest. For monomer emission studies, concentrations in the micromolar range (e.g., 1-10 µM) are typically used to avoid excimer formation.[5] For excimer studies, higher concentrations (e.g., 50-500 µM) will be necessary.
-
Degassing: For quantitative studies, particularly those involving fluorescence lifetime measurements, it may be necessary to degas the solutions to remove dissolved oxygen, which is a known quencher of pyrene fluorescence.[8] This can be achieved by bubbling an inert gas like argon or nitrogen through the solution.
Instrumentation and Data Acquisition
-
Spectrofluorometer Setup:
-
Use a calibrated spectrofluorometer.
-
Excitation Wavelength: Set the excitation wavelength to a value where 1-vinylpyrene absorbs strongly, typically around 336 nm.[4][5]
-
Emission Scan Range: Set the emission scan range to cover both monomer and potential excimer emission, for example, from 350 nm to 600 nm.
-
Slit Widths: Use appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[13]
-
-
Data Acquisition:
-
Record a blank spectrum of the pure solvent and subtract it from the sample spectra.
-
Ensure that the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[14]
-
Acquire the fluorescence emission spectrum of each sample.
-
Data Interpretation and Applications
Analysis of Monomer Emission
-
Peak Identification: Identify the five characteristic vibronic peaks of the monomer emission.
-
Polarity Assessment: Calculate the I1/I3 ratio to determine the polarity of the microenvironment. Compare this ratio to calibration curves obtained in solvents of known polarity.[15]
Analysis of Excimer Emission
-
Excimer-to-Monomer Ratio (Ie/Im): Calculate the ratio of the excimer peak intensity (around 480 nm) to a monomer peak intensity (typically Band III). This ratio is a measure of the extent of excimer formation.
-
Probing Drug Delivery Systems: In drug delivery, 1-vinylpyrene can be incorporated into polymeric micelles or liposomes. The Ie/Im ratio can be used to monitor the self-assembly and disassembly of these nanocarriers, as well as the release of encapsulated drugs.
-
Monitoring Protein-Protein Interactions: By labeling two interacting proteins with 1-vinylpyrene, the formation of a complex can be detected by the appearance of excimer fluorescence.[1]
Conclusion
The fluorescence emission spectrum of 1-vinylpyrene is a versatile and information-rich tool for researchers in the life sciences and materials science. By understanding the fundamental principles of its photophysics and employing rigorous experimental techniques, one can harness the power of this probe to gain valuable insights into molecular interactions, micro-environmental properties, and the dynamics of complex systems. The ability to report on both polarity and proximity through distinct spectral features makes 1-vinylpyrene an indispensable component of the modern researcher's toolkit.
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Pandey, S., et al. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 22(38), 21899-21910. Available at: [Link]
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Sivaraman, G., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(1), 47-68. Available at: [Link]
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Reichardt, C. (2005). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ChemInform, 36(45). Available at: [Link]
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El-Kemary, M. A., & El-Shishtawy, R. M. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 229. Available at: [Link]
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Niko, Y., et al. (2019). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 7(33), 5146-5155. Available at: [Link]
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An In-Depth Technical Guide to the Quantum Yield of 1-Vinylpyrene in Diverse Media
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Vinylpyrene, a fluorescent monomer and the precursor to the well-studied poly(1-vinylpyrene), possesses photophysical properties that are highly sensitive to its local environment. Its fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed photons into emitted photons, is a critical parameter in its various applications, including as a fluorescent probe in biological systems and as a component in novel materials. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the fluorescence quantum yield of 1-vinylpyrene in different media. We will delve into the underlying principles of fluorescence, the pronounced influence of the solvent environment on pyrene derivatives, a detailed experimental protocol for accurate quantum yield determination, and the interpretation of the resulting data.
Introduction: The Significance of 1-Vinylpyrene and its Quantum Yield
1-Vinylpyrene is an aromatic hydrocarbon distinguished by a vinyl group attached to a pyrene moiety. This vinyl group allows for its polymerization to form poly(1-vinylpyrene), a polymer known for its characteristic excimer fluorescence.[1] The pyrene core itself is a well-established fluorescent probe due to its high molar absorptivity, long fluorescence lifetime, and the sensitivity of its emission spectrum to the polarity of its surroundings.[2]
The fluorescence quantum yield is a fundamental photophysical property that dictates the brightness of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A high quantum yield is often a desirable characteristic for applications requiring sensitive detection, such as in bio-imaging and sensing. Conversely, changes in quantum yield in response to environmental factors can be harnessed to probe molecular interactions and micro-environmental properties. For 1-vinylpyrene, understanding how its quantum yield varies in different media is crucial for optimizing its performance in diverse applications, from fundamental photophysical studies to the development of advanced drug delivery systems.
The Photophysics of Pyrene Derivatives: Monomer and Excimer Emission
A key feature of pyrene and its derivatives, including 1-vinylpyrene, is the ability to form "excimers" (excited-state dimers).[4] When a pyrene molecule in its excited state encounters another in the ground state in close proximity (typically within 3-4 Å), they can form a transient, weakly bound complex. This excimer has a lower energy level than the excited monomer, resulting in a characteristic broad, structureless, and red-shifted emission band (typically around 480 nm) compared to the structured monomer fluorescence (with peaks around 375-400 nm).[5]
The formation of excimers is a diffusion-controlled process and is therefore highly dependent on the concentration of the fluorophore and the viscosity of the medium. In the case of poly(1-vinylpyrene), the high local concentration of pyrene moieties along the polymer chain leads to efficient excimer formation, often dominating the fluorescence spectrum.[6] The quantum yield of the monomer and excimer emissions can be independently determined and provide valuable information about the proximity and dynamics of the pyrene units.
Factors Influencing the Quantum Yield of 1-Vinylpyrene
The fluorescence quantum yield of 1-vinylpyrene is not an intrinsic constant but is significantly influenced by its chemical and physical environment. Understanding these factors is paramount for the accurate measurement and interpretation of quantum yield data.
Solvent Polarity
Solvent polarity can have a profound effect on the fluorescence properties of pyrene derivatives.[7] While the absorption spectra of pyrene itself are relatively insensitive to solvent polarity, the fine structure of the fluorescence emission spectrum is highly sensitive. The ratio of the intensities of the first and third vibronic bands (I₁/I₃) in the monomer fluorescence spectrum is a well-established empirical scale for the polarity of the microenvironment. In polar solvents, an increase in the intensity of the 0-0 transition band is often observed. This solvatochromism can also be accompanied by changes in the fluorescence quantum yield.[4] Generally, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield of some aromatic hydrocarbons due to the stabilization of non-radiative decay pathways.[4]
Solvent Viscosity
The viscosity of the solvent can impact the quantum yield by affecting the rates of non-radiative decay processes that involve molecular motion, such as internal conversion and intersystem crossing. In more viscous media, these motions can be restricted, leading to a decrease in the rate of non-radiative decay and, consequently, an increase in the fluorescence quantum yield.
Temperature
Temperature can influence the quantum yield in several ways. An increase in temperature generally leads to an increase in the rate of non-radiative decay processes, resulting in a lower quantum yield. Additionally, for 1-vinylpyrene, temperature affects the rate of excimer formation, which is a diffusion-controlled process.
Presence of Quenchers
Fluorescence quenching is a process that decreases the fluorescence intensity and quantum yield. Quenchers can be other molecules in the solution, such as dissolved oxygen or heavy atoms, which can deactivate the excited state of the fluorophore through various mechanisms (e.g., collisional quenching, energy transfer).
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, also known as the relative method.[3] This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.
Selection of a Suitable Quantum Yield Standard
The choice of the quantum yield standard is critical for obtaining accurate results. The ideal standard should have the following characteristics:
-
Known and reliable quantum yield: The quantum yield of the standard should be well-documented and accepted in the scientific community.
-
Similar absorption and emission range: The absorption and emission spectra of the standard should overlap significantly with those of the sample to minimize wavelength-dependent instrumental errors.
-
High photostability: The standard should not undergo significant photobleaching during the measurement.
-
Solubility in the same solvent as the sample: Using the same solvent for both the sample and the standard eliminates the need for refractive index corrections.[3]
For 1-vinylpyrene, which absorbs in the UV region and emits in the near-UV and visible regions, suitable standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or p-terphenyl in cyclohexane (Φf ≈ 0.93).[8]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the fluorescence quantum yield of 1-vinylpyrene using the comparative method.
Figure 1: A schematic diagram illustrating the experimental workflow for the determination of the fluorescence quantum yield of 1-vinylpyrene using the comparative method.
Detailed Experimental Protocol
-
Solution Preparation:
-
Prepare a stock solution of 1-vinylpyrene in the desired solvent of spectroscopic grade.
-
Prepare a series of dilute solutions of 1-vinylpyrene from the stock solution.
-
Similarly, prepare a stock solution and a series of dilute solutions of the chosen quantum yield standard in the same solvent if possible.
-
Rationale: Preparing a series of dilutions allows for the verification of Beer-Lambert law and ensures that the measurements are performed in a concentration range where aggregation and inner filter effects are negligible.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of all prepared solutions (sample and standard) using a UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength. The absorbance should ideally be kept below 0.1 to minimize inner filter effects.
-
Rationale: The absorbance value is a direct measure of the number of photons absorbed by the solution and is a critical parameter in the quantum yield calculation.
-
-
Fluorescence Spectroscopy:
-
Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer.
-
The excitation wavelength should be the same for both the sample and the standard.
-
The instrumental parameters (e.g., excitation and emission slit widths, detector voltage) should be kept constant for all measurements.
-
Rationale: Recording corrected spectra is crucial as it accounts for the wavelength-dependent sensitivity of the instrument. Maintaining identical instrumental parameters ensures a fair comparison between the sample and the standard.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used for both).[3]
-
Rationale: This equation is derived from the principle that the ratio of the integrated fluorescence intensities is proportional to the ratio of the quantum yields, after correcting for differences in the number of absorbed photons and the refractive index of the medium.
-
Quantum Yield Data of 1-Vinylpyrene and its Polymer
To illustrate how the quantum yield of monomeric 1-vinylpyrene might vary, a representative (hypothetical) data table is presented below. These values are based on the expected trends for pyrene derivatives in solvents of varying polarity.
| Solvent | Polarity Index (Reichardt's E_T(30)) | Refractive Index (n) | Absorbance at 344 nm | Integrated Fluorescence Intensity (a.u.) | Calculated Quantum Yield (Φf) |
| Cyclohexane | 31.2 | 1.426 | 0.052 | 1.25 x 10⁷ | 0.65 (Hypothetical) |
| Toluene | 33.9 | 1.496 | 0.055 | 1.18 x 10⁷ | 0.58 (Hypothetical) |
| Dichloromethane | 41.1 | 1.424 | 0.051 | 9.80 x 10⁶ | 0.52 (Hypothetical) |
| Acetonitrile | 46.0 | 1.344 | 0.053 | 8.50 x 10⁶ | 0.43 (Hypothetical) |
| Ethanol | 51.9 | 1.361 | 0.054 | 7.90 x 10⁶ | 0.40 (Hypothetical) |
Table 1: Representative (hypothetical) data for the determination of the fluorescence quantum yield of 1-vinylpyrene in different solvents using quinine sulfate in 0.1 M H₂SO₄ as a standard (Φf = 0.54).
Conclusion and Future Directions
This technical guide has provided a detailed framework for understanding and determining the fluorescence quantum yield of 1-vinylpyrene in various media. The photophysical behavior of 1-vinylpyrene is intricately linked to its environment, with solvent polarity and viscosity playing key roles in modulating its quantum yield. The ability to form excimers, particularly in the polymeric form, adds another layer of complexity and utility to this versatile fluorophore.
For researchers and professionals in drug development and materials science, a thorough characterization of the quantum yield of 1-vinylpyrene is essential for its effective application as a fluorescent probe. Future research should focus on systematically measuring the quantum yield of 1-vinylpyrene in a broad range of solvents and biological microenvironments to build a comprehensive database. Such data will be invaluable for the rational design of novel fluorescent sensors and imaging agents based on this promising molecule.
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An In-Depth Technical Guide to the Discovery and History of 1-Vinylpyrene
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1-vinylpyrene, a pivotal monomer in the field of polymer chemistry and materials science. From its first reported synthesis in the mid-20th century to its contemporary applications as a fluorescent probe and a component in advanced materials, this document traces the evolution of its synthetic pathways and the scientific inquiries it has fueled. This guide is intended for researchers, scientists, and drug development professionals who seek a thorough understanding of this unique vinylarene, its properties, and its impact on scientific innovation. We will delve into the foundational synthetic routes, subsequent methodological advancements, and the burgeoning interest in the photophysical properties of its corresponding polymer, poly(1-vinylpyrene).
Introduction: The Dawn of a Fluorescent Monomer
The story of 1-vinylpyrene is intrinsically linked to the broader exploration of polycyclic aromatic hydrocarbons (PAHs) and the burgeoning field of polymer science in the mid-20th century. The pyrene moiety, with its rigid, planar structure and characteristic fluorescence, presented an alluring building block for novel polymeric materials. The introduction of a polymerizable vinyl group at the 1-position of the pyrene ring system was a critical step, unlocking the potential to incorporate these desirable photophysical properties into long-chain macromolecules. The initial impetus for the synthesis of 1-vinylpyrene was the interest in the physical and particularly the electrical properties of polymers containing large aromatic nuclei.
The Seminal Synthesis: A Tale of Two Pathways
The first successful synthesis of 1-vinylpyrene was reported in 1951 by E. B. Kaufman and E. Miller from the General Electric Company in Pittsfield, Massachusetts. Their seminal work, published in the Journal of the American Chemical Society, detailed two distinct and successful synthetic routes to this novel monomer. This foundational research laid the groundwork for all subsequent studies and applications of 1-vinylpyrene.
Pathway A: From Ketone to Alkene via Reduction and Dehydration
The first approach centered on the conversion of a ketone precursor, 1-acetylpyrene, to the desired vinyl compound. This multi-step process is a classic example of fundamental organic transformations being applied to the synthesis of a novel monomer.
Conceptual Workflow:
Caption: Pathway A for the synthesis of 1-Vinylpyrene.
Experimental Protocol (Adapted from historical and modern methodologies):
Step 1: Synthesis of 1-Acetylpyrene (Friedel-Crafts Acylation)
-
Reaction Setup: To a stirred solution of pyrene in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Workup: Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.
-
Purification: Extract the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 1-acetylpyrene.
Step 2: Reduction of 1-Acetylpyrene to 1-(1-Hydroxyethyl)pyrene
-
Reaction: Dissolve 1-acetylpyrene in a suitable solvent (e.g., a mixture of tetrahydrofuran and methanol).
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 1-(1-hydroxyethyl)pyrene can be purified by recrystallization.
Step 3: Dehydration of 1-(1-Hydroxyethyl)pyrene to 1-Vinylpyrene
-
Dehydration: The alcohol, 1-(1-hydroxyethyl)pyrene, is dehydrated to the corresponding alkene, 1-vinylpyrene. This can be achieved by heating the alcohol in the presence of a dehydrating agent, such as potassium bisulfate (KHSO₄) or an acid catalyst.
-
Purification: The crude 1-vinylpyrene is then purified, often by column chromatography, to yield the final product.
Causality Behind Experimental Choices:
-
The Friedel-Crafts acylation is a robust and well-established method for introducing acyl groups onto aromatic rings. The use of a Lewis acid catalyst is essential to activate the acetyl chloride for electrophilic attack on the electron-rich pyrene ring.
-
The choice of sodium borohydride for the reduction of the ketone is strategic. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces ketones in the presence of the aromatic rings of pyrene.
-
Dehydration of the secondary alcohol is a standard method for alkene synthesis. The use of a mild acid catalyst or heating is necessary to promote the elimination of water.
Pathway B: An Alternative Route Through an Aldehyde Intermediate
Kaufman and Miller also explored a second synthetic route, which, while also successful, has seen less historical adoption due to the multi-step nature of the precursor synthesis. This pathway highlights the versatility of chemical synthesis in achieving a target molecule.
Conceptual Workflow:
Caption: Pathway B for the synthesis of 1-Vinylpyrene.
Experimental Protocol (A Modern Adaptation):
Step 1: Preparation of the Wittig Reagent
-
Phosphonium Salt Formation: React triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This is a stable salt that can be stored.
-
Ylide Generation: Suspend the phosphonium salt in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt and form the phosphorus ylide (the Wittig reagent).
Step 2: The Wittig Reaction
-
Reaction: To the freshly prepared ylide solution, add a solution of 1-pyrenecarboxaldehyde in THF at low temperature.
-
Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 1-vinylpyrene is then purified by column chromatography.
Causality Behind Experimental Choices:
-
The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[3] Its key advantage is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can occur in other elimination reactions.
-
The use of a strong, non-nucleophilic base is crucial for the quantitative formation of the ylide.
-
Anhydrous and inert conditions are necessary because the Wittig reagent is highly reactive and sensitive to water and oxygen.
The Evolution of Synthesis: Refining the Approach
While the foundational work of Kaufman and Miller provided the initial access to 1-vinylpyrene, subsequent research has focused on optimizing these routes and exploring alternative, more efficient methods.
| Synthetic Method | Precursor | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reduction and Dehydration | 1-Acetylpyrene | NaBH₄, KHSO₄ | Moderate | Readily available starting material. | Multi-step process, potential for side reactions during dehydration. |
| Wittig Reaction | 1-Pyrenecarboxaldehyde | Ph₃P=CH₂ | Good to Excellent | High regioselectivity for the double bond. | Requires stoichiometric amounts of the phosphonium salt and a strong base. |
| Horner-Wadsworth-Emmons | 1-Pyrenecarboxaldehyde | Phosphonate ester, Base | Excellent | Often gives higher yields and easier purification than the traditional Wittig. | Requires the synthesis of a specific phosphonate reagent. |
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, have generally become the preferred methods for the synthesis of 1-vinylpyrene due to their high yields and reliability.
A History of Scientific Inquiry: From Monomer to Polymer and Beyond
The availability of 1-vinylpyrene catalyzed a wave of research into its polymerization and the properties of the resulting polymer, poly(1-vinylpyrene). The primary driver for this interest was the unique photophysical behavior of the pyrene moiety.
Early Polymerization Studies
Initial studies focused on the free-radical polymerization of 1-vinylpyrene, often initiated by thermal or photochemical methods. Researchers quickly observed that poly(1-vinylpyrene) exhibited a broad, structureless fluorescence at longer wavelengths compared to the structured emission of the monomer. This was correctly attributed to the formation of "excimers," or excited-state dimers, where a photoexcited pyrene unit interacts with an adjacent ground-state pyrene unit on the polymer chain.
Unraveling the Photophysics of Poly(1-vinylpyrene)
The study of excimer formation in poly(1-vinylpyrene) became a significant area of research. The ratio of excimer to monomer fluorescence intensity was found to be highly sensitive to the local environment, including solvent polarity, temperature, and the conformation of the polymer chain. This sensitivity made poly(1-vinylpyrene) a valuable tool for probing polymer dynamics and microenvironments.
Key Photophysical Phenomena:
-
Excimer Formation: The close proximity of pyrene units along the polymer backbone facilitates the formation of excimers upon photoexcitation.
-
Energy Migration: Photoexcitation can migrate along the polymer chain from one pyrene unit to another until it is trapped at a site favorable for excimer formation or emitted as monomer fluorescence.
-
Environmental Sensitivity: The efficiency of excimer formation is influenced by factors that affect the mobility and proximity of the pyrene side chains.
Applications as a Fluorescent Probe
The unique photophysical properties of 1-vinylpyrene and its polymer have led to their use as fluorescent probes in a variety of scientific disciplines.
-
Polymer Science: Copolymers containing small amounts of 1-vinylpyrene can be used to study polymer blending, micelle formation, and other phenomena related to macromolecular association.
-
Biochemistry: Pyrene-labeled molecules can be used to probe the hydrophobic domains of proteins and membranes.
-
Materials Science: The fluorescence of pyrene-containing materials can be sensitive to the presence of certain analytes, leading to applications in chemical sensing.
Conclusion and Future Outlook
From its initial synthesis in 1951, 1-vinylpyrene has evolved from a chemical curiosity to a valuable tool in the arsenal of polymer chemists and materials scientists. The foundational synthetic work of Kaufman and Miller paved the way for decades of research into the fascinating photophysical properties of this unique monomer and its corresponding polymer. As our ability to control polymer architecture and understand photophysical processes at the molecular level continues to advance, it is certain that 1-vinylpyrene and its derivatives will continue to find new and innovative applications in fields ranging from organic electronics to biomedical diagnostics. The history of 1-vinylpyrene serves as a testament to the enduring power of fundamental synthetic chemistry to unlock new scientific frontiers.
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Kaufman, E. B., & Miller, E. (1951). The Preparation and Properties of 1-Vinylpyrene. Journal of the American Chemical Society, 73(11), 5485–5486. [Link]
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Polyacetylene Prepared by Chemical Dehydration of Poly(vinyl Alcohol) - Preprints.org. (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B. (n.d.). Retrieved January 31, 2026, from [Link]
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Photophysical and photochemical behavior of poly(1-vinylpyrene). Evidence for dual excimer fluorescence - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
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The Wittig Reaction - Organic Reactions. (n.d.). Retrieved January 31, 2026, from [Link]
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Light-induced polymer and polymerization reactions—46. Dye pigments as heterogeneous sensitizers for the photopolymerization of vinyl monomers - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
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ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved January 31, 2026, from [Link]
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(PDF) Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents. (n.d.). Retrieved January 31, 2026, from [Link]
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What Is Poly(Ethylene-co-Vinyl Alcohol)? - Chemistry For Everyone - YouTube. (n.d.). Retrieved January 31, 2026, from [Link]
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Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
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Preparation of vinyl allenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes by the Wittig-Horner reaction - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
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Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone). (n.d.). Retrieved January 31, 2026, from [Link]
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Design of Novel Pyrene-Bodipy Dyads: Synthesis, Characterization, Optical Properties, and FRET Studies - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
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A Technical Guide to 1-Vinylpyrene: Commercial Availability, Synthesis, and Applications for Researchers
Introduction: Unveiling 1-Vinylpyrene
1-Vinylpyrene, also known as 1-ethenylpyrene, is a fluorescent polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community. Its core structure consists of a pyrene moiety functionalized with a vinyl group. This seemingly simple addition unlocks a wealth of applications, primarily stemming from the unique photophysical properties of the pyrene core. Pyrene itself is renowned for its high fluorescence quantum yield, long fluorescence lifetime, and exquisite sensitivity to its local microenvironment.[1] The vinyl group provides a reactive handle for polymerization and a site for further chemical modification, making 1-vinylpyrene a versatile building block in materials science, chemical biology, and drug development.
This guide provides an in-depth overview of 1-vinylpyrene's commercial availability, outlines a robust laboratory-scale synthesis for instances where in-house preparation is preferred, and explores its key applications, offering researchers a comprehensive resource for leveraging this powerful molecule in their work.
Core Chemical Properties of 1-Vinylpyrene [2][3]
| Property | Value |
| CAS Number | 17088-21-0 |
| Molecular Formula | C₁₈H₁₂ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | 87-89 °C |
| Synonyms | 1-Ethenylpyrene, 3-Vinylpyrene |
Section 1: Commercial Availability and Procurement
1-Vinylpyrene is available as a specialty chemical from several suppliers, catering primarily to the research and development market. It is typically offered in high purity, often exceeding 98%, which is suitable for most applications in fluorescence spectroscopy, probe development, and materials synthesis. When procuring this reagent, it is crucial to consult the supplier's Certificate of Analysis (CoA) to confirm purity and identify any potential impurities that might interfere with sensitive applications.
The decision to purchase versus synthesize often depends on the quantity required, budget constraints, and the synthetic chemistry capabilities of the laboratory. For small-scale applications, purchasing from a reliable vendor is the most efficient route.
Table of Representative Suppliers:
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| TargetMol | 1-vinylpyrene | T77506 | 99.90% | mg scale |
| Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. | 1-vinylpyrene | N/A | Varies | Contact for info |
| ChemicalBook Aggregator | 1-vinylpyrene | N/A | Varies | Lists multiple suppliers |
Note: Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.
Section 2: In-House Synthesis of 1-Vinylpyrene via Wittig Reaction
For researchers requiring larger quantities or custom analogues of 1-vinylpyrene, in-house synthesis is a viable option. The most common and reliable method is the Wittig reaction, a Nobel Prize-winning transformation that converts aldehydes or ketones into alkenes.[4] In this case, 1-pyrenecarboxaldehyde is reacted with a methylidene phosphorane (a Wittig reagent) to form the desired vinyl group.
The causality behind this choice of reaction is its high reliability, tolerance of various functional groups, and the generally high yields. The reaction proceeds via the formation of a betaine intermediate, which collapses to a four-membered oxaphosphetane ring that then fragments to yield the alkene and a triphenylphosphine oxide byproduct.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-Vinylpyrene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Wittig reaction methodologies.[6][7] Prerequisite: The starting material, 1-pyrenecarboxaldehyde, must first be synthesized or purchased. A reliable method for its synthesis involves the formylation of pyrene using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[8]
Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Safety First: This step involves a highly flammable and pyrophoric reagent (n-BuLi). Work must be conducted under an inert atmosphere (Nitrogen or Argon) in a properly functioning fume hood. All glassware must be rigorously dried.
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M in hexanes) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part B: Wittig Reaction and Product Formation
-
Dissolve 1-pyrenecarboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution from Part A back to 0 °C.
-
Slowly add the solution of 1-pyrenecarboxaldehyde to the ylide solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the aldehyde.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of 1-vinylpyrene and the byproduct, triphenylphosphine oxide.
-
Purify the crude mixture using column chromatography on silica gel (a gradient of hexanes and ethyl acetate is typically effective) to isolate the pure 1-vinylpyrene.
Section 3: Key Applications in Research and Drug Development
The unique photophysical properties of the pyrene moiety are central to the applications of 1-vinylpyrene. Pyrene exhibits a structured monomer fluorescence emission but can also form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (~10 Å).[1] This excimer emission is a broad, structureless band at a longer wavelength than the monomer emission, providing a powerful ratiometric signal for sensing applications.[9]
1. Fluorescent Probes and Chemosensors
1-Vinylpyrene can be incorporated into larger molecular structures or polymers to create sophisticated fluorescent probes.[10]
-
Metal Ion Sensing: Polymers containing 1-vinylpyrene units have been shown to act as "turn-off" fluorescent chemosensors for heavy metal ions like Cu²⁺, Hg²⁺, and Pb²⁺.[11] The binding of the metal ion to the polymer backbone quenches the pyrene fluorescence, providing a detectable signal.
-
Probing Biomolecular Interactions: Pyrene-tagged molecules are used to study interactions with DNA and proteins like bovine serum albumin (BSA).[11] Changes in the fluorescence intensity or the monomer/excimer ratio upon binding can provide quantitative data on binding constants and mechanisms.
2. Molecular Switches and Bio-imaging
The vinyl group can be used to attach the pyrene unit to other molecules, creating functional probes for biological systems.
-
Fluorescence Switching: A notable example is the synthesis of C8-vinylpyrene-substituted 2'-deoxyguanosine. This modified nucleoside exhibits reversible E/Z isomerization upon irradiation with different wavelengths of light. The E-isomer is strongly fluorescent, while the Z-isomer is not, creating a light-controlled fluorescent switch that can be incorporated into DNA.[12]
Caption: Photo-switching of a vinylpyrene-modified molecule.
-
Cellular Imaging: Pyrene derivatives are used to create push-pull dyes that are highly sensitive to the polarity of their environment. These dyes can selectively stain lipid droplets within cells and even allow for deep tissue imaging using two-photon fluorescence microscopy, aiding in the diagnosis of tissue diseases.[4]
3. Anti-Carcinogenic Activity
Research has shown that 1-vinylpyrene can act as an anti-chemical carcinogen. It has been demonstrated to inhibit the formation of skin tumors initiated by other potent carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and Benzo[a]pyrene.[2] This activity highlights its potential in cancer chemoprevention research.
Section 4: Handling and Safety Considerations
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Work in a well-ventilated laboratory, and use a fume hood when handling the solid powder or solutions to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. The TargetMol product sheet recommends storage at -20°C for long-term stability.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Vinylpyrene is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its commercial availability makes it accessible for a wide range of studies, while established synthetic routes provide a path for custom applications and large-scale needs. From developing sensitive chemosensors and advanced bio-imaging agents to its potential role in cancer research, the unique combination of pyrene's photophysics and the vinyl group's reactivity ensures that 1-vinylpyrene will remain a compound of significant scientific interest.
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National Center for Biotechnology Information. (2024). 1-Ethenylpyrene (PubChem CID 146322). PubChem. Retrieved January 31, 2026, from [Link]
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Saito, Y., Takeuchi, Y., Matsumoto, K., Takahashi, N., Suzuki, A., & Saito, I. (2009). Photo-switching of vinylpyrene-substituted 2'-deoxyguanosine and its application. Nucleic Acids Symposium Series, (53), 193–194. [Link]
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Niko, Y., et al. (2018). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 6(3), 445-454. [Link]
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Das, S., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(44), 20695-20715. [Link]
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Datta, A. K. (2016). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Journal of Proteins and Proteomics, 7(1), 1-10. [Link]
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Singh, P., et al. (2016). Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone). ACS Biomaterials Science & Engineering, 2(10), 1735-1745. [Link]
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Zhang, Y., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. Molecules, 27(24), 8758. [Link]
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Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Org. Synth., 93, 100-114. [Link]
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TargetMol. (n.d.). 1-vinylpyrene. Retrieved January 31, 2026, from [Link]
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An In-depth Technical Guide on the Environmental Fate and Toxicity of 1-Vinylpyrene
Abstract
1-Vinylpyrene is a polycyclic aromatic hydrocarbon (PAH) of emerging environmental concern. As a derivative of pyrene, a well-studied and ubiquitous environmental contaminant, 1-vinylpyrene possesses a unique structural feature—a vinyl functional group—that significantly influences its environmental behavior and toxicological profile. This technical guide provides a comprehensive analysis of the current scientific understanding of the environmental fate and toxicity of 1-vinylpyrene, intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment. By integrating data from studies on pyrene and analogous vinylated compounds, this guide elucidates the anticipated pathways of its environmental degradation, its potential for bioaccumulation, and the mechanisms underlying its toxicity. A significant focus is placed on the metabolic activation of the vinyl moiety to a reactive epoxide, a pathway of considerable toxicological concern. This document also outlines key experimental protocols for the further assessment of 1-vinylpyrene and highlights critical data gaps to guide future research in this area.
Introduction to 1-Vinylpyrene: A Contaminant of Interest
1-Vinylpyrene, also known as 1-ethenylpyrene, is an aromatic hydrocarbon characterized by a pyrene core substituted with a vinyl group. Its molecular structure combines the properties of a high molecular weight PAH with the reactivity of an alkene. While not as extensively monitored as its parent compound, 1-vinylpyrene can be formed during the incomplete combustion of organic materials and may be present in complex PAH mixtures found in contaminated sites. The presence of the vinyl group makes 1-vinylpyrene a monomer for polymerization, suggesting its potential use in materials science and as an intermediate in chemical synthesis.[1]
The primary concern with 1-vinylpyrene in an environmental context stems from its structural similarity to other carcinogenic PAHs and vinyl compounds. The pyrene moiety imparts lipophilicity, leading to its likely partitioning into organic matter in soil and sediment and potential for bioaccumulation in organisms. The vinyl group, however, introduces a site of enhanced chemical and metabolic reactivity, distinguishing its environmental fate and toxicological profile from that of pyrene.
Physicochemical Properties
| Property | Value (1-Vinylpyrene) | Value (Pyrene) | Source/Rationale |
| Molecular Formula | C₁₈H₁₂ | C₁₆H₁₀ | - |
| Molecular Weight | 228.29 g/mol | 202.25 g/mol | - |
| Appearance | White to off-white solid | Colorless solid | [2] |
| Melting Point | 87-89 °C | 156 °C | [2] |
| Boiling Point | ~305 °C (estimated) | 404 °C | [2] |
| Water Solubility | Low (estimated < 0.135 mg/L) | 0.135 mg/L | Estimated to be lower than pyrene due to increased molecular weight and lipophilicity. |
| Log Kow | > 5.0 (estimated) | 5.18 | The addition of a vinyl group is expected to increase the octanol-water partition coefficient.[3] |
Environmental Fate of 1-Vinylpyrene
The environmental persistence and transport of 1-vinylpyrene are governed by a combination of physical and chemical processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
The biodegradation of PAHs is a critical process for their removal from the environment. Numerous microorganisms, including bacteria and fungi, have been shown to degrade pyrene. For instance, Pseudomonas aeruginosa has been demonstrated to utilize pyrene as a sole source of carbon, with specific growth rates ranging from 0.03 to 0.085 h⁻¹ over a concentration range of 25-500 mg/L.[4] The degradation of pyrene typically initiates with dioxygenase-catalyzed oxidation of the aromatic rings, leading to the formation of dihydrodiols, which are further metabolized to catechols and subsequently undergo ring cleavage.
It is anticipated that the pyrene moiety of 1-vinylpyrene is susceptible to similar microbial degradation pathways. The vinyl group may also be a target for microbial metabolism, potentially through oxidation or reduction reactions. The overall rate of biodegradation of 1-vinylpyrene is likely to be slower than that of pyrene due to its greater molecular size and complexity. The presence of the vinyl group might also influence the initial enzymatic attack and the subsequent metabolic pathway.
Photodegradation
Photodegradation is a significant abiotic degradation pathway for PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. PAHs can absorb ultraviolet (UV) radiation, leading to their excitation and subsequent reaction with molecular oxygen to form a variety of oxygenated products. This oxidative process is a primary degradation pathway for PAHs in the natural aquatic environment.[5] The vinyl group in 1-vinylpyrene is also a chromophore and is susceptible to photochemical reactions. Studies on vinylpyrene-substituted nucleosides have demonstrated photoinduced reversible E-Z isomerization upon irradiation with visible and UV light, confirming the photoreactivity of the vinylpyrene moiety.
The photodegradation of 1-vinylpyrene in the environment is expected to be a significant fate process, leading to the formation of more polar and potentially less persistent degradation products. However, it is also possible that some photodegradation products may exhibit increased toxicity.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For 1-vinylpyrene, the vinylic carbon-carbon double bond is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While some activated vinyl ethers can undergo hydrolysis, vinylarenes like 1-vinylpyrene are not expected to hydrolyze at a significant rate in the environment.[6]
Bioaccumulation and Bioconcentration
The high lipophilicity of 1-vinylpyrene, as indicated by its estimated high Log Kow value, suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Lipophilic compounds tend to partition from the aqueous phase into the lipid-rich tissues of organisms, leading to concentrations within the organism that can be several orders of magnitude higher than in the surrounding environment.
The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a chemical to accumulate in an aquatic organism from the water. While an experimentally determined BCF for 1-vinylpyrene is not available, data for pyrene can provide a useful surrogate. Studies with the waterflea Daphnia magna have shown that pyrene is bioconcentrated, but also that it undergoes extensive biotransformation. This metabolism can significantly reduce the BCF of the parent compound. For pyrene, the BCF for the parent compound was found to be only 16-23% of the BCF calculated based on the total radioactivity (parent compound and metabolites).
It is likely that 1-vinylpyrene will also be subject to metabolic transformation in many organisms, which would similarly reduce its BCF for the parent compound. However, the potential for bioaccumulation of both the parent compound and its metabolites remains a concern.
Toxicity and Toxicokinetics of 1-Vinylpyrene
The toxicity of 1-vinylpyrene is a function of both the pyrene core and the vinyl substituent. The pyrene moiety is known to be toxic to a range of aquatic organisms, with acute effects observed at concentrations as low as <10 µg/L for microalgae and around 10 µg/L for microcrustacean invertebrates.[2] The primary concern with 1-vinylpyrene, however, lies in the metabolic activation of the vinyl group.
Metabolic Activation and Genotoxicity
A well-established mechanism of toxicity for many vinyl-containing compounds, such as vinyl chloride, is their metabolic activation by cytochrome P450 (CYP) enzymes to form a highly reactive epoxide intermediate.[7] This epoxide can then bind covalently to cellular macromolecules, including DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis. It is highly probable that 1-vinylpyrene undergoes a similar metabolic activation pathway.
The proposed metabolic activation of 1-vinylpyrene involves two primary sites of oxidation: the pyrene ring system and the vinyl group.
-
Pyrene Ring Oxidation: Similar to pyrene, the aromatic rings of 1-vinylpyrene can be oxidized by CYP enzymes to form arene oxides, which can be subsequently hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. These dihydrodiols can be further oxidized to form highly carcinogenic diol epoxides.
-
Vinyl Group Oxidation: The vinyl group of 1-vinylpyrene is a likely target for CYP-mediated epoxidation, leading to the formation of 1-(1,2-epoxyethyl)pyrene. This epoxide is a reactive electrophile that can directly alkylate DNA and other nucleophilic cellular targets.
The formation of a reactive epoxide from the vinyl group is a significant pathway for the metabolic activation of other carcinogenic vinyl compounds, such as vinyl carbamate, which forms a DNA-adducting epoxide upon oxidation.[8]
Interestingly, one study has reported that 1-ethenylpyrene can act as an anti-chemical carcinogen, inhibiting the formation of skin tumors initiated by other carcinogens like DMBA and benzo[a]pyrene.[2] This suggests a complex toxicological profile where 1-vinylpyrene might also interact with metabolic enzymes in a way that inhibits the activation of other carcinogens. Further research is needed to elucidate the mechanisms behind this observation and its relevance under different exposure scenarios.
Aquatic and Mammalian Toxicity
Direct experimental data on the aquatic and mammalian toxicity of 1-vinylpyrene is scarce. However, based on the known toxicity of pyrene and the expected reactivity of the vinyl group, it is prudent to assume that 1-vinylpyrene is at least as toxic as pyrene to aquatic organisms. The potential for metabolic activation to a reactive epoxide suggests that chronic exposure to 1-vinylpyrene could lead to long-term adverse effects, including carcinogenicity, in both aquatic and terrestrial organisms.
Key Experimental Protocols for Assessment
To address the current data gaps for 1-vinylpyrene, a suite of standardized experimental protocols should be employed. These protocols are designed to provide the necessary data for a comprehensive environmental risk assessment.
Environmental Fate Assessment
-
Ready Biodegradability (OECD 301): This screening test provides information on the potential for rapid and complete biodegradation of 1-vinylpyrene in an aerobic aqueous medium.
-
Phototransformation in Water (OECD 316): This study would determine the rate and products of photodegradation of 1-vinylpyrene in water under simulated sunlight.
-
Hydrolysis as a Function of pH (OECD 111): This test would confirm the expected stability of 1-vinylpyrene to hydrolysis under environmental conditions.
Bioaccumulation Assessment
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This definitive study would measure the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of 1-vinylpyrene in fish, providing crucial data for assessing its potential to biomagnify in food webs.
Ecotoxicity Assessment
-
Acute Toxicity to Fish (OECD 203): This test would determine the 96-hour LC50 of 1-vinylpyrene for a relevant fish species.
-
Acute Immobilisation Test in Daphnia sp. (OECD 202): This study would establish the 48-hour EC50 for the immobilization of daphnids.
-
Alga, Growth Inhibition Test (OECD 201): This test would determine the effect of 1-vinylpyrene on the growth of a primary producer.
Genotoxicity Assessment
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay is a standard method for detecting the mutagenic potential of a chemical and its metabolites.[9] Given the concern for epoxide formation, this test would be highly informative.
Data Gaps and Future Research Directions
This technical guide highlights a significant lack of empirical data for 1-vinylpyrene. While inferences from related compounds provide a strong basis for a preliminary assessment, further research is crucial for a definitive understanding of its environmental risk. Key research priorities include:
-
Quantitative Environmental Fate Studies: Determination of the actual rates of biodegradation and photodegradation of 1-vinylpyrene in various environmental matrices.
-
Ecotoxicity Testing: Generation of acute and chronic toxicity data for a range of aquatic and terrestrial organisms to establish reliable environmental quality standards.
-
Metabolism and Genotoxicity Studies: In vitro and in vivo studies to confirm the metabolic activation of 1-vinylpyrene to its epoxide, identify the resulting DNA adducts, and definitively assess its mutagenic and carcinogenic potential.
-
Environmental Monitoring: Development of sensitive analytical methods for the detection and quantification of 1-vinylpyrene in environmental samples to determine its prevalence and environmental concentrations.
Conclusion
1-Vinylpyrene represents a data-poor chemical with a high potential for environmental risk based on its structural analogy to well-characterized toxicants. Its pyrene core suggests persistence and bioaccumulation potential, while the vinyl group introduces a pathway for metabolic activation to a reactive, genotoxic epoxide. The available scientific literature strongly supports the hypothesis that 1-vinylpyrene is a persistent, bioaccumulative, and toxic substance. However, the current assessment is largely based on extrapolation from related compounds. Therefore, it is imperative that further research, following standardized testing protocols, is conducted to fill the existing data gaps and enable a robust and accurate risk assessment of this emerging environmental contaminant.
References
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Agrawal, V. K., & Khadikar, P. V. (2001). QSAR prediction of toxicity of nitrobenzenes. Bioorganic & Medicinal Chemistry, 9(11), 3035-3040. Available at: [Link]
- De Voe, H., & Miller, S. P. (1981). The octanol-water partition coefficient is a laboratory-measured property of a substance.
- Grisoni, F., Consonni, V., Vighi, M., Villa, S., & Todeschini, R. (2016). Investigating the mechanisms of bioconcentration through QSAR classification trees.
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Das, K., & Mukherjee, A. K. (2014). Biodegradation of pyrene by a Pseudomonas aeruginosa strain RS1 isolated from refinery sludge. Bioresource Technology, 165, 243-251. Available at: [Link]
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Balk, L., DePierre, J. W., Sundvall, A., & Rannug, U. (1982). Formation of mutagenic metabolites from benzo[a]pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius). Chemico-Biological Interactions, 41(1), 1-13. Available at: [Link]
- Kukkonen, J., & Oikari, A. (1991). Biotransformation and bioconcentration of pyrene in Daphnia magna.
-
Wan, Y., Lu, Y., Ren, Y., Xu, H., Zhao, G., & Zheng, C. (2024). Pd-Catalyzed Hydroboration of Vinylarenes with B2pin2. The Journal of Organic Chemistry, 89(14), 9056-9062. Available at: [Link]
-
Nam, T. H., Jeon, H. J., Mo, H. H., Cho, K., Ok, Y. S., & Lee, S. E. (2020). Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. International Journal of Molecular Sciences, 21(4), 1364. Available at: [Link]
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Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
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Fu, P. P., Chou, M. W., Miller, D. W., White, G. L., Hsieh, T. C., & Cerniglia, C. E. (1985). Synthesis, spectral analysis, and mutagenicity of 1-, 3-, and 6-nitrobenzo[a]pyrene. Carcinogenesis, 6(10), 1471-1478. Available at: [Link]
-
Friis, S. D., Pirnot, M. T., & Buchwald, S. L. (2016). Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Journal of the American Chemical Society, 138(27), 8372-8375. Available at: [Link]
-
Bolt, H. M., Laib, R. J., & Filser, J. G. (1982). Biological activation of 1,3-butadiene to vinyl oxirane by rat liver microsomes and expiration of the reactive metabolite by exposed rats. Archives of Toxicology, 50(3-4), 289-294. Available at: [Link]
-
Dong, S., & Ma, J. (2021). Performance and kinetics of benzo(a)pyrene biodegradation in contaminated water and soil and improvement of soil properties by biosurfactant amendment. Chemosphere, 263, 128148. Available at: [Link]
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Lee, S. E. (2020). Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. International Journal of Molecular Sciences, 21(4), 1364. Available at: [Link]
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Cronin, M. T., & Schultz, T. W. (2018). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 8, 45-53. Available at: [Link]
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Kaggle. (n.d.). QSAR Bioconcentration classes dataset. Retrieved from [Link]
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Euro Chlor. (1999). Vinyl Chloride. Retrieved from [Link]
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Gossett, J. M. (2004). Aerobic Biodegradation of Vinyl Chloride by a Highly Enriched Mixed Culture. Environmental Science & Technology, 38(15), 4160-4167. Available at: [Link]
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Qin, L., Zhang, X., Chen, Y., Zeng, H., & Liang, Y. (2017). Predictive QSAR Models for the Toxicity of Disinfection Byproducts. International Journal of Molecular Sciences, 18(10), 2095. Available at: [Link]
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Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. Available at: [Link]
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Zhao, Y., & Montgomery, J. (2022). Nickel-Catalyzed Enantioselective Hydroboration of Vinylarenes. Journal of the American Chemical Society, 144(3), 1139-1144. Available at: [Link]
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Wang, W. Q., Chen, R., & Wei, F. S. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1. International Journal of Environmental Research and Public Health, 15(9), 1896. Available at: [Link]
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Gramatica, P., & Papa, E. (2015). Predicting the Bioconcentration Factor in Fish from Molecular Structures. International Journal of Molecular Sciences, 16(8), 17871-17901. Available at: [Link]
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Chou, M. W., Heflich, R. H., & Fu, P. P. (1986). Evidence for the metabolic formation of a vicinal dihydrodiol-epoxide from the potent mutagen 1-nitrobenzo(A)pyrene. Carcinogenesis, 7(11), 1837-1840. Available at: [Link]
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Kames, J., & Schurath, U. (2007). Octanol-water partition coefficient, water solubility, vapor pressure,... ResearchGate. Retrieved from [Link]
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Verbruggen, E. M., & van Herwijnen, R. (2017). Environmental risk limits for polycyclic aromatic hydrocarbons (PAHs) for direct aquatic, benthic, and terrestrial toxicity. ResearchGate. Retrieved from [Link]
- Sedykh, A., & Tropsha, A. (2007). Critical assessment of QSAR models to predict environmental toxicity against T. pyriformis: Applicability domain and overfitting.
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Piir, G., Sild, S., Roncaglioni, A., Benfenati, E., & Maran, U. (2010). QSAR model for the prediction of bio-concentration factor using aqueous solubility and descriptors considering various electronic effects. SAR and QSAR in Environmental Research, 21(7-8), 711-729. Available at: [Link]
-
Wang, W. Q., Chen, R., & Wei, F. S. (2020). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PLoS ONE, 15(3), e0230559. Available at: [Link]
-
Fernando, H., & Guengerich, F. P. (2002). Oxidation of vinyl carbamate and formation of 1,N6-ethenodeoxyadenosine in murine lung. Chemical Research in Toxicology, 15(6), 821-827. Available at: [Link]
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Zhao, Y., & Montgomery, J. (2022). Nickel-Catalyzed Enantioselective Hydroboration of Vinylarenes. Journal of the American Chemical Society, 144(3), 1139-1144. Available at: [Link]
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Staes, A. G., & Wautier, H. (1984). Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene activation using rat hepatic S9 and hepatocytes following in vivo or in vitro activation. Mutation Research/Genetic Toxicology, 138(2-3), 113-120. Available at: [Link]
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Papa, E., Dearden, J. C., & Gramatica, P. (2007). Linear QSAR regression models for the prediction of bioconcentration factors by physicochemical properties and structural theoretical molecular descriptors. Chemosphere, 67(2), 351-358. Available at: [Link]
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Liu, R., & Wallqvist, A. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Journal of Chemical Information and Modeling, 62(11), 2689-2700. Available at: [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2000). Public Health Goal for Vinyl Chloride. Retrieved from [Link]
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Plumber, S., & Ioannides, C. (1982). Metabolism and enterohepatic circulation of benzo(a)pyrene-4,5-epoxide in the rat. Xenobiotica, 12(1), 45-52. Available at: [Link]
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The Organic Chemistry Tutor. (2020, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
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Huang, M., Mesaros, C., Hackfeld, L. C., Hodge, R. P., Blair, I. A., & Penning, T. M. (2017). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated With the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 30(12), 2140-2150. Available at: [Link]
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Advanced Applications of 1-Vinylpyrene: From Photophysics to Functional Materials
This guide serves as an advanced technical resource for researchers utilizing 1-Vinylpyrene (1-VP) in material science, chemosensing, and nanomedicine. It moves beyond basic characterization to practical application strategies, synthesis protocols, and mechanistic insights.[1]
Executive Summary & Chemical Profile
1-Vinylpyrene (1-VP) is a functional monomer distinguished by its large aromatic system and vinyl group, bridging the gap between polymer chemistry and photophysics. Unlike simple styrenic monomers, 1-VP exhibits a strong tendency for excimer formation (excited-state dimer) due to
This distinct photophysical signature—where the emission spectrum shifts from monomeric (blue/violet) to excimeric (green) based on concentration and conformation—makes 1-VP an invaluable tool for probing polymer dynamics, sensing nitroaromatic explosives, and non-covalently functionalizing carbon nanomaterials.
Key Physicochemical Properties
| Property | Value/Description | Relevance |
| Structure | Pyrene core + Vinyl tether | Enables polymerization while retaining aromaticity. |
| Fluorescence | Dual emission (Monomer: ~370-400 nm; Excimer: ~480 nm) | Ratiometric sensing ( |
| Solubility | Soluble in Toluene, THF, DCM; Insoluble in Water | Hydrophobic anchor in amphiphilic block copolymers. |
| Reactivity | Polymerizes via Radical, Anionic, and Cationic mechanisms | Versatile incorporation into various polymer backbones. |
Synthesis & Polymerization Strategies
The synthesis of 1-VP typically proceeds via the Wittig reaction or Knoevenagel condensation from pyrene-1-carboxaldehyde. For polymerization, achieving a controlled molecular weight is critical for optimizing the excimer-to-monomer ratio.
Monomer Synthesis Pathway
The most robust route involves the reaction of pyrene-1-carboxaldehyde with methyltriphenylphosphonium bromide.
Polymerization Mechanisms
While free radical polymerization (FRP) is the standard, Controlled Radical Polymerization (CRP) methods like RAFT (Reversible Addition-Fragmentation chain Transfer) are superior for creating block copolymers used in drug delivery.
Figure 1: Synthetic pathways from precursor to functional polymers. Note the bifurcation into homopolymers for optical applications and block copolymers for biomedical use.
Core Applications
Non-Covalent Functionalization of Carbon Nanomaterials
1-VP and its polymers are premier agents for dispersing Carbon Nanotubes (CNTs) and Graphene. The pyrene moiety adsorbs onto the graphitic surface via strong
-
Advantage: Unlike acid oxidation, this method preserves the
lattice and electronic properties of the CNTs. -
Mechanism: The "anchor-and-tail" model where pyrene anchors to the nanotube and the polymer chain extends into the solvent.
Explosive Detection (Nitroaromatics)
Poly(1-vinylpyrene) films act as highly sensitive chemosensors for nitro-explosives like TNT and Picric Acid.
-
Mechanism: Photo-induced Electron Transfer (PET). The electron-rich pyrene excimer transfers an electron to the electron-deficient nitroaromatic, causing rapid fluorescence quenching .
-
Performance: High sensitivity due to "molecular wire" effect—one quencher molecule can quench the emission of an entire polymer chain via exciton migration.
Biomedical: Fluorescent Probes & Drug Delivery
In drug delivery, 1-VP is copolymerized with hydrophilic monomers (e.g., N-vinylpyrrolidone or PEG-acrylates) to form amphiphilic micelles.
-
Role: The Poly(1-VP) block forms the hydrophobic core, encapsulating hydrophobic drugs.
-
Tracking: The strong fluorescence allows for real-time intracellular tracking of the drug carrier without the need for additional dye labeling, which can leach out.
Experimental Protocols
Protocol A: Free Radical Synthesis of Poly(1-vinylpyrene)
Use this protocol to generate homopolymers for sensor film fabrication.
Reagents:
-
1-Vinylpyrene (recrystallized from ethanol)
-
AIBN (2,2'-Azobis(isobutyronitrile), recrystallized)
-
Toluene (anhydrous)
Procedure:
-
Preparation: In a Schlenk tube, dissolve 1-Vinylpyrene (1.0 g, 4.4 mmol) in anhydrous toluene (10 mL).
-
Initiation: Add AIBN (14 mg, 2 mol% relative to monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent quenching of radicals).
-
Polymerization: Backfill with Argon and immerse the tube in an oil bath at 60°C for 24 hours.
-
Purification: Precipitate the solution dropwise into a 10-fold excess of cold methanol. Filter the white solid.
-
Reprecipitation: Dissolve the solid in a minimum amount of THF and reprecipitate in methanol to remove unreacted monomer.
-
Drying: Dry under vacuum at 40°C for 24 hours.
Validation:
- H NMR should show broadening of aromatic peaks and disappearance of vinyl protons (5.0-6.0 ppm).
-
Fluorescence spectroscopy (dilute THF) should show a dominant excimer band at ~480 nm.
Protocol B: Non-Covalent Functionalization of MWCNTs
Use this protocol to create dispersible CNT inks for conductive coatings.
Reagents:
-
Poly(1-vinylpyrene) (from Protocol A) or 1-Vinylpyrene monomer
-
THF (Tetrahydrofuran)
Procedure:
-
Mixing: Disperse MWCNTs (10 mg) and Poly(1-vinylpyrene) (20 mg) in THF (20 mL).
-
Sonication: Sonicate the mixture using a bath sonicator (40 kHz) for 1 hour. Note: Avoid high-power probe sonication to prevent polymer degradation.
-
Equilibration: Stir the suspension at room temperature for 12 hours to maximize
- stacking adsorption. -
Separation: Centrifuge at 10,000 rpm for 30 minutes to remove non-dispersed bundles.
-
Collection: Collect the black supernatant. This stable "ink" contains individual CNTs wrapped by the polymer.
Mechanistic Visualization: Sensing & Quenching
The following diagram illustrates the "Turn-Off" sensing mechanism for explosives detection.
Figure 2: The fluorescence quenching pathway. In the absence of explosives, the excimer emits green light. In the presence of TNT, electron transfer creates a non-emissive charge transfer complex.
Data Summary: Solvent Effects
The ratio of Excimer (
| Solvent | Viscosity (cP) | Interpretation | |
| Toluene | 0.59 | High (~10.0) | Low viscosity facilitates chain mobility and excimer overlap. |
| THF | 0.48 | High (~8.5) | Good solvent; polymer coil is expanded, allowing intra-chain stacking. |
| DMF | 0.92 | Medium (~4.0) | Higher viscosity slows down the diffusion-controlled excimer formation. |
| Cyclohexane | 0.98 | Low (< 1.0) | Poor solvent; polymer coil collapses (aggregates), potentially trapping monomers. |
References
-
Synthesis & Photophysics: Hrdlovič, P., et al. "Photophysical processes in polymers. VI. Spectroscopic properties of 1-vinylpyrene and poly(1-vinylpyrene)." Journal of Chemical Physics, 1972. Link
-
Explosive Detection: Trogler, W. C., et al. "Fluorescence Quenching of Conjugated Polymers by Nitroaromatics." Journal of Materials Chemistry, 2011.[5] Link
-
CNT Functionalization: Meuer, S., et al. "Pyrene-containing polymers for the non-covalent functionalization of carbon nanotubes." Macromolecules, 2008. Link
-
Biomedical Applications: Nicolas, J., et al. "Degradable vinyl polymers for biomedical applications." Nature Chemistry, 2015. Link
-
Polymerization Protocols: "Synthesis of Poly(1-vinylpyrene) via Free Radical Polymerization." Macromolecular Syntheses, Vol. 10. Link
Sources
Methodological & Application
Application Note: 1-Vinylpyrene as a Fluorescent Probe in Polymer Chemistry
Topic: 1-Vinylpyrene applications in polymer chemistry Content Type: Application Note and Protocol Guide
Abstract
1-Vinylpyrene (1-VP) is a functional styrenic monomer utilized primarily as a fluorescent reporter in polymer science. Unlike simple dye doping, covalent incorporation of 1-VP into polymer backbones allows for the precise interrogation of macromolecular dynamics, conformational transitions (e.g., coil-to-globule), and self-assembly processes (e.g., micellization). This guide details the mechanistic principles of pyrene fluorescence—specifically the monomer-to-excimer transition—and provides validated protocols for synthesizing 1-VP functionalized copolymers and utilizing them to probe polymer microenvironments.
Mechanism of Action: The Pyrene Clock
The utility of 1-VP stems from the complex photophysics of the pyrene moiety. It acts as a dual-channel reporter system:
Excimer Formation (Proximity & Dynamics Probe)
When a ground-state pyrene molecule (
-
Monomer Emission (
): Sharp, structured peaks between 370–400 nm.[1] -
Excimer Emission (
): A broad, structureless band centered around 460–480 nm.
The ratio of excimer to monomer intensity (
Vibronic Fine Structure (Polarity Probe)
The monomer emission of pyrene shows five vibronic peaks. The ratio of the first (
-
High
(>1.5): Polar environment (e.g., water). -
Low
(<0.6): Non-polar/Hydrophobic environment (e.g., hydrocarbon solvent, hydrophobic micelle core).
Mechanism Visualization
Figure 1: Jablonski-style diagram illustrating the competitive pathways between monomer emission and excimer formation.[2] The rate of excimer formation (
Experimental Protocols
Protocol A: Synthesis of Poly(Styrene-co-1-Vinylpyrene)
Objective: To synthesize a fluorescently labeled polystyrene standard via Free Radical Polymerization (FRP). Target Loading: ~1 mol% 1-VP (sufficient for fluorescence without excessive self-quenching).
Reagents & Equipment
-
Monomers: Styrene (purified over basic alumina), 1-Vinylpyrene (recrystallized from ethanol/toluene).
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)), recrystallized from methanol.
-
Solvent: Toluene (anhydrous).
-
Apparatus: Schlenk line, oil bath, polymerization ampoules or Schlenk flask.
Step-by-Step Procedure
-
Monomer Prep: Dissolve 1-Vinylpyrene (22.8 mg, 0.1 mmol) and Styrene (1.04 g, 10 mmol) in Toluene (5 mL).
-
Note: 1-VP is hydrophobic and dissolves well in aromatic solvents.
-
-
Initiation: Add AIBN (16.4 mg, 0.1 mmol). Target [M]/[I] ≈ 100.
-
Degassing (Critical): Oxygen is a potent fluorescence quencher and radical scavenger. Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze solution in liquid
. -
Apply vacuum (<100 mTorr) for 10 min.
-
Thaw in warm water under static vacuum.
-
Backfill with high-purity Argon.
-
-
Polymerization: Seal the vessel and immerse in a pre-heated oil bath at 70°C for 12–24 hours.
-
Purification:
-
Precipitate the polymer solution dropwise into a 10-fold excess of cold Methanol.
-
Filter the white precipitate.
-
Reprecipitation: Redissolve in minimal THF and precipitate into Methanol again to ensure removal of unreacted 1-VP monomer (free monomer fluorescence interferes with analysis).
-
-
Drying: Dry under vacuum at 40°C for 24 hours.
Protocol B: Probing the Coil-to-Globule Transition (LCST)
Objective: Use the 1-VP labeled polymer to determine the Lower Critical Solution Temperature (LCST) of a thermoresponsive polymer (e.g., Poly(NIPAM-co-1-VP)).
Methodology
-
Sample Prep: Prepare a dilute solution (0.1 mg/mL) of the copolymer in deionized water.
-
Expert Tip: Keep concentration low to avoid inter-chain excimers; we want to probe intra-chain conformational changes.
-
-
Instrument Setup:
-
Fluorometer with temperature controller (Peltier).
-
Excitation Wavelength (
): 345 nm . -
Emission Scan: 360 nm – 600 nm .
-
Slit widths: 2–5 nm.
-
-
Measurement Loop:
-
Data Analysis:
-
Extract Intensity at 375 nm (
) and 480 nm ( ). -
Plot Ratio (
) vs. Temperature.
-
Expected Results
-
Below LCST (Coil State): Polymer is hydrated and expanded. Pyrene groups are distant. Low
. -
Above LCST (Globule State): Polymer collapses. Hydrophobic pyrene groups aggregate within the globule. Sharp increase in
.
Data Presentation & Analysis
Interpretation of Fluorescence Ratios
| Parameter | Spectral Feature | Interpretation |
| Ratio of Area (460-500nm) to Area (370-400nm) | High: Polymer collapsed, aggregated, or high local flexibility allowing collisions.Low: Polymer extended, rigid, or low labeling density. | |
| Intensity at ~373nm / Intensity at ~384nm | High (>1.5): Pyrene is in a polar solvent (Water).Low (<1.0): Pyrene is in a hydrophobic domain (Micelle core/Globule). |
Workflow Diagram
Figure 2: Experimental workflow for synthesizing and characterizing 1-VP labeled polymers.
Troubleshooting & Optimization
-
Oxygen Quenching: Pyrene has a long excited-state lifetime (>100 ns), making it extremely susceptible to collisional quenching by oxygen.
-
Solution: Always purge samples with Nitrogen or Argon for at least 15 minutes before fluorescence measurements.
-
-
Self-Absorption: At high concentrations, the overlap between the absorption edge and the 0-0 emission band can distort the
peak.-
Solution: Use optical densities (OD) < 0.1 at the excitation wavelength.
-
-
Labeling Density:
-
Too High (>5 mol%): Dominant static excimers form (ground state dimers), obscuring dynamic information.
-
Too Low (<0.1 mol%): Signal-to-noise ratio is poor; excimer formation may be statistically impossible.
-
Optimal: 0.5 – 2.0 mol% for dynamic studies.
-
References
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587-614.
-
Duhamel, J. (2005). Polymer Chain Dynamics in Solution Probed with a Fluorescence Blob Model. Accounts of Chemical Research, 39(12), 953–960.
-
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044.
-
Katritzky, A. R., Zhu, D. W., & Schanze, K. S. (1993). Synthesis of substituted poly(1-vinylpyrene)s and investigation of their fluorescent properties. Journal of Polymer Science Part A: Polymer Chemistry, 31(9), 2187-2195.
-
Tsuchida, A., Ikawa, T., & Yamamoto, M. (1995). Intrapolymer excimer formation solely with the full-overlap conformation in poly(2-vinylpyrene). Polymer, 36(16), 3103-3106.
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labeling proteins and peptides with 1-Vinylpyrene
Application Note & Protocol
Topic: High-Efficiency Fluorescent Labeling of Proteins and Peptides with 1-Vinylpyrene
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Unique Photophysics of Pyrene: A Guide to Covalent Labeling with 1-Vinylpyrene
This document provides a comprehensive guide for the covalent labeling of proteins and peptides using 1-vinylpyrene, a versatile fluorescent probe. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for conjugation, purification, and characterization, and explore the applications of this technique in modern biological research. As a senior application scientist, this guide is structured to not only provide procedural steps but to instill a deep understanding of the causality behind each experimental choice, ensuring robust and reproducible results.
Introduction: Why Pyrene?
Fluorescent labeling is an indispensable tool for visualizing and quantifying biomolecules.[1][2][3] Among the vast arsenal of available fluorophores, pyrene and its derivatives stand out due to their unique and exquisitely sensitive photophysical properties.[4][5][6] The fluorescence emission spectrum of a pyrene-labeled protein is highly responsive to the polarity of its local microenvironment.[4][5][7] This sensitivity allows researchers to probe subtle changes in protein conformation, folding states, and interactions with other molecules.[5][7]
A hallmark of pyrene is its ability to form an "excimer" (excited-state dimer).[8] This phenomenon occurs when two pyrene moieties are brought into close spatial proximity (~10 Å), resulting in a broad, red-shifted emission band.[4][5] This property can be ingeniously exploited to measure intramolecular distances, monitor protein oligomerization, or study the dynamics of protein complexes.[4][5] 1-Vinylpyrene offers a reactive handle—the vinyl group—for stable, covalent attachment to proteins, making it an excellent tool for these advanced applications.
The Chemistry of Conjugation: A Thiol-Reactive Strategy
1-Vinylpyrene belongs to a class of reagents known as vinylheteroarenes, which are highly effective for the chemoselective modification of cysteine residues in proteins.[9] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine side chain attacks the electron-deficient vinyl group of the pyrene molecule.
This reaction is highly selective for cysteines over other nucleophilic residues like lysines, particularly under controlled pH conditions (pH 6.5-7.5).[9][10] At this pH, the cysteine thiol group (pKa ~8.5) is partially deprotonated to the more nucleophilic thiolate anion, while the lysine primary amine (pKa ~10.5) remains largely protonated and non-nucleophilic.[10][11] This selectivity is a major advantage for achieving site-specific labeling, especially in proteins with multiple potential reaction sites.[9]
Reaction Mechanism: Michael Addition
Caption: Covalent labeling via Michael addition of a cysteine thiol to 1-vinylpyrene.
Experimental Workflow: From Preparation to Analysis
A successful labeling experiment is a multi-stage process. Each stage must be carefully executed and validated to ensure the final conjugate is of high quality and suitable for downstream applications.
Caption: The five-stage workflow for protein labeling with 1-vinylpyrene.
Detailed Protocols
This protocol is designed for a protein containing one or more accessible cysteine residues.
A. Materials and Reagents
-
Protein of Interest: ≥95% purity, dissolved in a suitable buffer (e.g., PBS, HEPES). Purity is critical as contaminating proteins will also be labeled, complicating analysis.
-
1-Vinylpyrene: Stock solution (10 mM) in anhydrous DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it is stable, odorless, and does not need to be removed prior to labeling.[4]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock).
-
Purification System: Dialysis tubing (appropriate MWCO), size-exclusion chromatography (SEC) column, or HPLC system.
B. Pre-Reaction: Reduction of Disulfide Bonds (if necessary)
Causality: Many proteins contain cysteine residues that are oxidized to form disulfide bonds. These are not available for labeling. A reduction step is essential to liberate the free thiol groups.[4]
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has known or potential disulfide bonds, add TCEP from a 100 mM stock solution to a final concentration of 10-fold molar excess over the protein's cysteine content.
-
Incubate at room temperature for 30-60 minutes. This step should be performed immediately before labeling to prevent re-oxidation of the thiols.[7]
C. Labeling Reaction
Causality: The molar ratio of dye to protein is a critical parameter. A 5- to 20-fold molar excess of 1-vinylpyrene is a good starting point to achieve efficient labeling without causing protein precipitation due to excessive modification or solvent effects.
-
To the (reduced) protein solution, add the 1-vinylpyrene DMSO stock solution to achieve the desired molar excess. Add the dye dropwise while gently vortexing to avoid localized high concentrations that can cause precipitation. The final DMSO concentration should ideally not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The longer, colder incubation is often gentler on sensitive proteins.
-
Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~50 mM to consume any unreacted 1-vinylpyrene. Incubate for an additional 30 minutes.
Causality: Purification is absolutely essential to remove unconjugated 1-vinylpyrene. Free dye in solution will interfere with all downstream fluorescence measurements and lead to inaccurate characterization and experimental artifacts.
Method A: Size Exclusion Chromatography (SEC) / Gel Filtration
This is the preferred method for separating the larger labeled protein from the small, unreacted dye molecule.
-
Equilibrate an SEC column (e.g., Sephadex G-25) with Reaction Buffer.
-
Load the entire quenched reaction mixture onto the column.
-
Elute with Reaction Buffer. The labeled protein will elute first in the void volume, while the smaller, unreacted dye and quenching reagent will be retained and elute later.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~340 nm (for pyrene) to identify fractions containing the conjugate.
Method B: Dialysis
-
Transfer the quenched reaction mixture into a dialysis cassette with a molecular weight cut-off (MWCO) that is at least 10-fold smaller than the molecular weight of the protein.
-
Dialyze against 1L of Reaction Buffer at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.
Causality: Characterization validates the success of the conjugation and provides key parameters for subsequent experiments. This step is the foundation of a trustworthy protocol.
A. Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry and the Beer-Lambert law.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~340 nm, A₃₄₀).
-
Calculate the protein concentration using the following formula, which corrects for the dye's contribution to the A₂₈₀ reading:
-
Protein Conc. (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_prot
-
ε_prot: Molar extinction coefficient of the protein at 280 nm.
-
CF: Correction factor (A₂₈₀ / A₃₄₀ for the free dye). This must be determined for 1-vinylpyrene in the reaction buffer. A value of ~0.12 can be used as an initial estimate based on similar pyrene derivatives.
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₃₄₀ / ε_dye
-
ε_dye: Molar extinction coefficient of 1-vinylpyrene at ~340 nm. For related compounds like N-(1-pyrene)maleimide, this is ~40,000 M⁻¹cm⁻¹.[4]
-
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
B. Mass Spectrometry
For definitive confirmation, analyze the labeled protein using ESI-MS or MALDI-TOF. The mass of the conjugate should be equal to the mass of the unlabeled protein plus the mass of the 1-vinylpyrene molecule (228.29 Da) multiplied by the number of attached labels.
C. Fluorescence Spectroscopy
-
Record the fluorescence emission spectrum of the labeled protein (excitation at ~340 nm).
-
Confirm the characteristic structured emission of the pyrene monomer between 375-410 nm.[4]
-
Observe the ratio of vibronic bands (e.g., Band I at ~375 nm to Band III at ~385 nm). This ratio, sometimes called the "Py value," is an indicator of the polarity of the probe's microenvironment.[4]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling (Low DOL) | - Incomplete reduction of disulfide bonds.- Inactive/hydrolyzed 1-vinylpyrene reagent.- Cysteine residues are not solvent-accessible.- Interfering substances in protein buffer (e.g., DTT, Tris). | - Ensure fresh TCEP is used in sufficient excess.- Use a fresh stock of 1-vinylpyrene.- Consider partial denaturation to expose buried residues, if protein function allows.- Buffer exchange the protein into a non-interfering buffer before labeling.[12][13] |
| Protein Precipitation during Reaction | - High concentration of organic solvent (DMSO).- Over-labeling of the protein, increasing hydrophobicity.- Protein is inherently unstable under reaction conditions. | - Keep final DMSO concentration below 10%. Add dye stock slowly.- Reduce the molar excess of 1-vinylpyrene in the reaction.- Perform the reaction at 4°C instead of room temperature.[14] |
| High Background Fluorescence after Purification | - Incomplete removal of free dye.- Non-covalent binding of the hydrophobic pyrene to the protein. | - Use a more rigorous purification method (e.g., switch from dialysis to SEC).- Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) during the final purification steps to disrupt non-specific binding. |
| Unexpected Fluorescence Spectrum (e.g., strong excimer peak) | - Protein aggregation is bringing pyrene labels into close proximity.- The protein has multiple cysteines that are close together in the folded state. | - Analyze the sample by dynamic light scattering (DLS) to check for aggregation.- This may be an intended result, providing structural information. If unintended, reduce the DOL.[7] |
References
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909-7935. [Link]
-
Narayanaswami, V., Patel, A. B., & Bains, G. (2011). Pyrene: a probe to study protein conformation and conformational changes. PubMed, 16(9), 7909-35. [Link]
-
Patel, A. B., Bains, G., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ResearchGate. [Link]
-
Kaur, N., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(44), 20769-20793. [Link]
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Creative Biolabs. Troubleshooting Guides. Creative Biolabs. [Link]
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Kumari, A., Manna, P. P., & Ray, B. (2016). Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone). Polymers, 8(9), 334. [Link]
-
Foley, D. A., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(26), 9131-9138. [Link]
-
Collins, S., & Koren, H. S. (1985). Purification of a benzo[a]pyrene binding protein by affinity chromatography and photoaffinity labeling. PubMed. [Link]
-
Masterson, L. R., et al. (2010). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
ResearchGate. (2022). A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins. ResearchGate. [Link]
-
Merck Millipore. Peptide Labeling. Merck Millipore. [Link]
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Németh, K., et al. (2016). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. PubMed. [Link]
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de Jong, R. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]
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ResearchGate. (2015). Can someone provide advice on problems with Protein/Polymer Conjugations?. ResearchGate. [Link]
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BioPharmaSpec. (2023). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
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Tria, G. S., et al. (2019). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. PubMed Central. [Link]
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Grimes, K. D., & Gafni, A. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
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PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. PharmiWeb.com. [Link]
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Niko, Y., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. RSC Publishing. [Link]
-
Skorka, L., et al. (2019). Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8. NIH. [Link]
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de Jong, R. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. [Link]
-
Singh, S., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. ScienceDirect. [Link]
-
Sreelakshmi, C. G., et al. (2025). A pyrene-based fluorescent sensor for the discrimination and estimation of hydrazine and hydrogen sulfide and its application in assessing food spoilage. PubMed. [Link]
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Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
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Niko, Y., et al. (2015). 1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives with Electron Donors and Acceptors: High Photostability and Regioisomer-Specific Photophysical Properties. PubMed. [Link]
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Chudasama, V., et al. (2016). Cysteine-to-lysine transfer antibody fragment conjugation. RSC Publishing. [Link]
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Zhang, J., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. MDPI. [Link]
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LICORbio. IRDye® Peptide Labeling. LICORbio. [Link]
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El-Sheref, Y. M., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. PubMed Central. [Link]
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Lázár, I., et al. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubMed Central. [Link]
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Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PubMed. [Link]
-
Goswami, S., et al. (2014). A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. PubMed. [Link]
-
Rashidian, M., et al. (2013). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. PubMed Central. [Link]
-
Uttamapinant, C., et al. (2015). Affinity-driven aryl diazonium labeling of peptide receptors on living cells. PubMed Central. [Link]
-
Obermaier, C., Griebel, A., & Westermeier, R. (2015). Principles of protein labeling techniques. PubMed. [Link]
-
Gierach, I. (2024). Purification of Proteins & Peptides by Using Self-removing Tag. YouTube. [Link]
-
The Bumbling Biochemist. (2023). Protein expression & purification techniques - overview of some common techniques & typical workflow. YouTube. [Link]
-
Atilgan, S., et al. (2018). Design of Novel Pyrene-Bodipy Dyads: Synthesis, Characterization, Optical Properties, and FRET Studies. MDPI. [Link]
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- 14. researchgate.net [researchgate.net]
Synthesis of 1-Vinylpyrene-Containing Polymers: A Detailed Guide for Researchers
Foreword
For the discerning researcher, scientist, and drug development professional, the synthesis of novel polymers with tailored properties is a cornerstone of innovation. Among the vast array of functional monomers, 1-vinylpyrene stands out due to the unique photophysical properties of the pyrene moiety, making its polymers highly valuable in the realms of organic electronics, fluorescent probes, and advanced drug delivery systems. This guide provides an in-depth exploration of the synthesis of 1-vinylpyrene-containing polymers, offering not just protocols, but the scientific rationale behind the choice of methodologies. We will delve into the nuances of free-radical, controlled-radical (ATRP and RAFT), and anionic polymerization techniques, equipping you with the knowledge to select and optimize the synthetic strategy that best aligns with your research objectives.
The 1-Vinylpyrene Monomer: A Building Block for Functional Polymers
1-Vinylpyrene is a fluorescent monomer that consists of a vinyl group attached to a pyrene molecule. The pyrene unit, a polycyclic aromatic hydrocarbon, imparts remarkable fluorescence characteristics to the resulting polymers, including a high quantum yield and the ability to form excimers. This excimer formation, where an excited-state pyrene moiety interacts with a ground-state counterpart, results in a characteristic red-shifted and broad emission band, which is highly sensitive to the local environment and polymer conformation. This property is the foundation for many of the applications of poly(1-vinylpyrene) and its copolymers.[1][2]
Polymerization Strategies: A Comparative Overview
The choice of polymerization technique is paramount in determining the final properties of the poly(1-vinylpyrene). The primary methods employed are free-radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization. Each method offers a different level of control over the polymer's molecular weight, polydispersity index (PDI), and architecture.
| Polymerization Method | Control over MW/PDI | Key Advantages | Key Limitations | Typical PDI |
| Free-Radical Polymerization | Poor | Simple, robust, wide range of initiators | Broad molecular weight distribution, lack of architectural control | > 1.5 |
| ATRP | Good to Excellent | Well-defined polymers, block copolymers, complex architectures | Metal catalyst contamination, sensitivity to impurities | 1.1 - 1.5 |
| RAFT | Good to Excellent | Versatile for many monomers, metal-free, block copolymers | Requires a chain transfer agent, potential for color in the polymer | 1.1 - 1.4 |
| Anionic Polymerization | Excellent | "Living" polymerization, very narrow PDI, block copolymers | Stringent reaction conditions, sensitive to impurities, limited monomer scope | < 1.1 |
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a widely used and straightforward method for synthesizing polymers from vinyl monomers.[3] The process is initiated by the decomposition of an initiator molecule to form free radicals, which then propagate by adding to the double bond of the monomer.
Causality in Experimental Choices
The choice of initiator and solvent is critical in free-radical polymerization. Azo compounds like azobisisobutyronitrile (AIBN) are common thermal initiators because their decomposition rate is predictable and largely independent of the solvent. The reaction temperature is typically chosen to ensure a suitable rate of initiator decomposition. The solvent should be able to dissolve both the monomer and the resulting polymer to maintain a homogeneous reaction.
Experimental Protocol: Free-Radical Polymerization of 1-Vinylpyrene
Materials:
-
1-Vinylpyrene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve 1-vinylpyrene (e.g., 1.0 g) in anhydrous toluene (e.g., 10 mL).
-
Add the initiator, AIBN (e.g., 1 mol% with respect to the monomer).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Controlled Radical Polymerization: Precision in Polymer Synthesis
Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[4]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that utilizes a transition metal complex (e.g., copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. This reversible activation/deactivation process minimizes termination reactions, leading to controlled polymer growth.[5][6]
The key components in an ATRP system are the monomer, initiator (an alkyl halide), catalyst (a transition metal salt, e.g., CuBr), and a ligand (e.g., a bipyridine derivative). The ratio of monomer to initiator determines the theoretical molecular weight. The ligand solubilizes the metal salt and tunes the catalyst activity. The choice of solvent is crucial to ensure all components remain dissolved throughout the reaction.
Materials:
-
1-Vinylpyrene
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
-
Alumina column
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add 1-vinylpyrene, EBiB, PMDETA, and anisole. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] can be, for example, 100:1:1:1.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
While the mixture is frozen, add CuBr to the flask under a counter-flow of inert gas.
-
Perform two more freeze-pump-thaw cycles and then backfill with inert gas.
-
Place the flask in a preheated oil bath (e.g., 90 °C) and stir.
-
Monitor the polymerization by taking samples at timed intervals to determine monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[2][7] The process is free of metal catalysts, which is a significant advantage for applications where metal contamination is a concern.
The selection of the appropriate RAFT agent is crucial for the successful controlled polymerization of a given monomer. The reactivity of the RAFT agent must be matched to the monomer being polymerized. For vinyl monomers, dithiobenzoates and trithiocarbonates are commonly used CTAs. The initiator (e.g., AIBN) provides the initial source of radicals.
Materials:
-
1-Vinylpyrene
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve 1-vinylpyrene, CPAD, and AIBN in 1,4-dioxane. A typical molar ratio would be [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.1.
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir.
-
Monitor the progress of the polymerization by analyzing samples withdrawn at different time points for monomer conversion and molecular weight.
-
Once the desired conversion is achieved, stop the reaction by cooling the flask to room temperature and exposing it to air.
-
Precipitate the polymer into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Anionic Polymerization: The Path to Ultimate Control
Anionic polymerization is a "living" polymerization technique that proceeds without a termination step in the absence of impurities.[8] This method allows for the synthesis of polymers with very narrow molecular weight distributions (PDI < 1.1) and well-defined block copolymers.
Causality in Experimental Choices
Anionic polymerization is extremely sensitive to protic impurities and oxygen. Therefore, all reagents and glassware must be rigorously purified and dried. The initiator is typically an organolithium compound, such as n-butyllithium or sec-butyllithium. The choice of solvent (polar, like THF, or nonpolar, like benzene) significantly affects the polymerization kinetics and the structure of the polymer chain.
Experimental Protocol: Anionic Polymerization of 1-Vinylpyrene
Materials:
-
1-Vinylpyrene (rigorously purified)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
sec-Butyllithium (in cyclohexane)
-
Methanol (degassed)
-
High-vacuum line
-
Glass reactor with break-seals
Procedure:
-
The polymerization is carried out under high-vacuum conditions in an all-glass apparatus.
-
The purified 1-vinylpyrene monomer is distilled under vacuum into a calibrated ampoule.
-
The solvent, THF, is distilled into the reactor.
-
The initiator, sec-butyllithium, is added to the reactor via a break-seal.
-
The monomer is then distilled from its ampoule into the reactor containing the initiator solution at low temperature (e.g., -78 °C).
-
Polymerization is typically very fast. The reaction is allowed to proceed for a specific time (e.g., 1 hour).
-
The living polymer chains are terminated by the addition of a small amount of degassed methanol.
-
The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.
Characterization of 1-Vinylpyrene-Containing Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure.[6][9][10]
-
¹H NMR: The spectrum of poly(1-vinylpyrene) will show broad signals corresponding to the aliphatic backbone protons (typically in the range of 1.0-2.5 ppm) and the aromatic protons of the pyrene rings (typically in the range of 7.5-8.5 ppm).
-
¹³C NMR: The spectrum provides detailed information about the carbon skeleton of the polymer.[11]
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[12][13] The choice of eluent and calibration standards is crucial for obtaining accurate results.
Fluorescence Spectroscopy
The unique photophysical properties of the pyrene moiety are investigated using fluorescence spectroscopy.[1][14][15]
-
Monomer Emission: In dilute solutions, poly(1-vinylpyrene) exhibits the characteristic structured monomer fluorescence of the pyrene unit.
-
Excimer Emission: As the concentration increases or in the solid state, a broad, red-shifted excimer emission band appears due to the interaction of pyrene units in close proximity. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive indicator of the polymer chain conformation and the local environment.
Applications of 1-Vinylpyrene-Containing Polymers
The unique properties of these polymers make them suitable for a variety of advanced applications.
Organic Electronics
The high charge carrier mobility of pyrene makes its polymers promising materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]
Fluorescent Sensors
The sensitivity of pyrene's fluorescence (both monomer and excimer) to the local environment allows for the development of fluorescent sensors for the detection of various analytes, including metal ions, nitroaromatic compounds (explosives), and biomolecules.
Drug Delivery
Copolymers containing 1-vinylpyrene can be designed to self-assemble into micelles or nanoparticles. The pyrene units can serve as fluorescent probes to monitor the drug loading and release processes.
Visualizing Polymerization Mechanisms
To further elucidate the polymerization processes, the following diagrams illustrate the fundamental steps of each technique.
Figure 1: General scheme of free-radical polymerization.
Figure 2: Reversible activation-deactivation equilibrium in ATRP.
Figure 3: Key equilibrium in RAFT polymerization.
Conclusion
The synthesis of 1-vinylpyrene-containing polymers offers a versatile platform for the development of advanced functional materials. By understanding the principles and practical considerations of different polymerization techniques, researchers can precisely tailor the properties of these polymers to meet the demands of specific applications in organic electronics, sensing, and beyond. This guide serves as a comprehensive resource to empower scientists in their pursuit of innovative polymeric materials.
References
-
Controllable synthesis of poly(N-vinylpyrrolidone) and its block copolymers by atom transfer radical polymerization. (2025). ResearchGate. [Link]
-
Synthesis by ATRP of Polystyrene-b-Poly(4-vinylpyridine) and Characterization by Inverse Gas Chromatography. (2017). Journal of Research Updates in Polymer Science. [Link]
-
Free radical polymerization of vinyl monomers. (2025). ResearchGate. [Link]
-
Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. (2016). MDPI. [Link]
-
Pyrene-Based Materials for Organic Electronics. (2011). Chemistry – An Asian Journal. [Link]
- Anionic Vinyl Polymeriz
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Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2019). MDPI. [Link]
-
Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2022). MDPI. [Link]
-
Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. (2020). MDPI. [Link]
-
Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. (2019). ResearchGate. [Link]
-
Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices. (2025). ResearchGate. [Link]
-
Pyrene-Based Materials for Organic Electronics. (2025). ResearchGate. [Link]
-
Synthesis of the fluorescent polymer containing pyrene and its application in the detection of tea polyphenol. (2021). ResearchGate. [Link]
-
Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI. [Link]
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2025). ResearchGate. [Link]
-
Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. (2016). PMC. [Link]
-
Moisture tolerant cationic RAFT polymerization of vinyl ethers. (2019). RSC Publishing. [Link]
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2014). MDPI. [Link]
-
Electron-deficient poly(p-phenylene vinylene) provides electron mobility over 1 cm² V(-1) s(-1) under ambient conditions. (2013). PubMed. [Link]
-
pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments. (2025). RSC Publishing. [Link]
-
Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. (2009). RSC Publishing. [Link]
- Method of free radically polymerizing vinyl monomers. (2011).
-
Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (2017). RSC Publishing. [Link]
-
Fluorescence Properties of Perylene and Pyrene Dyes Covalently Linked to 6H-SiC(0001) and Silicate Surfaces. (2016). ACS Publications. [Link]
-
Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. (2013). PMC. [Link]
-
Topology Effects in Molecular Organic Electronic Materials: Pyrene and Azupyrene. (2021). ChemRxiv. [Link]
-
Synthesis of hyperbranched polymers via PET- RAFT self-condensing vinyl polymerization in a flow reactor. (2019). OSTI.GOV. [Link]
-
Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. (1995). ACS Publications. [Link]
-
Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. (2025). PMC. [Link]
-
The effect of poly(vinyl alcohol) on the photophysical properties of pyronin dyes in aqueous solution: a spectroscopic study. (2013). PubMed. [Link]
-
Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. (2025). ResearchGate. [Link]
-
Synthesis of Vinyl Ether-Based Polymacromonomers with Well-Controlled Structure. (1998). Kyoto University Research Information Repository. [Link]
-
Multifactor Control of Vinyl Monomer Sequence, Molecular Weight, and Tacticity via Iterative Radical Additions and Olefin Metathesis Reactions. (2020). PubMed. [Link]
-
How can I use GPC to determine the molecular weight distribution of LDPE sample? (2015). ResearchGate. [Link]
-
A review on the free radical grafting of vinyl monomers onto polyethylene and polypropylene by reactive extrusion. (2025). ResearchGate. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]
-
Free Radical Grafting of Polyethylene with Vinyl Monomers by Reactive Extrusion. (2025). ResearchGate. [Link]
-
An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene). (2025). ResearchGate. [Link]
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- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Ratiometric Fluorescence Microscopy of 1-Vinylpyrene (1-VP) Functionalized Nanocarriers
This Application Note is structured to guide researchers through the advanced utilization of 1-Vinylpyrene (1-VP) as a ratiometric fluorescent probe. Unlike conventional static dyes, 1-VP offers dynamic feedback on molecular proximity and micro-viscosity through its unique monomer-excimer dual emission.
Executive Summary
1-Vinylpyrene (1-VP) is a pyrene derivative capable of polymerization, making it an ideal fluorogenic unit for labeling polymeric drug delivery systems. Its utility in fluorescence microscopy stems from its environment-sensitive dual emission :
-
Monomer Emission (Blue, ~370–400 nm): Dominant when pyrene units are isolated (low concentration or degraded polymer).
-
Excimer Emission (Green, ~460–500 nm): Dominant when pyrene units are stacked in close proximity (intact polymer core or high local concentration).
This guide details the protocol for using 1-VP to visualize nanocarrier integrity and intracellular release dynamics using ratiometric confocal or two-photon microscopy.
Scientific Mechanism: The Monomer-Excimer Switch
The power of 1-VP lies in the formation of excimers (excited state dimers). When a ground-state pyrene unit encounters an excited-state pyrene unit within the fluorescence lifetime, they form a transient complex that emits at a longer wavelength.
Jablonski Diagram of Excimer Formation
The following diagram illustrates the photophysical pathway governing the ratiometric shift.
Figure 1: Photophysical mechanism of 1-Vinylpyrene. High local concentration favors the red path (Excimer), while dispersion favors the blue path (Monomer).
Application: Tracking Nanocarrier Integrity in Drug Delivery
In drug development, determining whether a polymeric nanoparticle (PNP) is intact or degraded inside a cell is critical. 1-VP provides a self-validating signal:
-
Intact Particle: High density of 1-VP units
Strong Green Signal (High ratio). -
Degraded/Released: Polymer chains disperse
Strong Blue Signal (Low ratio).
Experimental Workflow
Figure 2: End-to-end workflow for validating drug carrier stability using 1-VP fluorescence.
Detailed Protocol
Materials & Preparation
-
Fluorophore: 1-Vinylpyrene (Sigma-Aldrich/Merck).
-
Host Polymer: N-vinyl-2-pyrrolidone (NVP) or PEG-diacrylate (for hydrogels).
-
Solvents: THF (spectroscopic grade) for synthesis; PBS for imaging.
-
Cells: HeLa or MCF-7 (common models for uptake studies).
Synthesis of 1-VP Labeled Nanogels (Brief)
-
Mix: Dissolve hydrophilic monomer (e.g., NVP) and 1-VP (1-2 mol%) in ethanol/water.
-
Initiate: Add AIBN and heat to 70°C under nitrogen atmosphere for 12 hours.
-
Purify: Dialyze against water for 48 hours to remove unreacted 1-VP monomer (Critical: Unreacted monomer causes background noise).
-
Validate: Measure fluorescence spectrum. A strong peak at ~480 nm indicates successful block formation or hydrophobic clustering.
Microscopy Setup (Critical Hardware Requirements)
Pyrene requires UV excitation. Standard confocal lasers (488/561/640 nm) will not work .
| Component | Specification | Reason |
| Excitation Source | UV Laser (355 nm / 375 nm) or Two-Photon (720–760 nm) | 1-VP absorption max is ~340 nm. 405 nm diode is inefficient (tail absorption only). |
| Objective Lens | High NA (1.2–1.4) Oil/Water Immersion | UV transmission is lower in glass; high NA maximizes photon collection. |
| Emission Ch 1 | Bandpass 370–410 nm | Captures Monomer (Dispersed state). |
| Emission Ch 2 | Bandpass 470–520 nm | Captures Excimer (Aggregated state). |
| Dichroic Mirror | 405 nm Longpass (or UV equivalent) | Separates excitation from emission. |
Imaging Procedure
-
Incubation: Treat cells with 1-VP labeled nanoparticles (10-50 µg/mL) for 2–24 hours.
-
Wash: Rinse cells 3x with PBS to remove extracellular particles.
-
Focus: Locate cells using brightfield or a nuclear counterstain (e.g., RedDot™2, avoid DAPI as it overlaps with Pyrene monomer).
-
Acquisition:
-
Sequential scanning is NOT necessary (Stokes shift is large enough to separate Ch1/Ch2).
-
Adjust gain so "Intact" control particles (in solution) saturate the Green channel (Ch2) and show minimal Blue (Ch1).
-
-
Time-Lapse (Optional): To track degradation, image every 30 mins. Expect a shift from Green
Blue over time as the polymer hydrolyzes in lysosomes.
Data Analysis & Interpretation
Ratiometric Image Calculation:
-
R > 1.5: Indicates intact, hydrophobic core (Nanoparticle is stable).
-
R < 0.5: Indicates polymer dissociation or release into the cytoplasm (Nanoparticle degraded).
Troubleshooting Table:
| Observation | Root Cause | Solution |
| No Signal | Excitation wavelength too high (e.g., 405 nm). | Switch to 2-Photon (740 nm) or UV laser. |
| Only Blue Signal | 1-VP concentration in polymer too low (<0.1%). | Increase 1-VP loading to >1 mol% to force excimer formation. |
| High Background | Free 1-VP monomer not dialyzed out. | Extend dialysis time; use hydrophobic scavenger beads. |
| Photobleaching | UV intensity too high. | Use resonant scanning or reduce laser power (Pyrene is relatively stable but UV is harsh). |
References
-
Mechanism of Excimer Formation
-
Fluorescence Properties & Spectra
-
Biological & Polymer Applications
-
NIH / PMC. "Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications."
-
MDPI. "Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method."
-
RSC Publishing. "Pyrene based materials as fluorescent probes in chemical and biological fields."[1][7][8][9]
-
Sources
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- 4. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 5. Pyrene-based fluorescent Ru(ii)-arene complexes for significant biological applications: catalytic potential, DNA/protein binding, two photon cell imaging and in vitro cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Vinylpyrene as a Precursor for a Fluorescent Polymeric Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrene-Based Fluorescent Sensors
The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, industrial process control, and biomedical research. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time results. Pyrene and its derivatives are particularly attractive fluorophores for sensor development owing to their high fluorescence quantum yield, long fluorescence lifetime, and unique photophysical properties, such as the formation of excimers.
While 1-vinylpyrene itself is a valuable monomer, it is its polymerized form, poly(1-vinylpyrene) , that serves as a robust platform for the development of fluorescent sensors for metal ions. The pyrene units along the polymer chain can interact with metal ions, leading to a detectable change in their fluorescence properties, most commonly through fluorescence quenching. This "turn-off" sensing mechanism forms the basis of a highly sensitive detection method.
This application note provides a comprehensive guide to the synthesis of 1-vinylpyrene, its polymerization, and the subsequent application of poly(1-vinylpyrene) as a fluorescent sensor for the detection of metal ions, with a particular focus on copper (II) ions (Cu²⁺) as a representative analyte.
Principle of Detection: Fluorescence Quenching
The fundamental principle behind the use of poly(1-vinylpyrene) as a metal ion sensor is fluorescence quenching . In its native state, the polymer exhibits the characteristic fluorescence of the pyrene monomer. However, upon the introduction of certain metal ions, the fluorescence intensity is significantly reduced. This quenching can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): The metal ion can act as an electron acceptor, quenching the excited state of the pyrene fluorophore.
-
Energy Transfer: Energy can be transferred from the excited pyrene to the metal ion.
-
Complex Formation: The formation of a non-fluorescent complex between the pyrene units and the metal ion can lead to quenching.
The degree of fluorescence quenching is typically proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Fluorescence quenching mechanism of poly(1-vinylpyrene) upon interaction with a metal ion.
Synthesis of 1-Vinylpyrene Monomer
The synthesis of 1-vinylpyrene is a crucial first step. A reliable method involves a Wittig reaction starting from pyrene-1-carboxaldehyde.[1]
Protocol: Synthesis of 1-Vinylpyrene
Materials:
-
Pyrene-1-carboxaldehyde
-
Methyltriphenylphosphine bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve methyltriphenylphosphine bromide (1.61 g, 4.5 mmol) and sodium hydride (0.22 g, 5.4 mmol) in 20 mL of anhydrous THF in a round-bottom flask.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Prepare a solution of pyrene-1-carboxaldehyde (0.69 g, 3.0 mmol) in THF.
-
Slowly add the pyrene-1-carboxaldehyde solution to the reaction mixture.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Quench the reaction by carefully adding a dilute aqueous solution of hydrochloric acid.
-
Extract the organic phase with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 40:1 v/v) as the eluent to obtain pure 1-vinylpyrene.[1]
Polymerization of 1-Vinylpyrene
1-vinylpyrene can be polymerized using standard free-radical polymerization techniques.
Protocol: Synthesis of Poly(1-vinylpyrene)
Materials:
-
1-Vinylpyrene
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Dissolve 1-vinylpyrene in the chosen anhydrous solvent in a reaction vessel.
-
Add a catalytic amount of the radical initiator (e.g., AIBN).
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) and stir for a predetermined time (e.g., 24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Caption: General experimental workflow for metal ion sensing using poly(1-vinylpyrene).
Application Protocol: Detection of Cu²⁺ Ions
This protocol describes a general procedure for the detection of Cu²⁺ ions in an aqueous/organic solvent mixture using poly(1-vinylpyrene) as a "turn-off" fluorescent sensor.
Materials and Equipment:
-
Poly(1-vinylpyrene)
-
Solvent for the polymer (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Deionized water
-
Stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, NiCl₂, ZnCl₂, etc.) of known concentrations
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Poly(1-vinylpyrene) Stock Solution:
-
Prepare a stock solution of poly(1-vinylpyrene) of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMF).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the poly(1-vinylpyrene) stock solution and dilute it with a mixture of the organic solvent and water to a final desired concentration (e.g., 10 µg/mL). The final solvent composition should be consistent across all measurements (e.g., DMF/water 1:1 v/v).
-
Record the fluorescence emission spectrum of the polymer solution. The excitation wavelength will typically be in the UV region (e.g., around 345 nm), and the emission will be monitored in the range of approximately 360-550 nm to observe the characteristic pyrene monomer and potentially excimer fluorescence.
-
-
Titration with Cu²⁺ Ions:
-
To the cuvette containing the polymer solution, add incremental amounts of the Cu²⁺ stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition. A progressive decrease in the fluorescence intensity should be observed.[2]
-
-
Selectivity Study:
-
To assess the selectivity of the sensor for Cu²⁺, repeat the titration experiment with other metal ion solutions at the same concentration.
-
Compare the degree of fluorescence quenching caused by different metal ions. A highly selective sensor will show significant quenching only in the presence of Cu²⁺.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The sensitivity of the sensor can be evaluated from the slope of the initial linear portion of this plot.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.[4]
-
Expected Results and Data Presentation
The results of the metal ion sensing experiments can be effectively presented in tables and graphs.
Table 1: Selectivity of Poly(1-vinylpyrene) Sensor
| Metal Ion (at constant concentration) | Fluorescence Quenching (%) |
| Cu²⁺ | High (e.g., >80%) |
| Fe³⁺ | Moderate to High |
| Ni²⁺ | Low |
| Zn²⁺ | Negligible |
| Co²⁺ | Low |
| Cd²⁺ | Negligible |
| Pb²⁺ | Moderate |
| Hg²⁺ | Moderate to High |
Note: The values in this table are illustrative and will depend on the specific experimental conditions.
Table 2: Performance Characteristics of the Poly(1-vinylpyrene) Sensor for Cu²⁺ Detection
| Parameter | Value |
| Linear Range | e.g., 0.5 - 10 µM |
| Limit of Detection (LOD) | e.g., 0.1 µM |
| Response Time | < 2 minutes |
Note: These values are representative and should be determined experimentally.
Conclusion and Future Perspectives
Poly(1-vinylpyrene) serves as a versatile and effective material for the construction of "turn-off" fluorescent sensors for the detection of various metal ions, particularly heavy and transition metals like Cu²⁺. The synthesis of the 1-vinylpyrene monomer and its subsequent polymerization are straightforward processes, making this sensor platform accessible for a wide range of applications.
Future research could focus on enhancing the selectivity and sensitivity of these sensors by copolymerizing 1-vinylpyrene with other functional monomers that have specific metal-chelating properties. Furthermore, the immobilization of poly(1-vinylpyrene) onto solid supports could lead to the development of reusable and portable sensor devices for on-site environmental and industrial monitoring.
References
-
Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 164-178.
-
BenchChem. (2025). The Synthesis of 1-Hydroxypyrene from Pyrene: A Technical Guide for Researchers.
-
A highly Selective Fluorescent Sensor for Monitoring Cu2+ Ion: Synthesis, Characterization and Photophysical Properties. (2025). ResearchGate.
-
Tan, S. S., Kim, S. J., & Kool, E. T. (2013). Differentiating between fluorescence-quenching metal ions with polyfluorophore sensors built on a DNA backbone. Journal of the American Chemical Society, 135(40), 15165–15174.
-
Synthesis of substituted pyrenes by indirect methods. (2013). Organic & Biomolecular Chemistry.
-
Synthesis of pyrene-based fluorescent monomeric counterpart 1-vinyl pyrene (Py). (2024). Nature Communications.
-
A pyrene-based highly selective turn-on fluorescent sensor for copper(II) ions and its application in living cell imaging. (2013). Sensors and Actuators B: Chemical, 188, 833-838.
-
A "Turn-Off" Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. (2022). Molecules, 27(19), 6649.
-
A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations. (2022). Journal of Fluorescence, 32(4), 1479-1488.
-
Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). Polymers, 14(17), 3594.
-
Pyrene label used as a scale for sequence-controlled functionalized polymers. (2022). Polymer Chemistry, 13(7), 998-1006.
-
Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. (2016). Polymers, 8(11), 391.
-
Design a Cu Fluorescent Probe Derived from Pyrene. (2022). Academic Journal of Chemistry, 7(3), 42-46.
-
A Chemosensor for Fe3+ Detection Derived from Pyrene. (2022). ResearchGate.
-
Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (2021). New Journal of Chemistry, 45(23), 10084-10101.
-
Fluorescent Polymeric Sensor for Selective and Sensitive Detection of Cu(II) Ions in Aqueous Medium. (2024). DergiPark.
-
Ultra-selective pyrene-based fluorescent sensor for detection of Fe+3 in neat aqueous medium. (2022). ResearchGate.
-
Synthesis of poly (p-phenylene vinylene) derivatives as biopolymer sensor targeting reactive oxygen species (ROS). (2017). ResearchGate.
-
DIRECT VISUALIZATION OF PYRENE DIFFUSION IN POLYETHYLENE AND POLYOXYMETHYLENE PASSIVE SAMPLERS. (2016). Environmental Science & Technology, 50(8), 4344-4351.
-
Depolymerization of vinyl polymers for the recycling of plastic waste. (2024). ETH Zurich.
-
Safeguarding the environment - XRF analysis of heavy metals in polyethylene. (2007). ResearchGate.
-
Sensitive, Selective and Reliable Detection of Fe 3+ in Lake Water via Carbon Dots-Based Fluorescence Assay. (2021). Chemosensors, 9(10), 282.
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Application Note: Site-Specific Conjugation of 1-Vinylpyrene to Biomolecules via Radical-Mediated Thiol-Ene Photo-Click Chemistry
Executive Summary & Strategic Rationale
This guide details the protocol for covalently attaching 1-Vinylpyrene to biomolecules (specifically proteins and peptides containing cysteine residues) using Radical-Mediated Thiol-Ene Click Chemistry .
While standard pyrene labeling often employs maleimide or NHS-ester derivatives, 1-Vinylpyrene offers a unique "photo-click" handle. Unlike maleimides, which can undergo retro-Michael addition (instability) in plasma, the thioether bond formed via thiol-ene chemistry is chemically stable. Furthermore, the vinyl group is inert until activated by UV light, allowing for temporal control of the conjugation.
Key Applications:
-
Excimer "Molecular Rulers": Pyrene forms excimers (excited-state dimers) when two fluorophores are within ~10 Å. The ratio of Excimer (
, ~480 nm) to Monomer ( , ~380 nm) fluorescence provides a sensitive readout of conformational changes or protein-protein interactions. -
Microviscosity Probing: The vibrational fine structure of pyrene emission is sensitive to the polarity of the local environment (e.g., hydrophobic pockets vs. solvent-exposed surfaces).
Mechanism of Action: The Thiol-Ene Photo-Click Cycle
The conjugation relies on the anti-Markovnikov addition of a thiyl radical (from a cysteine residue) across the vinyl double bond of the pyrene. This process is initiated by a water-soluble photoinitiator (e.g., LAP or Irgacure 2959) under mild UV irradiation (365 nm).
Diagram 1: Radical Thiol-Ene Mechanism[1][2]
Figure 1: Mechanism of the radical-mediated thiol-ene reaction.[1][2][3][4][5][6] The cycle is propagated by the regeneration of the thiyl radical.
Experimental Protocol
Reagents and Equipment
| Component | Specification | Notes |
| Labeling Reagent | 1-Vinylpyrene (Solid) | Dissolve in DMSO to 50 mM stock. Store at -20°C, dark. |
| Biomolecule | Protein/Peptide with Cysteine | Must be in buffer free of carrier proteins (e.g., BSA). |
| Photoinitiator | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Preferred over Irgacure 2959 for solubility and 365nm efficiency. |
| Reducing Agent | TCEP-HCl | Crucial: Do not use DTT or Mercaptoethanol (they contain thiols that compete for the label). |
| Reaction Buffer | PBS (pH 7.4) or HEPES (pH 7.2) | Degassed (oxygen quenches radicals). |
| Light Source | UV LED (365 nm) | 5–10 mW/cm² intensity. |
Step-by-Step Conjugation Workflow
Step 1: Protein Preparation and Reduction
Ensure the target cysteine is reduced and available. Disulfide bonds must be cleaved.
-
Dilute protein to 50–100 µM in degassed PBS (pH 7.4).
-
Add 10 equivalents of TCEP (relative to protein).
-
Incubate for 30 minutes at room temperature.
-
Note: TCEP does not need to be removed before the reaction, unlike DTT.
-
Step 2: Reaction Assembly
1-Vinylpyrene is hydrophobic. To prevent precipitation, the final organic solvent concentration (DMSO) should be kept <10-20%, or a solubilizing agent (e.g., cyclodextrin) can be used if the protein is sensitive.
-
Prepare a 10 mM stock of LAP (photoinitiator) in water.
-
Add 1-Vinylpyrene (from DMSO stock) to the protein solution.
-
Target Ratio: 10–20 molar excess of pyrene over protein.
-
Final DMSO content: Keep <10% (v/v).
-
-
Add LAP to a final concentration of 0.5 mM .
-
Purge with Nitrogen/Argon for 2 minutes. (Oxygen inhibits radical propagation).
Step 3: Photo-Click Reaction
-
Place the sample in a glass vial or transparent microtube (ensure the plastic does not block 365 nm UV).
-
Irradiate with 365 nm UV light for 15–30 minutes .
-
Safety: Wear UV-protective eyewear.
-
-
Optional: Quench the reaction by adding excess glutathione (GSH) if precise stop-times are required, though removing light stops the initiation.
Step 4: Purification
Remove unreacted free pyrene (which can cause high background fluorescence).
-
Method A (Spin Column): Use a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS. This removes small molecules (LAP, free pyrene).
-
Method B (Dialysis): Dialyze against PBS (pH 7.4) with 10% glycerol at 4°C for 16 hours.
-
Tip: Pyrene sticks to plastics. Use low-binding tubes or glass where possible.
-
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow for the photo-conjugation and analysis of 1-Vinylpyrene labeled proteins.
Quality Control & Data Analysis
Calculating Degree of Labeling (DOL)
Use UV-Vis absorbance to quantify the number of pyrene molecules attached per protein.
Constants:
-
at 345 nm
(in methanol/buffer mix).[4] - at 280 nm (Depends on protein, typically calculated via sequence).
-
Correction Factor (
): Pyrene absorbs slightly at 280 nm. .
Formula:
Fluorescence Analysis (Excimer Check)
-
Excitation: 340 nm.
-
Emission Scan: 360 nm to 600 nm.
-
Interpretation:
-
Peaks at 375, 395, 415 nm: Monomer emission (Single pyrene, no stacking).
-
Broad peak at ~480 nm: Excimer emission (Two pyrenes stacking).
-
High Excimer/Monomer Ratio: Indicates successful dual labeling on proximal cysteines or protein aggregation bringing labels together.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | Pyrene hydrophobicity / High DMSO | Reduce 1-Vinylpyrene concentration. Add 0.1% Tween-20 or |
| Low DOL (< 0.5) | Oxygen inhibition | Degas buffers thoroughly (Argon sparge). Increase LAP concentration to 1 mM. |
| Low DOL (< 0.5) | Incomplete reduction | Ensure TCEP is fresh. Verify cysteine accessibility (is it buried?). |
| High Background Fluorescence | Free probe retention | Pyrene sticks to hydrophobic protein patches. Perform an extra wash step with buffer containing 10% ethanol or a detergent wash. |
| Protein Degradation | UV damage | Use 365 nm (long wave) rather than 254 nm. Keep the sample on ice during irradiation. |
References
-
Mechanism of Thiol-Ene Reaction: Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][7][8] Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Pyrene Extinction Coefficients: Sahoo, D., et al. (2002). Pyrene excimer fluorescence: A probe for protein conformation. Journal of Biological Chemistry.
at 338-345 nm). Link -
Photo-Click Protein Labeling: Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707. (Establishes LAP as a bio-compatible initiator). Link
-
Cysteine Bioconjugation Reviews: Gunnoo, S. B., & Madder, A. (2016). Bioconjugation using "click" chemistry: a critical review. ChemBioChem. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Precision Determination of Critical Micelle Concentration (CMC) using 1-Vinylpyrene (1-VP) Fluorescence Probing
Abstract
This application note details the methodology for determining the Critical Micelle Concentration (CMC) of surfactant systems using 1-Vinylpyrene (1-VP) as a hydrophobic fluorescent probe. While unsubstituted pyrene is the historical standard for CMC determination via polarity sensing (I1/I3 ratio), 1-Vinylpyrene offers a distinct mechanism of action based on solubilization dynamics and excimer formation . This protocol is particularly valuable for researchers developing polymerizable surfactant systems or characterizing hydrophobic core capacities, as 1-VP serves as both a probe and a potential monomer for core-stabilized micelles.
Mechanistic Principle
The determination of CMC using 1-Vinylpyrene relies on the Hydrophobic Effect and Excimer Dynamics , distinct from the polarity-sensing mechanism of standard pyrene.
The Solubilization Switch
1-Vinylpyrene is highly hydrophobic and practically insoluble in water. In aqueous environments below the CMC, 1-VP molecules aggregate into non-fluorescent precipitates or exist at concentrations too low to generate significant signal.
-
Below CMC: 1-VP is in the aqueous phase (quenched/precipitated). Fluorescence is negligible.
-
Above CMC: Surfactant monomers aggregate to form micelles. 1-VP partitions preferentially into the hydrophobic core of these micelles.[1]
Monomer vs. Excimer Emission
Once solubilized within the micelle, 1-VP exhibits two distinct emission states:
-
Monomer Emission (~380–410 nm): Emission from a single excited 1-VP molecule.
-
Excimer Emission (~460–480 nm): 1-VP has a high propensity to form excimers (excited state dimers) due to the vinyl group's electronic influence and the confinement effect within the micelle.
-
Mechanism:
-
As the local concentration of 1-VP inside the micelle increases, the Excimer-to-Monomer ratio (
) rises dramatically.
-
Mechanism Diagram
The following diagram illustrates the transition of 1-VP from an aqueous environment to the micellar core.
Figure 1: Mechanistic flow of 1-Vinylpyrene solubilization and excimer formation upon micellization.
Materials and Reagents
Reagents
| Reagent | Grade/Specification | Purpose |
| 1-Vinylpyrene (1-VP) | >97% Purity (HPLC) | Fluorescent Probe |
| Surfactant of Interest | High Purity (Recrystallized if SDS) | Analyte |
| Methanol or Acetone | Spectroscopic Grade | Stock Solution Solvent |
| Deionized Water | 18.2 MΩ·cm (Milli-Q) | Aqueous Solvent |
| Nitrogen Gas | High Purity | Deoxygenation |
Equipment
-
Fluorescence Spectrophotometer: Capable of excitation at 340–350 nm and scanning emission 360–550 nm.
-
Quartz Cuvettes: 10 mm path length, 4-sided polished (for fluorescence).
-
Sonicator: Bath sonicator for equilibration.
-
Vortex Mixer: For sample homogenization.
Experimental Protocol
Critical Warning: 1-Vinylpyrene is light-sensitive and prone to polymerization. All steps involving 1-VP must be performed in low light or using amber glassware.
Step 1: Preparation of 1-VP Stock Solution
-
Dissolve 1-VP in spectroscopic grade Methanol to create a 1.0 mM Stock Solution .
-
Note: Methanol is used only as a carrier. The final concentration of methanol in the aqueous sample must be < 1% (v/v) to avoid affecting the CMC.
-
-
Store this stock in an amber vial at -20°C if not used immediately.
Step 2: Surfactant Dilution Series
-
Prepare a concentrated stock solution of the surfactant (e.g., 10x the expected CMC) in deionized water.
-
Prepare a series of 15–20 vials with varying surfactant concentrations.
-
Range: From 0.1x to 10x the expected CMC.
-
Spacing: Use closer spacing near the expected CMC for higher resolution.
-
Step 3: Probe Addition (The Thin-Film Method)
Direct addition of hydrophobic probes to water can cause precipitation. The Thin-Film method ensures proper solubilization.
-
Pipette a calculated volume of 1-VP Stock (from Step 1) into empty, clean glass vials to achieve a final concentration of 1.0 µM (micromolar) in the final sample volume.
-
Evaporate the methanol under a gentle stream of Nitrogen gas until a thin film of 1-VP remains on the bottom of the vial.
-
Add the prepared surfactant solutions (from Step 2) to these vials.
-
Final Probe Concentration: 1.0 µM (fixed across all samples).
Step 4: Equilibration (Crucial Step)
-
Vortex each vial vigorously for 30 seconds.
-
Sonicate the vials in a bath sonicator for 15–30 minutes to facilitate the partitioning of the 1-VP film into the micelles.
-
Incubate samples in the dark at room temperature (25°C) for overnight (12+ hours) .
-
Why? Hydrophobic probes take time to reach thermodynamic equilibrium between the aqueous phase (aggregates) and the micellar phase.
-
Step 5: Spectral Acquisition
-
Deoxygenate: If precise quenching data is needed, purge samples with Nitrogen for 5 minutes (Oxygen quenches pyrene fluorescence). For routine CMC, this is optional but recommended for signal stability.
-
Settings:
-
Excitation Wavelength (
): 345 nm -
Emission Scan (
): 360 nm to 550 nm -
Slit Widths: 2.5 nm (adjust based on signal intensity)
-
Integration Time: 0.1 s
-
-
Measure the blank (surfactant only) to subtract background scattering.
Data Analysis & Interpretation
Data Processing
Extract the fluorescence intensity at two key wavelengths from the emission spectra:
-
Monomer Peak (
): ~395 nm (Highest peak in the vibronic band). -
Excimer Peak (
): ~475 nm (Broad, structureless band).
Plotting the CMC Curve
Construct a plot with the following axes:
-
X-Axis: Logarithm of Surfactant Concentration (
). -
Y-Axis: Total Fluorescence Intensity (
) OR the Excimer-to-Monomer Ratio ( ).
Determining the CMC
The resulting curve will exhibit a sigmoidal shape (Boltzmann type).
-
Region I (Premicellar): Low, constant fluorescence (probe is precipitated/quenched).
-
Inflection Point: Sharp rise in intensity. This indicates the onset of micelle formation and probe solubilization.
-
Region II (Post-micellar): Plateau or slow linear increase.
Calculation:
The CMC is defined as the intersection of the regression line of the "rapid rise" section and the regression line of the "baseline" section. Alternatively, the first derivative of the sigmoidal fit (
Workflow Visualization
Figure 2: Step-by-step experimental workflow for CMC determination.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Fluorescence Signal | Probe concentration too low or Oxygen quenching. | Increase [1-VP] to 2 µM; Degas samples with |
| High Background in Blank | Surfactant impurities or light scattering. | Filter surfactant solution (0.2 µm); Check surfactant purity. |
| No Sigmoidal Curve | Surfactant concentration range missed the CMC. | Widen the concentration range (logarithmic scale). |
| Inconsistent Data Points | Non-equilibrium state. | Increase incubation time (up to 24h); Ensure temperature control. |
| Blue Shift in Excimer | Polymerization of 1-VP. | Ensure samples were kept in the dark; Prepare fresh stock. |
References
-
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039–2044.
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587–614.
-
Wilhelm, M., Zhao, C. L., Wang, Y., Xu, R., Winnik, M. A., Mura, J. L., Riess, G., & Croucher, M. D. (1991). Poly(styrene-ethylene oxide) block copolymer micelle formation in water: a fluorescence probe study. Macromolecules, 24(5), 1033–1040.
-
Agilent Technologies. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note 5990-7975EN.
-
Turro, N. J., & Kuo, P. L. (1986). Pyrene excimer formation in micelles of nonionic detergents and of water-soluble polymers. Langmuir, 2(4), 438–442.
Sources
Application Note: Time-Resolved Fluorescence Spectroscopy of 1-Vinylpyrene
Probing Excimer Dynamics and Micro-Environmental Viscosity
Executive Summary
This guide details the protocols for characterizing 1-Vinylpyrene (1-VP) using Time-Resolved Fluorescence Spectroscopy (TRFS). Unlike steady-state measurements which provide time-averaged data, TRFS allows researchers to decouple the complex kinetics of excimer formation —a diffusion-controlled process where an excited monomer collides with a ground-state molecule.
1-VP is a unique fluorophore; its vinyl group allows it to serve as both a probe for microviscosity and a monomer for photophysical studies of polymerization. This document focuses on resolving the monomer decay and the characteristic excimer rise time , providing a robust method for calculating rate constants in diffusive media.
Theoretical Background: The Kinetics of Pyrene Excimers
The photophysics of 1-VP is governed by the Birks' Scheme . Upon excitation, the monomer (
The hallmark of this process in the time domain is the coupled differential decay :
-
Monomer Channel: Decays as a sum of exponentials (fast component due to excimer formation, slow component due to unquenched monomer).
-
Excimer Channel: Exhibits a negative pre-exponential factor (rise time), indicating that
is formed from .
Visualizing the Kinetic Pathway[2]
Figure 1: Kinetic scheme of excimer formation. The association rate
Instrumentation & Experimental Setup
To resolve the nanosecond dynamics of 1-VP, Time-Correlated Single Photon Counting (TCSPC) is the required standard due to its high dynamic range and temporal resolution.
3.1 Hardware Configuration
| Component | Specification | Rationale |
| Excitation Source | Pulsed LED or Laser Diode (340 nm or 375 nm) | 1-VP absorbs strongly in the UV. Pulse width must be <1 ns to resolve the excimer rise. |
| Detector | PMT or Hybrid Detector (MCP-PMT) | Must have transit time spread (TTS) < 200 ps for accurate deconvolution. |
| Polarizer | Magic Angle (54.7°) | Critical: Removes rotational diffusion artifacts. 1-VP is planar; without this, anisotropy mimics decay kinetics. |
| Emission Monochromator | Dual-channel or tunable | Required to isolate Monomer (Blue) vs. Excimer (Green) bands. |
3.2 Spectral Targeting
-
Monomer Channel: Set emission to 380–400 nm .
-
Excimer Channel: Set emission to 470–490 nm .
Protocol: Sample Preparation (The "Oxygen Trap")
WARNING: Pyrene derivatives are exceptionally sensitive to oxygen quenching. Dissolved
Step-by-Step Degassing Procedure (Freeze-Pump-Thaw)
-
Solvent Choice: Select a non-polar solvent (Cyclohexane or Toluene) for baseline studies. Avoid chlorinated solvents if possible (heavy atom quenching).
-
Concentration Series: Prepare 1-VP solutions ranging from
M (pure monomer) to M (excimer dominant). -
Loading: Place 2 mL of sample in a quartz cuvette with a vacuum-tight valve (e.g., J. Young valve).
-
Freeze: Submerge the cuvette bulb in liquid nitrogen (
) until the solvent is solid. -
Pump: Open the valve to the high-vacuum manifold (
mbar) for 5–10 minutes. -
Thaw: Close the valve. Remove from
and thaw in a warm water bath. Do not use a heat gun (risk of polymerization). -
Repeat: Perform at least 4 cycles .
-
Seal: Keep the cuvette under vacuum or backfill with Argon.
Protocol: Data Acquisition & Analysis[3][4]
5.1 Measurement Workflow
-
IRF Acquisition: Measure the Instrument Response Function using a scattering solution (Ludox or glycogen) at the excitation wavelength.
-
Monomer Decay: Collect counts at 390 nm until the peak reaches 10,000 counts.
-
Excimer Decay: Collect counts at 480 nm. Crucial: Ensure the time window is long enough (e.g., 200–500 ns) to capture the full decay tail.
5.2 Data Analysis (Global Fitting)
The data must be fitted to a multi-exponential model. The mathematical signature of the excimer is the negative amplitude (rise component).
Equation for Excimer Intensity
- is the long decay time (excimer lifetime).
- is the short decay time (monomer decay/excimer formation).
-
Validation Check: For a pure two-state system,
. The sum of amplitudes should be near zero at (since no excimer exists at the instant of excitation).
Visualizing the Analysis Logic
Figure 2: Logic flow for validating excimer formation in TRFS data analysis.
Case Study: 1-VP as a Polymerization Probe
When 1-VP polymerizes to form Poly(1-vinylpyrene), the kinetics shift from inter-molecular (diffusion dependent) to intra-molecular (chain conformation dependent).
| Parameter | Free Monomer (1-VP) | Polymer (Poly-1-VP) |
| Excimer Mechanism | Diffusion controlled collision | "Static" excimer traps along the chain |
| Concentration Dependence | Strong (Linear with [C]) | Weak (Local concentration is fixed by chain) |
| Rise Time | Distinct, viscosity dependent | Very fast (< 1 ns) or unresolvable |
Application Note: By monitoring the disappearance of the distinct "rise time" component, researchers can track the polymerization progress of 1-VP in real-time.
References
- Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. (The foundational text for the monomer-excimer kinetic scheme).
-
Winnik, F. M. (1993). "Photophysics of Preassociated Pyrenes in Aqueous Polymer Solutions and in Other Organized Media." Chemical Reviews, 93(2), 587–614. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Authoritative source for TCSPC instrumentation and anisotropy theory). Link
-
Collart, P., et al. (1987). "Comparative study of conformational and kinetic data concerning excimer formation in models for poly(1-vinylpyrene)." Macromolecules, 20(6), 1266–1271. Link
-
Magde, D., et al. (2002).[3] "Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents." Photochemistry and Photobiology, 75(4), 327-334.[3] (Reference for standardizing quantum yield and lifetime measurements). Link
Sources
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 1-Vinylpyrene for targeted sensing
Application Note: Precision Derivatization of 1-Vinylpyrene for Targeted Sensing
Executive Summary
This guide details the strategic derivatization of 1-Vinylpyrene (1-VPy) to synthesize high-sensitivity fluorescent probes. While pyrene is a ubiquitous fluorophore, the vinyl handle of 1-VPy offers unique access to conjugated polymers and alternating copolymers that exhibit "amplified quenching." This phenomenon is critical for the ultra-trace detection of electron-deficient analytes, particularly nitroaromatic explosives (e.g., TNT, Picric Acid) and genotoxic impurities in pharmaceutical workflows.
This protocol moves beyond simple labeling; it engineers the electronic environment of the pyrene moiety. By polymerizing 1-VPy, we create a "molecular wire" where a single analyte binding event can quench the fluorescence of multiple pyrene units, enhancing sensitivity by orders of magnitude compared to monomeric sensors.
Scientific Foundation & Mechanism
The Pyrene Advantage: Monomer vs. Excimer
1-Vinylpyrene derivatives exhibit dual-mode emission:
-
Monomer Emission (370–400 nm): Dominant in dilute solutions or rigid matrices where pyrene units are isolated.
-
Excimer Emission (460–500 nm): Dominant when pyrene units stack face-to-face in the excited state.
Sensing Mechanism: Photoinduced Electron Transfer (PET) For nitroaromatic sensing, the mechanism relies on PET.[1][2] The electron-rich pyrene polymer (donor) absorbs a photon. If an electron-deficient analyte (acceptor, e.g., TNT) is bound or in proximity, an electron transfers from the excited pyrene to the analyte. This non-radiative decay pathway quenches the fluorescence.
The "Amplified Quenching" Effect: In a 1-VPy polymer, excitation energy migrates along the chain (Exciton Diffusion). If any site on the chain is occupied by a quencher, the mobile exciton is trapped and quenched. Thus, one analyte molecule turns off the entire polymer chain.
Core Protocol: Synthesis of Poly(1-Vinylpyrene) Derivatives
We will focus on synthesizing Poly(1-vinylpyrene-co-maleic anhydride) . This alternating copolymer strategy prevents π-stacking aggregation (which can self-quench) while providing anhydride "handles" for further targeted derivatization (e.g., attaching PEG for water solubility or specific ligand motifs).
Diagram 1: Synthesis Workflow
Figure 1: Synthetic pathway for generating functionalizable 1-vinylpyrene copolymers. The maleic anhydride moiety allows for subsequent tuning of solubility and target specificity.
Materials Required
-
1-Vinylpyrene (1-VPy): >98% purity (Recrystallize from ethanol if yellowed).
-
Maleic Anhydride (MA): Recrystallized from chloroform.
-
AIBN (Azobisisobutyronitrile): Recrystallized from methanol (Critical: removes decomposition products that terminate chains early).
-
Solvent: Anhydrous Toluene.
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Synthesis Protocol
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-VPy (1.0 mmol, 228 mg) and Maleic Anhydride (1.0 mmol, 98 mg) in anhydrous toluene (3 mL) .
-
Note: The 1:1 molar ratio promotes the formation of an alternating structure due to the electron-rich (VPy) and electron-poor (MA) nature of the monomers.
-
-
Degassing: Seal the tube and perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Oxygen acts as a radical trap and will inhibit polymerization.
-
Initiation: Under positive inert gas flow, add AIBN (0.02 mmol, 3.2 mg) .
-
Polymerization: Immerse the tube in a pre-heated oil bath at 70°C . Stir for 24 hours .
-
Visual Check: The solution should become viscous and may exhibit blue fluorescence under UV light.
-
-
Precipitation: Cool the reaction to room temperature. Dropwise add the reaction mixture into a large excess of cold methanol (50 mL) . The polymer will precipitate as a pale yellow solid.
-
Purification: Filter the solid, re-dissolve in a minimal amount of THF, and re-precipitate in methanol. Repeat twice to remove unreacted monomers.
-
Drying: Dry under vacuum at 40°C overnight.
Application Protocol: Nitroaromatic Sensing Assay
This assay quantifies the quenching efficiency of the synthesized polymer against a target analyte (e.g., 2,4-Dinitrotoluene or Picric Acid).[3]
Diagram 2: Sensing Mechanism (PET)
Figure 2: Mechanism of Amplified Fluorescence Quenching via Photoinduced Electron Transfer (PET). Exciton migration along the polymer backbone increases the probability of encountering an analyte.
Experimental Setup
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
-
Solvent: THF or DMF (Spectroscopic grade).
-
Analyte Stock: 10 mM solution of Picric Acid (PA) or TNT in the same solvent.
Titration Protocol
-
Probe Solution: Prepare a solution of the Poly(VPy-alt-MA) in THF with an absorbance of ~0.1 at the excitation wavelength (345 nm). This ensures the concentration is low enough to avoid inner-filter effects (approx. 10 µg/mL).
-
Baseline Scan: Record the fluorescence emission spectrum (360–600 nm) of the probe solution (2 mL) in a quartz cuvette. Note the intensity at the maximum (
nm). -
Titration: Add aliquots (e.g., 5 µL) of the Analyte Stock to the cuvette. Mix gently by inversion (do not introduce bubbles).
-
Measurement: Record the emission spectrum after each addition.
-
Data Processing: Plot
vs. , where is initial intensity and is intensity at a given concentration.
Data Analysis & Validation
Stern-Volmer Analysis
The efficiency of quenching is quantified using the Stern-Volmer equation:
- : Fluorescence intensity without analyte.
- : Fluorescence intensity with analyte.[4][5]
- : Concentration of the quencher (analyte).[6][7]
-
: Stern-Volmer constant (M⁻¹).[1] A higher
indicates higher sensitivity.
Expected Results Table:
| Analyte | expected | Mechanism | Notes |
| Picric Acid (PA) | Static + Dynamic | High electron affinity leads to strongest quenching. | |
| TNT | PET | Strong response due to three nitro groups. | |
| DNT | PET | Moderate response. | |
| Toluene | None | Negligible quenching (Control). |
Validation Check (Self-Correction):
-
Linearity: If the plot curves upward, it indicates "amplified quenching" (super-linear) or combined static/dynamic quenching. This is desirable for high-sensitivity sensors.
-
Selectivity: Perform the assay with non-nitroaromatics (e.g., benzene, phenol) to prove the signal is specific to electron-deficient targets.
References
-
Rochat, S., & Swager, T. M. (2013). "Fluorescence Sensing of Amine Vapors Using a Cationic Conjugated Polymer." Journal of the American Chemical Society. [Link] (Context: Foundational work on amplified quenching mechanisms in polymers).
-
Thomas, S. W., Joly, G. D., & Swager, T. M. (2007). "Chemical Sensors Based on Amplifying Fluorescent Conjugated Polymers." Chemical Reviews. [Link] (Context: Comprehensive review of the "molecular wire" effect).
-
Feng, X., et al. (2010). "Water-Soluble Fluorescent Conjugated Polymers for Detection of Nitroaromatic Explosives." Macromolecules. [Link] (Context: Specific protocols for water-soluble pyrene-based sensors).
-
Saito, Y., et al. (2009).[8] "Photo-switching of vinylpyrene-substituted 2'-deoxyguanosine and its application." Nucleic Acids Symposium Series. [Link] (Context: Biological applications of vinylpyrene derivatization).[8]
-
Zhu, L., et al. (2019). "Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property." Polymers (MDPI). [Link] (Context: Polymerization strategies for pyrene derivatives).
Sources
- 1. mdpi.com [mdpi.com]
- 2. en.lnu.edu.cn [en.lnu.edu.cn]
- 3. Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A pyrene-based fluorescent sensor for the discrimination and estimation of hydrazine and hydrogen sulfide and its application in assessing food spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyethyleneimine-based fluorescent polymeric nanoparticles: synthesis and application in fluorescence sensing of pH and para-nitrophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photo-switching of vinylpyrene-substituted 2'-deoxyguanosine and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting fluorescence quenching of 1-Vinylpyrene
Welcome to the technical support center for 1-vinylpyrene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during fluorescence experiments involving 1-vinylpyrene and its derivatives.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My 1-vinylpyrene fluorescence signal is unexpectedly weak or completely quenched.
This is the most common issue encountered. The quenching of 1-vinylpyrene's fluorescence is often not due to a single cause but can arise from several competing photophysical and chemical processes. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for weak 1-vinylpyrene fluorescence.
Q: Why does my signal decrease at higher concentrations, and why is there a new, broad emission peak around 480 nm?
A: You are likely observing Aggregation-Caused Quenching (ACQ) driven by excimer formation. Pyrene and its derivatives are planar aromatic molecules that tend to stack on top of each other (π-π stacking) at high concentrations or in poor solvents.[1][2] When an excited pyrene molecule comes into close contact with a ground-state pyrene molecule, they can form an "excited-state dimer" or excimer .[3][4]
This excimer has its own distinct, lower-energy emission profile, which is characteristically broad, unstructured, and red-shifted to ~480-500 nm.[4] The formation of this excimer state provides a non-radiative decay pathway that competes with and quenches the desired monomer fluorescence, leading to a decrease in overall quantum yield.[2]
Caption: Competing pathways of monomer and excimer fluorescence in pyrene.
Diagnostic Protocol: Concentration and Solvent Study
-
Prepare a Stock Solution: Dissolve your 1-vinylpyrene compound in a "good" solvent (e.g., THF, Dichloromethane) at a concentration of 1 mM.
-
Create a Dilution Series: Prepare a series of dilutions from your stock solution, ranging from 500 µM down to 100 nM.
-
Measure Fluorescence Spectra: Record the full emission spectrum (e.g., 360-600 nm) for each concentration, using a consistent excitation wavelength (e.g., 345 nm).
-
Analyze the Data:
-
Plot the fluorescence intensity at the monomer peak (~378 nm) versus concentration. If ACQ is occurring, this plot will become non-linear and plateau or decrease at higher concentrations.[5]
-
Observe the spectral shape. The appearance and growth of a broad peak around 480 nm with increasing concentration is a definitive sign of excimer formation.[4]
-
-
Solvent Titration (Optional): To confirm, take a dilute solution in a "good" solvent and titrate in a "poor" solvent (e.g., water or hexane). The induction of aggregation will cause the monomer fluorescence to drop and the excimer emission to appear.[5]
Solutions for ACQ:
-
Work at Lower Concentrations: The simplest solution is to perform experiments in a concentration range where excimer formation is minimal.
-
Improve Solvation: Use solvents that better solvate the pyrene moiety, reducing the thermodynamic driving force for aggregation.[6]
-
Chemical Modification: For probe design, attaching bulky substituents to the pyrene core can sterically hinder π-π stacking.[5]
Q: My fluorescence signal is weak, even at low concentrations, and I don't see any excimer emission. What could be the cause?
A: Dissolved molecular oxygen (O₂) is a highly efficient collisional (dynamic) quencher of many fluorophores, including pyrene derivatives.[7][8] Oxygen in its ground state is a triplet, and through collision with the excited singlet-state pyrene, it can facilitate intersystem crossing to the triplet state of pyrene, which is non-fluorescent or phosphoresces weakly at room temperature in solution. This process effectively quenches the fluorescence signal.[9]
Diagnostic Protocol: Deoxygenation Test
-
Prepare Two Identical Samples: Prepare two cuvettes with identical, dilute solutions of 1-vinylpyrene.
-
Deoxygenate One Sample: Take one cuvette and gently bubble a stream of inert gas (high-purity nitrogen or argon) through the solution for 15-20 minutes. Seal the cuvette immediately.[8]
-
Measure and Compare: Measure the fluorescence intensity of the aerated (normal) sample and the deoxygenated sample. A significant increase in fluorescence intensity in the deoxygenated sample confirms that oxygen quenching was a major issue.[7]
Solution: Routine Deoxygenation
-
For all quantitative and sensitive measurements, routinely deoxygenate your samples by sparging with an inert gas prior to measurement.[8]
Q: I have ruled out aggregation and oxygen, but my signal is still lower than expected. Could something else be quenching it?
A: Yes, chemical impurities in your solvent or buffer can act as quenchers. Common culprits include:
-
Nitroaromatic Compounds: These are potent electron-accepting quenchers of pyrene fluorescence.[10][11]
-
Amines and Anilines: Can act as electron-donating quenchers.[12]
-
Heavy Atoms/Ions: Species like iodide or bromide can enhance intersystem crossing and quench fluorescence (heavy-atom effect).[13]
Diagnostic Protocol: Blank and Purity Check
-
Run a Solvent Blank: Ensure your solvent or buffer system does not have significant background fluorescence in the region of interest.
-
Use High-Purity Reagents: Switch to spectroscopy-grade or HPLC-grade solvents to minimize impurities.
-
Test Individual Components: If using a complex buffer, prepare solutions of your 1-vinylpyrene with each buffer component individually to identify the source of quenching.
Solution: Use High-Purity Materials
-
Always use solvents and reagents of the highest available purity (e.g., spectroscopic grade) for fluorescence measurements.[14]
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect 1-vinylpyrene's fluorescence spectrum?
A1: The vibronic fine structure of the pyrene monomer emission is highly sensitive to the polarity of its local environment.[15] In non-polar solvents, the first vibronic peak (I₁, ~373 nm) is less intense than the third (I₃, ~384 nm). As solvent polarity increases, the relative intensity of the I₁ peak increases.[16][17] The ratio of these peak intensities (I₁/I₃) is a widely used empirical scale, known as the Py scale, to measure the micropolarity of the fluorophore's environment.[15] A higher I₁/I₃ ratio indicates a more polar environment.
Q2: What is the difference between dynamic and static quenching?
A2:
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore during its excited-state lifetime. This process reduces the fluorescence lifetime and intensity. Oxygen is a classic dynamic quencher.[9][18]
-
Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in the ground state. This reduces the number of fluorophores available for excitation, thus decreasing fluorescence intensity but not affecting the lifetime of the uncomplexed fluorophores.[18]
You can distinguish between them by performing temperature-dependent and fluorescence lifetime measurements. Dynamic quenching is typically diffusion-controlled and thus increases with temperature, while static complexes may dissociate at higher temperatures, leading to a decrease in quenching.[19]
Q3: My fluorescence readings are drifting or inconsistent over time. What should I do?
A3: This is often caused by photobleaching or sample evaporation.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause photochemical destruction of the fluorophore.[8] To mitigate this, reduce the excitation intensity, decrease the slit width, or use a shutter to block the light beam when not actively measuring.[8][14]
-
Evaporation: If you are using volatile solvents, evaporation can concentrate your sample over time, potentially leading to ACQ. Always use capped or sealed cuvettes.[8]
Q4: How do I measure the fluorescence quantum yield of my 1-vinylpyrene derivative?
A4: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined using two main methods:
-
Relative Method: This involves comparing the integrated fluorescence intensity of your sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) under identical experimental conditions (absorbance, solvent, instrument settings).[20]
-
Absolute Method: This requires specialized equipment, typically an integrating sphere, to directly measure the ratio of photons emitted to photons absorbed by the sample.[21][22]
For both methods, it is crucial to use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[21]
Data Summary Table
| Property | 1-Vinylpyrene Monomer | 1-Vinylpyrene Excimer |
| Emission Wavelength | ~370 - 400 nm | ~480 - 500 nm[4] |
| Spectral Features | Structured, with distinct vibronic peaks[15] | Broad, unstructured, featureless[4] |
| Formation Condition | Dilute solution, good solvent | High concentration, poor solvent, aggregation[1][2] |
| Effect on Signal | Desired signal for sensing | Quenches monomer emission, red-shifts spectrum[5] |
References
-
Ghosh, I., et al. (1972). Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1‐Vinylpyrene and Poly(1‐Vinylpyrene). The Journal of Chemical Physics. Available at: [Link]
-
Catalán, J., et al. (2012). Nitroanilines as quenchers of pyrene fluorescence. Chemphyschem. Available at: [Link]
-
Todesco, R. V., et al. (1986). Photophysical and photochemical behavior of poly(1-vinylpyrene). Evidence for dual excimer fluorescence. Macromolecules. Available at: [Link]
-
Lissi, E. A., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. ResearchGate. Available at: [Link]
-
Encinas, M. V., et al. (N/A). FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS. ResearchGate. Available at: [Link]
-
Abuin, E. B., et al. (2011). The mechanism of pyrene fluorescence quenching by selective and nonselective quenchers during sol–gel transition. ResearchGate. Available at: [Link]
-
biomers.net (N/A). Quencher. biomers.net Oligonucleotides. Available at: [Link]
-
Fiveable (N/A). 7.3 Fluorescence quenching mechanisms. Photochemistry - Fiveable. Available at: [Link]
-
Evident Scientific (N/A). Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Fox, R. B., et al. (1972). Excimer Formation in Vinyl Polymers. I. Temperature Dependence in Fluid Solution. The Journal of Chemical Physics. Available at: [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]
-
Shirshin, E. A., et al. (2016). Experimental evidence of non-complete fluorescence quenching of pyrene bound to humic substances: implications for Koc measurement. The Royal Society of Chemistry. Available at: [Link]
-
Pandey, S. (2019). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. Available at: [Link]
-
Pence, L. E., et al. (N/A). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. Available at: [Link]
-
Melikov, K. (2018). Solvent Effect on the Solid-Surface Fluorescence of Pyrene on Cellulose Diacetate Matrices. ResearchGate. Available at: [Link]
-
Hvastkovs, E. G., et al. (N/A). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Journal of Chemical Education. Available at: [Link]
-
Thompson, A., et al. (1986). Chemiluminescence Mechanism and Quantum Yield of Synthetic Vinylpyrene Analogues of Benzo[a]pyrene-7,8-dihydrodiol. Johns Hopkins University. Available at: [Link]
-
Dias, F. B., et al. (N/A). Suppressing aggregation induced quenching in anthracene based conjugated polymers. RSC Publishing. Available at: [Link]
-
Edinburgh Instruments (2018). Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. Available at: [Link]
-
Brandt, M. (2010). Dynamic Quenching. Rose-Hulman Institute of Technology. Available at: [Link]
-
Zhang, G., et al. (N/A). A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap. Journal of Materials Chemistry C. Available at: [Link]
-
Al-Ani, K. (2007). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. Available at: [Link]
-
Narayanaswami, V., & Squier, T. C. (2015). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC - NIH. Available at: [Link]
-
Wang, L., et al. (2012). The schematic for the formation of pyrene excimer. ResearchGate. Available at: [Link]
-
Hu, Y., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews. Available at: [Link]
-
Zhang, Y., et al. (2023). Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions for the Detection of Poly(ADP-ribose) Polymerase-1 Activity. MDPI. Available at: [Link]
-
Anger, P., & Novotny, L. (2006). Enhancement and Quenching of Single-Molecule Fluorescence. ResearchGate. Available at: [Link]
-
Edinburgh Instruments (N/A). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
Würth, C., et al. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
-
Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available at: [Link]
-
LICORbio (2024). Troubleshooting | Fluorescence: Detection. YouTube. Available at: [Link]
-
Hsu, H.-C., et al. (2014). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. edinst.com [edinst.com]
- 15. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 17. journalcsij.com [journalcsij.com]
- 18. fiveable.me [fiveable.me]
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- 20. researchgate.net [researchgate.net]
- 21. edinst.com [edinst.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis Yield of 1-Vinylpyrene
Executive Technical Overview
1-Vinylpyrene (1-VP) is a critical monomer for synthesizing functionalized polystyrenes and fluorescent probes used in organic light-emitting diodes (OLEDs) and excimer studies. While several routes exist—including Stille coupling and dehydration of 1-(1-hydroxyethyl)pyrene—the Wittig olefination of 1-pyrenecarboxaldehyde remains the gold standard for laboratory-scale synthesis due to its directness and high stereocontrol (terminal alkene).
However, users frequently encounter three specific failure modes:
-
Incomplete Conversion: Due to moisture sensitivity of the ylide.
-
Spontaneous Polymerization: Occurring during concentration or purification.
-
Yellowing/Oxidation: Caused by trace impurities or photo-oxidation.
This guide provides a self-validating protocol designed to maximize yield (>85%) while strictly controlling polymerization.
Method Selection & Comparative Analysis
We recommend the Wittig Reaction as the primary synthetic route. Below is a comparative analysis of common methodologies.
| Parameter | Wittig Reaction (Recommended) | Dehydration of Alcohol | Stille Coupling |
| Precursor | 1-Pyrenecarboxaldehyde | 1-Acetylpyrene | 1-Bromopyrene |
| Reagents | MePPh₃Br, KOtBu/n-BuLi | NaBH₄, then p-TSA | Vinylstannane, Pd(0) |
| Step Count | 1 Step | 2 Steps (Reduction + Elim.) | 1 Step |
| Atom Economy | Moderate (Ph₃PO waste) | High | Low (Toxic Sn waste) |
| Key Risk | Moisture sensitivity | Acid-catalyzed polymerization | Toxic byproducts |
| Typical Yield | 85-95% | 70-80% | 80-90% |
Validated Experimental Protocol: Wittig Olefination
Objective: Synthesis of 1-Vinylpyrene (Scale: 10 mmol) Reaction Time: 4–6 hours Expected Yield: >90% (Crude), >80% (Isolated)
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 1-Pyrenecarboxaldehyde (2.30 g, 10 mmol)
-
Phosphonium Salt: Methyltriphenylphosphonium bromide (4.29 g, 12 mmol)
-
Base: Potassium tert-butoxide (KOtBu) (1.68 g, 15 mmol) [Note: n-BuLi is also effective but requires strictly cryogenic conditions]
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.
-
Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (approx. 10 mg).
Step-by-Step Workflow
-
Ylide Generation (The "Instant Yellow" Check):
-
In a flame-dried Schlenk flask under Argon, suspend MePPh₃Br in anhydrous THF (40 mL).
-
Cool to 0°C. Add KOtBu in portions.
-
Validation: The suspension must turn a bright canary yellow immediately. If it remains white/pale, your THF is wet or the base is dead. Stop and re-dry solvent.
-
-
Addition of Electrophile:
-
Stir the ylide for 30 mins at 0°C.
-
Add 1-Pyrenecarboxaldehyde (dissolved in 10 mL THF) dropwise over 15 minutes.
-
Observation: The yellow color will fade slightly but should persist. If it turns completely white instantly, you have insufficient ylide excess.
-
-
Reaction & Quench:
-
Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/DCM 9:1). 1-VP moves faster than the aldehyde.
-
Quench with saturated NH₄Cl solution.
-
-
Stabilized Workup (Critical):
-
Extract with Diethyl Ether or DCM.
-
CRITICAL: Add ~5 mg of BHT to the organic layer before drying. This inhibits radical polymerization during rotary evaporation.
-
Dry over MgSO₄, filter, and concentrate at <30°C . Do not heat the water bath above 35°C.
-
-
Purification:
-
Flash chromatography on Neutral Alumina (preferred over Silica to reduce acidity) using Hexane.
-
Recrystallize from Ethanol/Hexane if ultra-high purity is required for photophysics.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product turned into an insoluble gel during rotary evaporation."
Diagnosis: Thermal polymerization. Vinylpyrene is electron-rich and prone to radical polymerization when concentrated and heated. Corrective Action:
-
Temperature Control: Never set the rotavap bath >35°C.
-
Inhibitor: You must add a radical scavenger (BHT or Hydroquinone) to the collection flask before evaporation.
-
Vacuum: Use a high vacuum to remove solvent at lower temperatures.
Issue 2: "The reaction yield is low (<50%), and I recovered starting material."
Diagnosis: Quenching of the Ylide. The phosphorus ylide is extremely basic (pK_a ~22) and will be protonated by trace moisture in the THF or atmosphere. Corrective Action:
-
Solvent Check: Distill THF over Sodium/Benzophenone. The indicator (benzophenone ketyl) must be deep blue/purple.
-
Base Quality: KOtBu is hygroscopic. If the powder is clumpy or sticky, it has hydrolyzed to KOH and carbonate. Use fresh, free-flowing white powder.
Issue 3: "The product is yellow, but literature says it should be white/pale."
Diagnosis: Oxidation or Pyrene-Aldehyde Contamination. Pure 1-Vinylpyrene is a white to pale cream solid (mp 87-89°C).[1] Yellowing indicates:
-
Residual 1-pyrenecarboxaldehyde (bright yellow).
-
Formation of pyrene-diones (oxidation products). Corrective Action:
-
Purification: Run a column using 100% Hexane. The vinyl compound elutes first. The aldehyde is much more polar.
-
Storage: Store under Argon in the dark at -20°C.
Visualized Pathways & Logic
Figure 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the Wittig pathway and highlights where polymerization (side reaction) occurs.
Caption: The Wittig synthesis pathway showing the critical divergence between stable monomer isolation and unwanted polymerization.
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve yield or purity issues.
Caption: Decision matrix for diagnosing synthesis failures in 1-Vinylpyrene production.
References
-
Wittig Reaction Mechanism & Optimization
- Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews.
-
Synthesis of 1-Vinylpyrene via Wittig
- Hreha, W. C., et al. (2002). "Synthesis and Characterization of Photorefractive Polymer Composites." Tetrahedron. (Validating the methyltriphenylphosphonium bromide route).
-
Polymerization Inhibition in Vinyl Arenes
- Tudolen, K. (1998). "Inhibition of Polymerization of Vinyl Monomers." Industrial & Engineering Chemistry Research.
-
Physical Properties & Spectra
- PubChem Database. "1-Ethenylpyrene (Compound CID 146322)."
-
Alternative Dehydration Route
- BenchChem Technical Guide.
Sources
Technical Support Center: Preventing Aggregation of 1-Vinylpyrene in Aqueous Solutions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-vinylpyrene in aqueous environments. Here, we address the common challenge of its aggregation and provide validated strategies and protocols to ensure reproducible and accurate experimental outcomes.
The Challenge: Understanding 1-Vinylpyrene Aggregation
1-Vinylpyrene is a valuable fluorescent probe due to its sensitivity to the polarity of its microenvironment. However, its utility is often hampered by its inherent hydrophobicity. Like many polycyclic aromatic hydrocarbons (PAHs), 1-vinylpyrene has a strong tendency to aggregate in aqueous solutions. This aggregation is driven by the desire to minimize the unfavorable interactions between the hydrophobic pyrene core and water molecules.
This aggregation can lead to several experimental artifacts:
-
Fluorescence Quenching: Aggregation often leads to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). This can significantly reduce the sensitivity of your assays.
-
Inaccurate Quantification: The formation of aggregates can lead to a non-uniform distribution of the probe in solution, resulting in erroneous concentration measurements.
-
Altered Biological Interactions: In cellular or biochemical assays, aggregated 1-vinylpyrene will have different uptake and interaction profiles compared to its monomeric form, leading to misleading results.
A key indicator of aggregation is the formation of excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad emission spectrum compared to the monomer.[1] Monitoring the ratio of excimer to monomer fluorescence is a powerful tool for assessing the degree of aggregation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 1-vinylpyrene.
FAQ 1: My 1-vinylpyrene solution is cloudy and/or has visible precipitates. What should I do?
Cause: This is a clear indication of significant aggregation and precipitation due to the low aqueous solubility of 1-vinylpyrene.
Solutions:
-
Initial Dissolution in an Organic Co-solvent: 1-vinylpyrene is readily soluble in many organic solvents.[2] To prepare an aqueous solution, first dissolve the 1-vinylpyrene in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 can be used to create micelles that encapsulate the hydrophobic 1-vinylpyrene molecules, keeping them dispersed in the aqueous phase.[3][4]
-
Employ Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives can form inclusion complexes with 1-vinylpyrene, effectively shielding the hydrophobic molecule from water.[5][6]
FAQ 2: I'm observing a broad, red-shifted emission in my fluorescence spectra. Is this aggregation?
Cause: Yes, this is the characteristic emission of 1-vinylpyrene excimers, which form when pyrene molecules are in close proximity due to aggregation.[1]
Solutions:
-
Decrease Concentration: The most straightforward approach is to lower the concentration of 1-vinylpyrene in your solution.
-
Improve Solubilization: If you cannot decrease the concentration, you will need to improve the solubilization of the monomeric form using the methods described in FAQ 1 (co-solvents, surfactants, or cyclodextrins).
FAQ 3: My fluorescence signal is weak and inconsistent between replicates. What could be the cause?
Cause: Weak and variable fluorescence is often a result of aggregation-caused quenching and inconsistent levels of aggregation between samples.
Solutions:
-
Optimize Your Solubilization Protocol: Ensure your chosen method for dispersing 1-vinylpyrene is robust and consistently applied to all samples.
-
Control Environmental Factors: Temperature, pH, and ionic strength can all influence the degree of aggregation.[7][8] Maintain consistent conditions across all experiments.
-
Thorough Mixing: Ensure your stock and final solutions are well-mixed to avoid localized areas of high concentration that can promote aggregation.
Experimental Protocols
Here we provide detailed, step-by-step protocols for preparing stable aqueous solutions of 1-vinylpyrene.
Protocol 1: Preparation of a 1-Vinylpyrene Stock Solution
It is crucial to start with a well-dissolved stock solution in an appropriate organic solvent.
Materials:
-
1-Vinylpyrene
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Amber glass vial
Procedure:
-
Weigh out the desired amount of 1-vinylpyrene and place it in a clean, dry amber glass vial.
-
Add a sufficient volume of DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the solution until the 1-vinylpyrene is completely dissolved. Gentle warming in a water bath (30-40°C) can aid dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dispersing 1-Vinylpyrene in Aqueous Solution Using Tween® 20
This protocol utilizes a non-ionic surfactant to create a stable dispersion of 1-vinylpyrene.
Materials:
-
1-Vinylpyrene stock solution in DMSO
-
Tween® 20
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween® 20 in your aqueous buffer.
-
In a separate tube, add the desired volume of your aqueous buffer.
-
To this buffer, add the 10% Tween® 20 stock solution to achieve a final concentration typically in the range of 0.01% to 0.1% (w/v). The optimal concentration may need to be determined empirically.
-
While vortexing the buffer/Tween® 20 solution, add the required volume of the 1-vinylpyrene stock solution to reach your target final concentration. The final concentration of DMSO should be kept low (ideally <1%) to minimize its effects on your system.
-
Continue to vortex for 1-2 minutes to ensure thorough mixing and encapsulation of the 1-vinylpyrene within the Tween® 20 micelles.
Protocol 3: Solubilizing 1-Vinylpyrene with Beta-Cyclodextrin
This method relies on the formation of an inclusion complex to enhance the solubility of 1-vinylpyrene.
Materials:
-
1-Vinylpyrene stock solution in DMSO
-
Beta-cyclodextrin (β-CD)
-
Aqueous buffer of choice
Procedure:
-
Prepare a stock solution of β-CD in your aqueous buffer. The solubility of β-CD in water is approximately 18.5 g/L at 25°C. The concentration will depend on the required molar ratio of β-CD to 1-vinylpyrene.
-
In a separate tube, add the desired volume of the β-CD solution.
-
While vortexing the β-CD solution, slowly add the required volume of the 1-vinylpyrene stock solution. A molar excess of β-CD is typically required to ensure efficient complexation. A starting point could be a 10:1 molar ratio of β-CD to 1-vinylpyrene.
-
Incubate the solution at room temperature for at least 30 minutes with gentle agitation to allow for the formation of the inclusion complex.
Data Summary and Visualization
The choice of solubilization method will depend on the specific requirements of your experiment. The following table summarizes the key characteristics of each approach.
| Method | Principle of Solubilization | Typical Concentration Range | Advantages | Potential Considerations |
| Co-solvent (e.g., DMSO) | Increases the polarity of the bulk solvent | <1% (v/v) | Simple to implement | Can affect biological systems |
| Surfactant (e.g., Tween® 20) | Encapsulation in micelles | 0.01% - 0.1% (w/v) | High solubilizing capacity | Can interfere with protein-ligand binding or cell membranes |
| Cyclodextrin (e.g., β-CD) | Formation of inclusion complexes | Molar excess to 1-vinylpyrene | Biocompatible, well-defined complexes | Lower solubilizing capacity than some surfactants |
Workflow for Preparing Aqueous 1-Vinylpyrene Solutions
Caption: Workflow for preparing stable aqueous solutions of 1-vinylpyrene.
Troubleshooting Logic for 1-Vinylpyrene Aggregation
Caption: A logical approach to troubleshooting 1-vinylpyrene aggregation.
Characterization of 1-Vinylpyrene Aggregation
To confirm the state of your 1-vinylpyrene solution, the following characterization techniques are recommended:
-
Fluorescence Spectroscopy: As mentioned, the ratio of excimer to monomer emission is a sensitive indicator of aggregation. The monomer typically has sharp emission peaks around 376 and 396 nm, while the excimer shows a broad, featureless emission centered around 470 nm.
-
UV-Visible Spectroscopy: Aggregation can cause changes in the absorption spectrum, such as broadening of the absorption bands and a red-shift.[9]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution.[10] Monomeric or micelle-encapsulated 1-vinylpyrene should result in small particle sizes, while aggregates will appear as a population of larger particles.
References
- Preparation and Characterization of the β-Cyclodextrin Inclusion Complex with Benzbromarone.
- Tween 20 (Polysorbate 20) | Nonionic Surfactant. MedChemExpress.
- Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews (RSC Publishing). (2023).
- Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. MDPI.
- Effect of solution temperature, pH and ionic strength on dye adsorption onto Magellanic pe
- Tween 20 Safety D
- Dynamic light scattering studies on poly(vinyl chloride) clusters and aggregates in tetrahydrofuran.
- Hydrophobic Interfacing of Fluorescent Membrane Probes.
- General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Pyrene-based aggregation-induced emission: A bridge model to regulate aggreg
- Molar Absorbance Coefficient of Pyrene Aggregates in Water Generated by a Poly(ethylene Oxide) Capped at a Single End With Pyrene. PubMed. (2012).
- TWEEN® 20 (P5927)
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
- 1-vinylpyrene CAS#: 17088-21-0. ChemicalBook.
- Troubleshooting Guide Immuno-Fluorescence.
- Suppression of aggregation-induced fluorescence quenching in pyrene derivatives: photophysical properties and crystal structures. Sci-Hub.
- Effect of Ionic Strength and Coexisting Ions on the Biosorption of Divalent Nickel by the Acorn Shell of the Oak Quercus crassipes Humb. & Bonpl. MDPI. (2020).
- Effect of solution temperature, pH and ionic strength on dye adsorption onto Magellanic pe
- Characterization of the Aggregates Made by Short Poly(ethylene oxide) Chains Labeled at One End with Pyrene.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Quenching of Protein Fluorescence by Fullerenol C60(OH)36 Nanoparticles. MDPI.
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One.
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI.
- From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes.
- Protein analysis by dynamic light scattering: methods and techniques for students. PubMed. (2012).
- pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PMC - PubMed Central. (2020).
- Polyoxyethylene Sorbitan Monolaur
- Experimental evidence of non-complete fluorescence quenching of pyrene bound to humic substances: implic
- Dynamic light scattering (DLS) results at the left panel showing the....
- Molecular Probes™ Handbook.
- pH-dependent assembly of hybrids based on Wells-Dawson POM/Ag chemistry. PubMed.
- Troubleshooting Tips for Fluorescence Staining. Biotium. (2022).
Sources
- 1. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polyoxyethylene Sorbitan Monolaurate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of solution temperature, pH and ionic strength on dye adsorption onto Magellanic peat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molar absorbance coefficient of pyrene aggregates in water generated by a poly(ethylene oxide) capped at a single end with pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling Efficiency of 1-Vinylpyrene to Proteins
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging 1-vinylpyrene for protein labeling. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
PART 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about labeling proteins with 1-vinylpyrene.
Q1: What is the chemical basis for labeling proteins with 1-vinylpyrene?
A1: The primary mechanism for labeling proteins with 1-vinylpyrene is a Michael addition reaction. The vinyl group on the pyrene molecule acts as an electrophile, which readily reacts with nucleophilic side chains of amino acids on the protein's surface. The most common and efficient targets are the thiol groups of cysteine residues.[1][2] Other amino acids with nucleophilic side chains, such as lysine, can also be labeled, but this is generally less efficient than cysteine labeling.[3][4]
Q2: Why am I observing low or no labeling of my protein?
A2: Low labeling efficiency is a common challenge that can arise from several factors. These include suboptimal reaction pH, degradation of the 1-vinylpyrene reagent, inaccessibility of the target amino acid residues within the folded protein, and interference from other molecules in the reaction buffer. A systematic troubleshooting approach, as detailed later in this guide, is the best way to identify and resolve the specific cause.
Q3: How can I be certain that the labeling is covalent and specific to my protein?
A3: Confirming the covalent attachment of 1-vinylpyrene to your protein is a critical step. Several methods can be employed:
-
SDS-PAGE Analysis: After running the labeled protein on an SDS-PAGE gel, you can visualize the gel under UV light. A fluorescent band corresponding to the molecular weight of your protein is a strong indication of successful covalent labeling.[5]
-
Size-Exclusion Chromatography (SEC): This technique separates the labeled protein from any free, unreacted dye. If the protein fraction exhibits fluorescence, it confirms that the label is physically attached to the protein.
-
Mass Spectrometry (MS): For the most definitive confirmation, mass spectrometry can be used to detect the mass shift in the protein corresponding to the addition of the 1-vinylpyrene molecule.[6][7][8]
PART 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific issues you may encounter during your labeling experiments.
Issue 1: Low Labeling Efficiency
This is one of the most frequently encountered problems. The following guide will help you systematically diagnose and resolve the issue.
Logical Workflow for Troubleshooting Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Detailed Protocol for Optimizing Labeling Efficiency
-
Reagent Quality and Handling:
-
Always use a fresh stock solution of 1-vinylpyrene dissolved in an anhydrous solvent like DMF or DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C or below, protected from light to prevent degradation.
-
-
Protein Preparation:
-
Ensure your protein is pure and at an appropriate concentration (typically 1-5 mg/mL).[9]
-
For cysteine labeling, it is crucial to reduce any disulfide bonds. This can be achieved by pre-incubating the protein with a reducing agent like DTT or TCEP.[3] Note that DTT can react with some labeling reagents and may need to be removed by dialysis or gel filtration prior to adding 1-vinylpyrene.[3]
-
-
Reaction Conditions:
-
pH: The reaction with cysteine thiols is most efficient at a slightly basic pH, typically between 7.5 and 8.5, to favor the more nucleophilic thiolate anion.[5][10]
-
Molar Ratio: Start with a 10- to 20-fold molar excess of 1-vinylpyrene to protein. This can be optimized by titrating the ratio to find the best balance between labeling efficiency and potential non-specific modifications.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Post-Labeling Cleanup:
-
Remove unreacted 1-vinylpyrene using dialysis or a desalting column to prevent interference in downstream applications.[9]
-
Table of Key Experimental Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| pH | 7.5 | 7.0 - 8.5 | To deprotonate cysteine thiols for enhanced nucleophilicity.[10] |
| Molar Ratio (Dye:Protein) | 10:1 | 5:1 - 50:1 | To drive the reaction to completion while minimizing non-specific labeling. |
| Reaction Time | 2 hours at RT | 1-4 hours at RT, or overnight at 4°C | To allow for sufficient reaction time without protein degradation. |
| Temperature | Room Temperature (20-25°C) | 4°C - 25°C | Lower temperatures can improve protein stability. |
Issue 2: Protein Precipitation During or After Labeling
The addition of the hydrophobic pyrene moiety can sometimes lead to protein aggregation and precipitation.[11]
Decision Tree for Addressing Protein Precipitation
Sources
- 1. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.umass.edu]
- 8. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Vinylpyrene and its Conjugates
Welcome to the technical support center for the purification of 1-vinylpyrene and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these fluorescent molecules. The unique reactivity of the vinyl group, coupled with the hydrophobic and fluorescent nature of the pyrene core, presents specific purification challenges that this guide aims to address.
Part 1: Purification of 1-Vinylpyrene
1-Vinylpyrene is a valuable building block for introducing a fluorescent pyrene moiety onto polymers and biomolecules. However, its purification is often complicated by its propensity to polymerize, especially at elevated temperatures. This section provides a comprehensive guide to the purification of 1-vinylpyrene, focusing on preventing polymerization and removing common impurities.
Frequently Asked Questions (FAQs): Purification of 1-Vinylpyrene
Q1: My 1-vinylpyrene sample appears to be a waxy or gummy solid instead of a crystalline powder. What could be the reason?
A1: This is a common observation and can be attributed to the presence of oligomers or polymers of 1-vinylpyrene. The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or radical initiators. Even trace amounts of polymerized material can significantly alter the physical appearance of the sample.
Q2: How can I prevent the polymerization of 1-vinylpyrene during purification and storage?
A2: To minimize polymerization, it is crucial to:
-
Work at low temperatures: Keep the sample cold during all purification steps, including extraction and solvent evaporation.
-
Protect from light: Use amber-colored vials or wrap your flasks in aluminum foil.
-
Use a polymerization inhibitor: For long-term storage, consider adding a radical inhibitor such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm). Note that these inhibitors will need to be removed before subsequent reactions.
Q3: What are the most common impurities in a crude 1-vinylpyrene synthesis?
A3: Besides oligomers, common impurities may include unreacted starting materials (e.g., 1-pyrenecarboxaldehyde if prepared via a Wittig reaction), byproducts from the reaction, and residual solvents.
Troubleshooting Guide: Purification of 1-Vinylpyrene
This guide addresses common issues encountered during column chromatography and recrystallization of 1-vinylpyrene.
| Issue | Potential Cause | Recommended Solution |
| Streaking of the compound on the TLC plate. | The sample is too concentrated, leading to overloading. | Dilute the sample before spotting on the TLC plate. |
| The compound is interacting too strongly with the silica gel. | Consider using a less polar solvent system or adding a small amount of a more polar solvent to improve elution. | |
| The compound is not moving from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots are running at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between 1-vinylpyrene and impurities. | The chosen solvent system is not optimal. | Systematically test different solvent systems using TLC to achieve better separation. Consider trying solvent systems like hexane/dichloromethane or toluene/hexane. |
| Low recovery of the purified compound. | The compound may be adsorbing irreversibly to the silica gel. | Use a less active stationary phase like alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica gel. |
| Polymerization on the column. | Run the column at a lower temperature if possible and work quickly. Ensure your starting material is free of radical initiators. |
| Issue | Potential Cause | Recommended Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent pair. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| High concentration of impurities. | Perform a preliminary purification by column chromatography before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 1-vinylpyrene. | |
| Poor recovery of crystals. | The compound has high solubility in the cold solvent. | Use a solvent in which the compound has lower solubility at cold temperatures. Test different solvents on a small scale. |
| Too much solvent was used. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Experimental Protocols: Purification of 1-Vinylpyrene
This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis beforehand.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude 1-vinylpyrene in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as hexane. A good starting point for a gradient elution is to gradually increase the polarity by adding ethyl acetate or dichloromethane. A suggested gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent polymerization.
Ethanol is a commonly used solvent for the recrystallization of aromatic compounds.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-vinylpyrene in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum at room temperature.
Sources
Technical Support Center: A Researcher's Guide to Controlling 1-Vinylpyrene Excimer Formation Through Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-vinylpyrene. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to effectively control 1-vinylpyrene excimer formation in your experiments by strategically selecting appropriate solvents.
Introduction to 1-Vinylpyrene and Excimer Formation
1-Vinylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon widely utilized as a fluorescent probe.[1] A key characteristic of pyrene and its derivatives is the formation of an "excimer," an excited-state dimer, which displays a distinct, red-shifted, and broad fluorescence emission compared to the structured emission of the monomer.[2][3] This phenomenon is highly sensitive to the local concentration and proximity of the fluorophores, making 1-vinylpyrene a valuable tool for investigating molecular distances, dynamics, and microenvironments.[2][4]
The formation of a 1-vinylpyrene excimer is a dynamic process that begins when a ground-state monomer absorbs a photon and transitions to an excited state.[2] If this excited monomer encounters a ground-state monomer before it fluoresces, they can form a transient, lower-energy excimer.[4] The efficiency of this process is heavily influenced by factors such as concentration and, critically, the solvent environment.[5]
Troubleshooting Guide: Common Issues in Controlling Excimer Formation
This section addresses common challenges encountered during experiments with 1-vinylpyrene and provides actionable solutions.
Issue 1: I am observing excessive excimer formation and weak monomer emission.
-
Underlying Cause: This is often due to high local concentrations of 1-vinylpyrene, promoting aggregation and subsequent excimer formation. The solvent choice can exacerbate this issue.
-
Troubleshooting Steps:
-
Reduce Concentration: The first and most straightforward step is to decrease the overall concentration of 1-vinylpyrene in your solution.
-
Solvent Selection:
-
Increase Solvent Polarity: In many cases, increasing the solvent polarity can help to solvate the 1-vinylpyrene molecules more effectively, reducing their tendency to aggregate. The ratio of the first and third vibronic peaks (I₁/I₃) in the monomer emission spectrum can be used to gauge the polarity of the microenvironment.[1][6] A higher I₁/I₃ ratio indicates a more polar environment.[6]
-
Avoid "Poor" Solvents: If the solvent is a "poor" solvent for 1-vinylpyrene, the solute molecules will prefer to interact with each other rather than the solvent, leading to aggregation. Consider solvents where pyrene derivatives are known to be highly soluble.
-
Aromatic Solvents: Be cautious with aromatic solvents. While they can dissolve pyrene derivatives, they may also participate in π-π stacking interactions, potentially influencing excimer formation in complex ways.[7] Some studies have shown that aromatic solvents can resist the formation of excimer complexes.[7]
-
-
Issue 2: My excimer emission is too low or non-existent, even at high concentrations.
-
Underlying Cause: This can be caused by factors that inhibit the diffusional encounter of excited and ground-state monomers or by the presence of fluorescence quenchers.
-
Troubleshooting Steps:
-
Decrease Solvent Viscosity: Excimer formation is a diffusion-controlled process.[8] A highly viscous solvent will slow down the rate at which the pyrene moieties can encounter each other, thus reducing the efficiency of excimer formation.[5][9] Opt for a less viscous solvent to facilitate this process.
-
Check for Quenchers: Several substances can quench the fluorescence of pyrene, including dissolved molecular oxygen and certain nitroaromatic compounds.[10] Degassing your solvent by bubbling with an inert gas like nitrogen or argon can effectively remove dissolved oxygen.[5]
-
Increase Concentration: If you are confident that quenching is not an issue and the viscosity is appropriate, a higher concentration may be necessary to increase the probability of diffusional encounters.[3]
-
Issue 3: The ratio of monomer to excimer emission (IM/IE) is inconsistent across experiments.
-
Underlying Cause: Inconsistent IM/IE ratios often point to a lack of control over experimental parameters.
-
Troubleshooting Steps:
-
Precise Temperature Control: Excimer formation can be temperature-dependent.[11][12] Ensure that all your experiments are conducted at a consistent and well-controlled temperature.
-
Solvent Purity: Impurities in the solvent can act as quenchers or alter the solvent's physical properties (e.g., polarity, viscosity). Always use high-purity, spectroscopy-grade solvents.
-
Accurate Concentration Preparation: Double-check your calculations and techniques for preparing your 1-vinylpyrene solutions to ensure consistent concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of solvent to maximize monomer emission?
A1: To maximize monomer emission, you want to select a solvent that minimizes the aggregation of 1-vinylpyrene and hinders the diffusional encounters required for excimer formation. A good starting point is a low-viscosity, polar solvent in which 1-vinylpyrene is highly soluble. The polarity will help to solvate the individual molecules, while the low viscosity will not overly impede diffusion, but the focus is on preventing aggregation.[6]
Q2: How does solvent polarity specifically affect the 1-vinylpyrene emission spectrum?
A2: The vibronic fine structure of the 1-vinylpyrene monomer fluorescence is particularly sensitive to the polarity of the solvent.[13] The ratio of the intensity of the first vibronic band (I₁) to the third (I₃) is a well-established indicator of the local polarity.[1][6] In nonpolar solvents like hexane, the I₃ band is more intense, leading to a low I₁/I₃ ratio.[6] Conversely, in polar solvents like dimethyl sulfoxide (DMSO), the I₁ band intensity increases, resulting in a higher I₁/I₃ ratio.[6]
Q3: Can I use a mixture of solvents to fine-tune excimer formation?
A3: Absolutely. Using a binary solvent system (a mixture of a "good" and a "poor" solvent) is a powerful technique to control the degree of aggregation and, consequently, excimer formation. By systematically varying the solvent ratio, you can precisely tune the local environment of the 1-vinylpyrene molecules.
Q4: What role does solvent viscosity play in the kinetics of excimer formation?
A4: Solvent viscosity has a direct impact on the rate of excimer formation.[9] Since the formation of an excimer requires the collision of an excited and a ground-state molecule, the rate of this process is often diffusion-controlled.[8] An increase in solvent viscosity slows down molecular diffusion, leading to a decrease in the rate of excimer formation.[5][14]
Experimental Protocol: Solvent-Dependent Study of 1-Vinylpyrene Excimer Formation
This protocol outlines a systematic approach to investigate the effect of different solvents on the fluorescence emission of 1-vinylpyrene.
1. Materials:
-
1-Vinylpyrene
-
Spectroscopy-grade solvents of varying polarity and viscosity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
2. Stock Solution Preparation:
-
Prepare a concentrated stock solution of 1-vinylpyrene (e.g., 1 mM) in a "good" solvent like dichloromethane.
3. Sample Preparation:
-
Prepare a series of solutions of 1-vinylpyrene in the different selected solvents at a constant concentration (e.g., 10 µM). Ensure the final concentration of the stock solvent is negligible.
-
For solvent mixture studies, prepare a series of solutions with varying ratios of two solvents (e.g., hexane/dichloromethane) while keeping the 1-vinylpyrene concentration constant.
4. Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the fluorescence emission spectra of each sample.[15]
-
Set the excitation wavelength to an appropriate value for 1-vinylpyrene (e.g., 345 nm).[12]
-
Record the emission spectra over a range that covers both the monomer and excimer emission (e.g., 360-600 nm).[15]
-
Ensure consistent instrument settings (e.g., slit widths) for all measurements.[15]
5. Data Analysis:
-
For each spectrum, determine the intensities of the monomer emission peaks (especially I₁ and I₃) and the maximum intensity of the excimer emission band (typically around 470-500 nm).[2][4]
-
Calculate the I₁/I₃ ratio for the monomer emission to assess the solvent polarity.
-
Calculate the ratio of the excimer to monomer emission intensity (IE/IM) to quantify the extent of excimer formation.
-
Plot the IE/IM ratio as a function of a solvent polarity parameter (e.g., the dielectric constant) and viscosity.
Data Presentation
Table 1: Influence of Solvent Properties on 1-Vinylpyrene Emission
| Solvent | Dielectric Constant (ε) | Viscosity (cP at 20°C) | Expected I₁/I₃ Ratio | Expected IE/IM Ratio |
| Hexane | 1.88 | 0.31 | Low | High (due to aggregation) |
| Toluene | 2.38 | 0.59 | Low | Moderate |
| Dichloromethane | 8.93 | 0.44 | Moderate | Moderate |
| Acetone | 20.7 | 0.32 | High | Low |
| Acetonitrile | 37.5 | 0.37 | High | Low |
| Ethanol | 24.5 | 1.20 | High | Very Low (due to viscosity) |
| Methanol | 32.7 | 0.59 | High | Low |
Note: Expected ratios are qualitative and will depend on the specific concentration of 1-vinylpyrene.
Visualization of the Experimental Workflow
Caption: Workflow for solvent selection to control 1-vinylpyrene excimer formation.
References
- Benchchem.
- ResearchGate.
- RSC Publishing. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer.
- Journal of Chemical Education.
- ACS Publications.
- arXiv.
- PMC.
- ResearchGate.
- Journal of the American Chemical Society. Temperature dependence of excimer formation between pyrenes at the ends of a polymer in a good solvent.
- Royal Society of Chemistry.
- ResearchGate. Pyrene fluorescence emission is sensitive to solvent polarity.
- Biblioteka Nauki.
- AIP Publishing. Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1‐Vinylpyrene and Poly(1‐Vinylpyrene).
- ResearchGate.
- Benchchem.
- Benchchem. Quenching of 4-Ethynylpyrene fluorescence and how to avoid it.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
calibration of 1-Vinylpyrene fluorescence for quantitative measurements
Topic: Quantitative Calibration of 1-Vinylpyrene (1-VP) Fluorescence
Introduction: The Metric That Matters
Welcome. If you are working with 1-Vinylpyrene (1-VP), you are likely utilizing it for one of two distinct purposes: as a polymerizable fluorophore to label polymer chains, or as a viscosity/polarity probe to monitor reaction kinetics.
In both cases, relying on absolute fluorescence intensity (
The Solution: You must calibrate based on the Excimer-to-Monomer Ratio (
-
Monomer Emission (
): Highly structured peaks between 375–405 nm .[1] -
Excimer Emission (
): A broad, structureless band at ~460–480 nm (formed when an excited state monomer collides with a ground state monomer).
The ratio
Module 1: Establishing the Calibration Curve
Q: My calibration curve of Intensity vs. Concentration bends downwards at high concentrations. Is my probe aggregating?
Diagnosis:
While aggregation is possible, this is most likely the Inner Filter Effect (IFE) . 1-VP has a high extinction coefficient. At concentrations
The Fix: The IFE Correction Protocol Do not dilute your samples if high concentration is biologically/chemically relevant. Instead, mathematically correct the signal.
Step-by-Step Protocol:
-
Measure Fluorescence (
): Record emission spectrum. -
Measure Absorbance (
): Using the same cuvette (or identical path length), measure Optical Density (OD) at the excitation wavelength ( ) and emission wavelength ( ). -
Apply the Correction Formula:
- : Corrected Fluorescence Intensity
- : Observed Fluorescence Intensity
- : Absorbance at Excitation (e.g., 340 nm)
- : Absorbance at Emission (e.g., 375 nm for Monomer, 470 nm for Excimer)
Visual Workflow: IFE Correction Logic
Figure 1: Workflow for correcting Inner Filter Effects to restore linearity in calibration curves.
Module 2: Quantitative Measurements (Polymerization & Viscosity)
Q: I am using 1-VP to monitor polymerization. The signal is drifting. How do I distinguish between reaction kinetics and photobleaching?
Diagnosis: 1-VP is sensitive to Oxygen Quenching . Dissolved oxygen collides with the excited state, quenching fluorescence and generating singlet oxygen, which can chemically attack the vinyl group (photobleaching/oxidation).
The Fix: Strict Degassing & Ratiometric Analysis
Protocol: The Freeze-Pump-Thaw Cycle For quantitative kinetics, simple nitrogen purging is often insufficient.
-
Freeze: Place sample tube in liquid nitrogen.
-
Pump: Apply vacuum (< 0.1 Torr) to remove headspace gas.
-
Thaw: Warm to room temperature under static vacuum (gas bubbles escape).
-
Repeat: Perform 3 cycles.
-
Seal: Measure immediately.
Data Interpretation: The Viscosity Inverse
During polymerization, viscosity (
-
Start of Reaction (Low
): High collision rate High Excimer ( ), Low Monomer ( ). High Ratio. -
End of Reaction (High
): Low collision rate Low Excimer ( ), High Monomer ( ). Low Ratio.
Table 1: Interpreting Spectral Shifts
| Parameter | Measurement | Trend during Polymerization | Physical Meaning |
| Intensity at ~470 nm | Decreases | Diffusion of 1-VP is restricted by polymer chain growth. | |
| Intensity at ~375 nm | Increases | Excited monomers cannot find partners; emit as monomers. | |
| Ratio | Sharp Decay | Quantitative proxy for conversion/viscosity increase. | |
| Ratio (375nm / 385nm) | Variable | Indicates polarity changes (Ham Effect). |
Module 3: Advanced Troubleshooting
Q: My ratio is fluctuating wildly between replicates in lipid membrane experiments.
Diagnosis: This is likely a Partition Coefficient Issue . 1-VP is hydrophobic. If you are adding it to an aqueous buffer containing lipids:
-
Micro-crystals: If added from a high-concentration DMSO stock directly to water, 1-VP may form micro-crystals (aggregates) rather than partitioning into the membrane. These crystals emit strong excimer fluorescence regardless of concentration.
-
Loading Error: The local concentration inside the lipid bilayer is 1000x higher than the bulk solution. Small pipetting errors in the probe volume lead to massive changes in the intramembrane
.
The Fix: The Pre-Loading Protocol
-
Mix lipids and 1-VP in chloroform first.
-
Evaporate solvent to form a film.
-
Hydrate the film. This ensures a homogeneous 1-VP:Lipid molar ratio (keep < 1 mol% to avoid saturation).
Q: What is the "Ham Effect" and why does it mess up my monomer baseline?
Explanation: The vibrational fine structure of the pyrene monomer is sensitive to solvent polarity.
-
Peak 1 (~375 nm): Forbidden transition.[1] Intensity increases in polar solvents.
-
Peak 3 (~385 nm): Allowed transition. Intensity is relatively constant.
Guidance:
When calculating
Visual Mechanism: Excimer Dynamics
Figure 2: The kinetic pathway of Excimer formation. Note that the transition from M to (MM)* is diffusion-controlled, making it the viscosity sensor.*
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on IFE correction and Pyrene photophysics).
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587-614. (Definitive review on pyrene aggregation and hydrophobicity).
-
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044. (The foundational paper on the "Ham Effect" and polarity sensing).
-
Duhamel, J. (2012). Polymer Chain Dynamics in Solution Probed with a Fluorescence Blob Model. Accounts of Chemical Research, 45(10), 1657-1666. (Advanced application of pyrene excimer formation for polymer kinetics).
Sources
Validation & Comparative
A Technical Guide to the Validation of 1-Vinylpyrene as a Polarity Sensor Against Known Standards
Introduction
In the realms of drug development, materials science, and cellular biology, the local polarity of a microenvironment plays a critical role in dictating molecular interactions, reaction kinetics, and biological processes. Fluorescent molecular probes that exhibit changes in their photophysical properties in response to the polarity of their surroundings, a phenomenon known as solvatochromism, are indispensable tools for elucidating these intricate processes.[1][2] Pyrene and its derivatives are a well-established class of polarity sensors, renowned for the sensitivity of their fluorescence vibronic fine structure to solvent polarity.[3][4] This guide introduces 1-Vinylpyrene, a derivative of pyrene, and provides a comprehensive framework for its validation as a novel polarity sensor. Through a direct comparison with established standards—pyrene and Nile Red—this document outlines the experimental workflows, presents comparative data, and offers insights into the potential of 1-Vinylpyrene as a valuable tool for researchers and scientists.
The Principles of Solvatochromic Polarity Sensing
Solvatochromism arises from the differential solvation of the ground and excited states of a fluorophore.[1] When a fluorescent molecule absorbs a photon, it transitions to an excited state, which may have a different dipole moment than the ground state. In a polar solvent, the surrounding solvent molecules will reorient to stabilize the excited state, leading to a lowering of its energy. This stabilization results in a shift in the fluorescence emission to a longer wavelength (a red shift). The magnitude of this shift is dependent on the polarity of the solvent.[2]
Different solvatochromic probes report on polarity through distinct mechanisms:
-
Pyrene and its Derivatives: The fluorescence spectrum of pyrene exhibits a characteristic vibronic fine structure, with several distinct peaks. The ratio of the intensity of the first vibronic band (I1, at ~372 nm) to the third vibronic band (I3, at ~383 nm) is highly sensitive to the polarity of the solvent. In polar solvents, the I1 band is enhanced relative to the I3 band, leading to a higher I1/I3 ratio.[5][6][7][8]
-
Nile Red: Nile Red is an uncharged, hydrophobic dye with a large change in dipole moment upon excitation. In non-polar environments, it exhibits strong fluorescence at shorter wavelengths, while in polar environments, the emission is significantly red-shifted and often quenched.[9][10][11]
Experimental Validation of 1-Vinylpyrene
The validation of a new polarity sensor requires a systematic investigation of its photophysical response across a range of solvents with well-characterized polarities. This section provides a detailed protocol for the validation of 1-Vinylpyrene, using pyrene and Nile Red as benchmarks.
Experimental Workflow
Caption: Experimental workflow for the validation of a new polarity sensor.
Step-by-Step Methodology
-
Materials and Reagents:
-
1-Vinylpyrene
-
Pyrene (analytical standard)
-
Nile Red (analytical standard)
-
A series of solvents of varying polarity (e.g., n-hexane, toluene, tetrahydrofuran, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water). A comprehensive list of solvents and their polarity values is provided in the data tables below.
-
Spectroscopic grade solvents are required to minimize background fluorescence.
-
-
Instrumentation:
-
Fluorometer capable of acquiring emission spectra.
-
Quartz cuvettes with a 1 cm path length.
-
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of 1-Vinylpyrene, pyrene, and Nile Red in a suitable solvent (e.g., tetrahydrofuran). Store these solutions in the dark to prevent photodegradation.
-
-
Preparation of Sample Solutions:
-
For each solvent to be tested, prepare a dilute solution of each fluorophore. A final concentration in the low micromolar range (e.g., 1 µM) is recommended to avoid aggregation and inner filter effects.
-
-
Acquisition of Fluorescence Spectra:
-
For each sample, acquire the fluorescence emission spectrum.
-
Excitation Wavelengths:
-
1-Vinylpyrene and Pyrene: ~335 nm
-
Nile Red: ~550 nm (this may be adjusted depending on the solvent)
-
-
Emission Scan Range:
-
1-Vinylpyrene and Pyrene: 350 - 500 nm
-
Nile Red: 550 - 750 nm
-
-
Ensure that the absorbance of the sample at the excitation wavelength is below 0.1 to maintain a linear relationship between fluorescence intensity and concentration.
-
-
Data Analysis:
-
For 1-Vinylpyrene and Pyrene:
-
Identify the intensities of the first (I1) and third (I3) vibronic bands in the emission spectrum.
-
Calculate the I1/I3 ratio for each solvent.
-
-
For Nile Red:
-
Determine the wavelength of maximum fluorescence emission (λmax) for each solvent.
-
-
Plot the calculated I1/I3 ratios (for 1-Vinylpyrene and pyrene) and λmax values (for Nile Red) against a known solvent polarity scale, such as the Reichardt's Dye E_T(30) scale.[9][12]
-
Comparative Analysis of 1-Vinylpyrene and Standard Polarity Probes
The following tables present the established solvent polarity values and the expected experimental data for 1-Vinylpyrene alongside the known data for pyrene and Nile Red.
Solvent Polarity Scales
| Solvent | E_T(30) (kcal/mol) |
| n-Hexane | 31.0 |
| Toluene | 33.9 |
| Tetrahydrofuran (THF) | 37.4 |
| Chloroform | 39.1 |
| Acetone | 42.2 |
| Dimethyl Sulfoxide (DMSO) | 45.1 |
| Acetonitrile | 45.6 |
| Ethanol | 51.9 |
| Methanol | 55.4 |
| Water | 63.1 |
Data sourced from Reichardt, C. (1994, 2005).[9][12]
Comparative Performance of Polarity Probes
| Solvent | Pyrene (I1/I3 Ratio) | Nile Red (λmax, nm) | 1-Vinylpyrene (I1/I3 Ratio) - Hypothetical Data |
| n-Hexane | ~0.6 | ~526 | ~0.7 |
| Toluene | ~0.8 | ~550 | ~0.9 |
| Tetrahydrofuran (THF) | ~1.0 | ~580 | ~1.1 |
| Chloroform | ~1.1 | ~600 | ~1.2 |
| Acetone | ~1.2 | ~610 | ~1.3 |
| Dimethyl Sulfoxide (DMSO) | ~1.3 | ~630 | ~1.4 |
| Acetonitrile | ~1.4 | ~635 | ~1.5 |
| Ethanol | ~1.5 | ~640 | ~1.6 |
| Methanol | ~1.6 | ~633 | ~1.7 |
| Water | ~1.8 | ~663 | ~1.9 |
Pyrene I1/I3 data is based on the Py scale of solvent polarities.[13] Nile Red λmax data is compiled from various sources.[14][15]
Visualization of Solvatochromic Shift
Caption: Effect of solvent polarity on fluorescence emission.
Discussion and Interpretation
Based on the principles of solvatochromism in pyrene derivatives, it is anticipated that 1-Vinylpyrene will exhibit a similar response to pyrene, with the I1/I3 ratio increasing with solvent polarity. The vinyl substitution may subtly influence the electronic properties of the pyrene core, potentially leading to slight shifts in the emission spectrum or a different sensitivity range compared to the parent pyrene molecule.
-
Sensitivity: The magnitude of the change in the I1/I3 ratio (for 1-Vinylpyrene and pyrene) or λmax (for Nile Red) across the range of solvents determines the sensitivity of the probe. A larger dynamic range indicates higher sensitivity.
-
Linearity: The linearity of the relationship between the measured parameter and the solvent polarity scale (e.g., E_T(30)) is crucial for quantitative applications.
-
Advantages of 1-Vinylpyrene: The vinyl group provides a reactive handle for the covalent attachment of 1-Vinylpyrene to other molecules, such as polymers or biomolecules, via polymerization or click chemistry. This makes it a potentially more versatile tool than unsubstituted pyrene for probing the micro-polarity of specific sites within larger systems.
Conclusion
This guide has provided a comprehensive framework for the validation of 1-Vinylpyrene as a fluorescent polarity sensor. By following the detailed experimental protocol and comparing its performance against the well-established standards of pyrene and Nile Red, researchers can rigorously assess its suitability for their specific applications. The vinyl functionality of 1-Vinylpyrene offers an exciting avenue for the development of novel, site-specific polarity probes. Further research should focus on characterizing its photophysical properties when incorporated into various macromolecules and complex biological systems.
References
-
Sackett, D. L., & Wolff, J. (1987). Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces. Analytical Biochemistry, 167(2), 228-234. [Link]
- Greenspan, P., & Fowler, S. D. (1985). Spectrofluorometric studies of the lipid probe, nile red. The Journal of Lipid Research, 26(7), 781-789.
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
- Davis, M. M., & Hetzer, H. B. (1966). Titrimetric and equilibrium studies using indicators related to Nile Blue A. Analytical Chemistry, 38(3), 451-461.
- Reichardt, C. (2005).
-
Levitt, J. A., Chung, P. H., & Suhling, K. (2015). Spectrally resolved fluorescence lifetime imaging of Nile red for measurements of intracellular polarity. Journal of Biomedical Optics, 20(9), 096001. [Link]
- Plenderleith, R. A., Swift, R. W., & Rimmer, S. (2014). Polarity sensitive fluorescent probes for monitoring the solution properties of stimuli responsive polymers. RSC Advances, 4(78), 41531-41539.
- Dimroth, K., Reichardt, C., Siepmann, T., & Bohlmann, F. (1963). Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie, 661(1), 1-37.
- Machado, V. G., & Machado, C. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes.
- Du, H., Fuh, R. A. C., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). PhotochemCAD: a computer-aided design and research tool in photochemistry. Photochemistry and photobiology, 68(2), 141-142.
- Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical reviews, 93(2), 587-614.
- Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044.
- Dong, D. C., & Winnik, M. A. (1982). The Py scale of solvent polarities. Canadian journal of chemistry, 62(11), 2560-2565.
- Dong, D. C., & Winnik, M. A. (1984). The Py scale of solvent polarities. Solvent effects on the vibronic fine structure of pyrene fluorescence and empirical correlations with ET and Y values. Photochemistry and photobiology, 40(4), 473-477.
- Aguiar, J., Carpena, P., Molina-Bolívar, J. A., & Carnero Ruiz, C. (2003). On the determination of the critical micelle concentration by the pyrene 1: 3 ratio method. Journal of colloid and interface science, 258(1), 116-122.
- Zana, R. (1996). The I1/I3 ratio of pyrene fluorescence as a polarity probe for aqueous micellar solutions.
-
Fox, R. B., Price, T. R., Cozzens, R. F., & McDonald, J. R. (1972). Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1-Vinylpyrene and Poly(1-Vinylpyrene). The Journal of Chemical Physics, 57(4), 1504-1512. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B. (2001).
- Suppan, P. (1992). Solvatochromic shifts: the influence of the medium on the energy of electronic states. Journal of Photochemistry and Photobiology A: Chemistry, 65(1-2), 1-13.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Marcus, Y. (1993). The properties of organic liquids that are relevant to their use as solvating solvents. Chemical Society Reviews, 22(6), 409-416.
- Matyushov, D. V. (2014). Solvatochromism of absorption and fluorescence spectra. The Journal of chemical physics, 140(22), 224506.
- Catalán, J. (2009). Toward a generalized treatment of the solvent effect on the position of the electronic spectra of solutes based on the solvent-solute interactions: the solvatochromism of 2-(dimethylamino)-7-nitrofluorene and its homomorph 2-fluoro-7-nitrofluorene. The Journal of Physical Chemistry B, 113(18), 6297-6305.
- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, π*, α, and β, and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877-2887.
Sources
- 1. journalcsij.com [journalcsij.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. omlc.org [omlc.org]
A Guide to Cross-Validation of 1-Vinylpyrene: Correlating Fluorescence, NMR, and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Multi-Modal Analysis in Compound Characterization
In the landscape of modern chemical and pharmaceutical research, the unambiguous identification and characterization of a molecule are paramount. While individual analytical techniques provide valuable insights, a truly robust understanding of a compound's identity, purity, and properties emerges from the cross-validation of data from multiple, orthogonal methods. This guide focuses on 1-Vinylpyrene, a fluorescent aromatic compound, to illustrate the power of integrating data from fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
1-Vinylpyrene's intrinsic fluorescence makes it a valuable tool in various applications, including as a fluorescent probe and in materials science. However, its utility is predicated on a thorough understanding of its fundamental characteristics. This guide provides a framework for the cross-validation of 1-Vinylpyrene's identity and purity by correlating the insights gained from its photophysical, structural, and mass-to-charge properties. By understanding how the data from these distinct techniques interlink and corroborate one another, researchers can build a more complete and reliable profile of this and other similarly complex molecules.
This guide is structured to provide not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deeper understanding of the cross-validation workflow.
The Analytical Trinity: A Synergistic Approach
The characterization of 1-Vinylpyrene relies on a triad of powerful analytical techniques, each providing a unique piece of the molecular puzzle. The synergy between these methods allows for a comprehensive and confident structural elucidation and purity assessment.
Caption: The cross-validation workflow for 1-Vinylpyrene.
I. Fluorescence Spectroscopy: Unveiling the Photophysical Signature
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. For 1-Vinylpyrene, its characteristic fluorescence spectrum and quantum yield serve as key identifiers.
A. The "Why": Causality in Experimental Choices
The choice of excitation wavelength is critical to selectively excite the pyrene moiety without exciting potential impurities. The resulting emission spectrum, with its characteristic vibronic structure, is a fingerprint of the pyrene core. The fluorescence quantum yield (ΦF), a measure of the efficiency of light emission, is a fundamental property that can be compared against literature values for pyrene and its derivatives.[1]
B. Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative quantum yield of 1-Vinylpyrene can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield in the same spectral region. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for this purpose.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 1-Vinylpyrene in a spectroscopic grade solvent (e.g., cyclohexane).
-
Prepare a series of dilutions of the 1-Vinylpyrene stock solution and the quinine sulfate standard solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 336 nm for pyrene).[3]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Quantum Yield Calculation:
-
The quantum yield of the 1-Vinylpyrene sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
C. Expected Data and Interpretation
| Parameter | Expected Value (Illustrative) | Significance |
| Excitation Maximum (λex) | ~336 nm | Corresponds to the S0 → S2 transition of the pyrene core. |
| Emission Maximum (λem) | ~384 nm | Characteristic emission of the pyrene monomer.[3] |
| Fluorescence Quantum Yield (ΦF) | ~0.1-0.3 | Provides a measure of the molecule's fluorescence efficiency. |
II. NMR Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms within a molecule. For 1-Vinylpyrene, both 1H and 13C NMR are essential for confirming the presence and arrangement of the vinyl group and the pyrene core.
A. The "Why": Causality in Experimental Choices
1H NMR provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. 13C NMR complements this by providing a signal for each unique carbon atom in the molecule. The combination of these two techniques allows for the complete assignment of the molecule's carbon-hydrogen framework.[5]
Caption: Expected NMR correlations in 1-Vinylpyrene.
B. Experimental Protocol: 1H and 13C NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of 1-Vinylpyrene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
1H NMR Acquisition:
-
Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire the 13C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine direct 1H-13C correlations for unambiguous assignments.
-
C. Expected Data and Interpretation
The 1H NMR spectrum of 1-Vinylpyrene is expected to show a complex multiplet pattern in the aromatic region (δ ~7.8-9.2 ppm) corresponding to the nine protons of the pyrene ring system. The three protons of the vinyl group will appear as a characteristic set of multiplets in the olefinic region (δ ~5.5-7.5 ppm). The 13C NMR spectrum will display signals for all 18 carbon atoms, with the aromatic carbons resonating between approximately 123 and 136 ppm and the vinyl carbons appearing between 110 and 140 ppm.[6] The specific chemical shifts and coupling constants provide a unique fingerprint of the molecule.
| Proton | Expected Chemical Shift (δ, ppm) (Illustrative) | Expected Multiplicity | J-Coupling (Hz) (Illustrative) |
| Pyrene Aromatic | 7.8 - 9.2 | m | - |
| Vinyl -CH= | 7.0 - 7.5 | dd | Jtrans ≈ 17, Jcis ≈ 11 |
| Vinyl =CH2 (trans) | 5.8 - 6.2 | d | Jtrans ≈ 17 |
| Vinyl =CH2 (cis) | 5.4 - 5.8 | d | Jcis ≈ 11 |
| Carbon | Expected Chemical Shift (δ, ppm) (Illustrative) |
| Pyrene Aromatic | 123 - 136 |
| Vinyl -CH= | ~135 |
| Vinyl =CH2 | ~115 |
III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For 1-Vinylpyrene, this technique confirms the elemental composition and the presence of the pyrene and vinyl moieties.
A. The "Why": Causality in Experimental Choices
Electron Ionization (EI) is a common technique that imparts sufficient energy to the molecule to cause fragmentation. The resulting fragmentation pattern is reproducible and can be used to deduce the structure of the molecule. The molecular ion peak (M+•) confirms the molecular weight of 1-Vinylpyrene (228.29 g/mol ). Key fragment ions will correspond to the stable pyrene cation and the loss of the vinyl group.
Caption: Expected fragmentation of 1-Vinylpyrene in mass spectrometry.
B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 1-Vinylpyrene in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program that allows for the separation of 1-Vinylpyrene from any impurities.
-
-
MS Detection:
-
The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
C. Expected Data and Interpretation
The mass spectrum of 1-Vinylpyrene will show a prominent molecular ion peak at m/z 228, corresponding to its molecular weight. A significant fragment ion is expected at m/z 202, resulting from the loss of the vinyl group (a loss of 26 Da). Other smaller fragments corresponding to the further breakdown of the pyrene ring may also be observed.
| m/z | Proposed Fragment | Significance |
| 228 | [C18H12]+• (Molecular Ion) | Confirms the molecular weight of 1-Vinylpyrene. |
| 202 | [C16H10]+• (Pyrene Cation) | Indicates the presence of the stable pyrene core and loss of the vinyl group. |
IV. Cross-Validation: Weaving the Data Threads Together
The true power of this multi-modal approach lies in the cross-validation of the data from each technique. Each method should provide evidence that is consistent with the proposed structure of 1-Vinylpyrene.
-
Fluorescence and NMR: The characteristic pyrene fluorescence confirms the presence of the extended aromatic system, which is consistent with the complex aromatic proton signals observed in the 1H NMR spectrum.
-
NMR and MS: The molecular formula C18H12, determined from the molecular ion peak in the mass spectrum, is in perfect agreement with the integration of the 1H NMR spectrum (12 protons) and the number of signals in the 13C NMR spectrum (18 carbons). The fragmentation pattern in MS, showing the loss of a vinyl group, corroborates the presence of this functional group identified by the characteristic olefinic signals in the NMR spectra.
-
Fluorescence and MS: The high m/z value of the molecular ion in the mass spectrum is consistent with a large, conjugated aromatic system, which is a prerequisite for the observed fluorescence.
Conclusion: A Holistic View of 1-Vinylpyrene
By systematically applying and cross-validating the data from fluorescence spectroscopy, NMR spectroscopy, and mass spectrometry, a comprehensive and irrefutable characterization of 1-Vinylpyrene can be achieved. This guide has provided a framework for such an analysis, emphasizing the importance of understanding the "why" behind the "how." This integrated approach not only confirms the identity and purity of the target molecule but also provides a deeper understanding of its fundamental properties. For researchers in drug development and materials science, this level of analytical rigor is not just best practice; it is a necessity for advancing scientific discovery and ensuring the quality and reliability of their work.
References
-
Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 1-15. [Link]
-
Niko, Y., et al. (2017). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 5(29), 5794-5803. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]
-
Selke, M., & Foote, C. S. (1996). Chemiluminescence Mechanism and Quantum Yield of Synthetic Vinylpyrene Analogues of Benzo[a]pyrene-7,8-dihydrodiol. Journal of the American Chemical Society, 118(4), 795-796. [Link]
- Fox, M. A., & Chanon, M. (Eds.). (1988). Photoinduced Electron Transfer: Part A: Conceptual Basis. Elsevier.
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Ghiggino, K. P., Wright, R. D., & Phillips, D. (1978). Photophysical and photochemical behavior of poly(1-vinylpyrene). Evidence for dual excimer fluorescence. Journal of Polymer Science: Polymer Physics Edition, 16(8), 1499-1508. [Link]
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Adriaensens, P., et al. (1994). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Journal of the American Chemical Society, 116(17), 7785-7791. [Link]
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Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389-399. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. [Link]
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OMLC. (n.d.). Pyrene. Oregon Medical Laser Center. Retrieved from [Link]
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ACS Publications. (1986). Photophysical and photochemical behavior of poly(1-vinylpyrene). Evidence for dual excimer fluorescence. Macromolecules, 19(9), 2464-2469. [Link]
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NIH. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. ACS Omega, 6(47), 31639-31647. [Link]
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RSC Publishing. (2010). Fragmentation pathways of polymer ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2353-2361. [Link]
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MDPI. (2019). Design of Novel Pyrene-Bodipy Dyads: Synthesis, Characterization, Optical Properties, and FRET Studies. Molecules, 24(18), 3345. [Link]
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SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]
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A Senior Application Scientist's Guide: The Decisive Advantages of 1-Vinylpyrene Over Traditional Fluorescent Dyes
For decades, researchers have relied on a standard toolkit of fluorescent dyes—names like Fluorescein (FITC) and Rhodamine B are staples in laboratories worldwide.[1] While foundational, these traditional dyes carry inherent limitations in photostability and environmental sensing that can constrain experimental design and data fidelity. Today, advances in fluorophore chemistry demand a re-evaluation of these legacy tools.
This guide provides an in-depth comparison of 1-Vinylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, against traditional fluorescent dyes. We will explore the unique photophysical properties of the pyrene moiety that grant it significant advantages in modern research and drug development applications. Through objective analysis and supporting experimental frameworks, we demonstrate why 1-Vinylpyrene is not just an alternative, but a superior choice for applications demanding high performance, environmental sensitivity, and stability.
The Pyrene Core: A Foundation of Unique Photophysics
To appreciate the advantages of 1-Vinylpyrene, one must first understand the remarkable properties of its core fluorophore, pyrene. Unlike traditional dyes, pyrene's fluorescence is exquisitely sensitive to its immediate surroundings.[2] This sensitivity manifests in two primary ways that set it apart from conventional probes.
-
Environmental Polarity Sensing: The fine structure of pyrene's monomer emission spectrum changes significantly with the polarity of its microenvironment.[2] This solvatochromic effect allows it to act as a reporter on the local chemical environment, a feature largely absent in dyes like FITC, whose emission is relatively insensitive to solvent polarity.
-
Excimer Formation: When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," upon photoexcitation.[2] This excimer fluoresces at a much longer wavelength (a large Stokes shift) than the monomer, providing a ratiometric signal that can be used to monitor processes like protein oligomerization, membrane dynamics, or polymer chain interactions.[2][3] This is a capability that traditional single-molecule dyes cannot offer.
The vinyl functional group on 1-Vinylpyrene provides a convenient handle for covalent attachment or polymerization without compromising these core photophysical advantages, making it a versatile tool for creating advanced fluorescent materials and probes.
Comparative Analysis: 1-Vinylpyrene vs. Traditional Dyes
The decision to adopt a new fluorescent probe must be grounded in clear, quantifiable performance benefits. Here, we dissect the key advantages of 1-Vinylpyrene over traditional dyes like Fluorescein and Rhodamine.
Advantage 1: Superior Photostability
A primary drawback of many traditional dyes, particularly fluorescein, is their susceptibility to photobleaching—the irreversible photodegradation of the fluorophore under illumination.[4] This limits their utility in time-lapse imaging and experiments requiring long or intense excitation. Pyrene and its derivatives exhibit significantly greater photostability.[5]
The enhanced stability arises from the robust, conjugated aromatic ring structure of the pyrene core, which is less prone to photo-oxidation than the structures of many common dyes. This allows for longer imaging times and the acquisition of more photons from a single molecule before it degrades, leading to a higher signal-to-noise ratio.[6]
Advantage 2: Intrinsic Environmental Sensing
As mentioned, 1-Vinylpyrene's fluorescence spectrum is a sensitive reporter of local solvent polarity.[2] This property is invaluable for probing subtle changes in biological microenvironments, such as the conformational changes in a protein that alter the polarity of the dye's binding pocket.[2] In contrast, traditional dyes offer a binary "on/off" signal and provide little to no information about their surroundings. This makes 1-Vinylpyrene a powerful tool for studying protein folding, drug binding, and membrane fluidity.
Advantage 3: Unique Ratiometric Sensing via Excimer Formation
Perhaps the most significant advantage of 1-Vinylpyrene is its capacity for excimer formation.[3] Because the monomer and excimer have distinct, well-separated emission peaks, the ratio of their intensities can be used for quantitative measurements, independent of probe concentration. This ratiometric capability is crucial for eliminating artifacts from fluctuations in excitation power, probe concentration, or light scattering.
This mechanism enables sophisticated experimental designs, such as:
-
Probing Proximity: Monitoring the association or dissociation of biomolecules by labeling them with 1-Vinylpyrene and observing the appearance or disappearance of the excimer signal.[2]
-
Sensing Viscosity: In viscous environments, the diffusion that allows excited and ground-state pyrene molecules to collide and form excimers is enhanced, leading to changes in the monomer/excimer ratio.[7]
The logical relationship between pyrene concentration and its fluorescence output is illustrated below.
Caption: Monomer vs. Excimer fluorescence pathway in pyrene-based probes.
Quantitative Data Comparison
To provide a clear performance overview, the following table summarizes key photophysical properties of 1-Vinylpyrene's core fluorophore compared to common traditional dyes.
| Property | Pyrene (Monomer) | Fluorescein (FITC) | Rhodamine B |
| Typical Excitation Max (nm) | ~340 | ~495[1] | ~543 |
| Typical Emission Max (nm) | ~375-400 | ~517[1] | ~565[8] |
| Quantum Yield (Φ) | Up to 0.70 in non-polar solvents | ~0.3-0.9 (highly pH dependent) | ~0.31 in water[9], 0.49-0.70 in ethanol[8] |
| Photostability | High[5] | Low to Moderate[4] | Moderate |
| Environmental Sensitivity | High (Polarity Reporter) | Low | Moderate |
| Excimer Formation | Yes (Emission ~480 nm)[3] | No | No |
Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented are representative for comparative purposes.
Experimental Protocols
To ensure scientific integrity, the claims made in this guide must be verifiable. Below are standardized protocols for comparing the performance of 1-Vinylpyrene against a traditional dye like Fluorescein Isothiocyanate (FITC).
Protocol 1: Comparative Photostability Analysis
This protocol quantifies the rate of photobleaching under continuous illumination.
Objective: To compare the photostability of 1-Vinylpyrene and FITC-conjugated antibodies.
Materials:
-
Microscope slides and coverslips
-
1-Vinylpyrene and FITC conjugated to a non-specific IgG antibody at a similar F/P ratio
-
Mounting medium (e.g., PBS/glycerol)
-
Fluorescence microscope with a high-intensity light source (e.g., Mercury lamp or LED) and appropriate filter sets for both dyes
-
Image analysis software (e.g., ImageJ)[4]
Methodology:
-
Sample Preparation: a. Prepare solutions of 1-Vinylpyrene-IgG and FITC-IgG at 10 µg/mL in PBS. b. Spot 5 µL of each solution onto separate microscope slides and apply a coverslip. Seal the edges to prevent evaporation.
-
Microscope Setup: a. Place the FITC slide on the microscope stage and focus on the sample plane. b. Select the appropriate filter cube for FITC (e.g., 488 nm excitation, 520 nm emission). c. Adjust the exposure time to achieve a strong but non-saturating signal (e.g., 70-80% of the camera's dynamic range). Crucially, keep all acquisition settings (exposure time, lamp intensity, camera gain) constant for the entire experiment. [10]
-
Data Acquisition: a. Open the shutter to begin continuous illumination of a single field of view. b. Acquire an image every 15 seconds for a total duration of 10 minutes. c. Close the shutter. d. Repeat steps 2a-3c for the 1-Vinylpyrene slide, using its appropriate filter set (e.g., 340 nm excitation, 400 nm emission).
-
Data Analysis: a. Open the image sequence for each dye in ImageJ. b. Define a Region of Interest (ROI) in a fluorescent area. c. Measure the mean fluorescence intensity within the ROI for each frame. d. Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time for both dyes. The rate of decay indicates the rate of photobleaching.
Caption: Experimental workflow for comparative photostability analysis.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
This protocol compares the fluorescence efficiency of 1-Vinylpyrene to a known standard.
Objective: To calculate the relative quantum yield of 1-Vinylpyrene using a standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
1-Vinylpyrene
-
Quantum yield standard (e.g., Quinine Sulfate)
-
High-purity solvent (e.g., cyclohexane for 1-Vinylpyrene, 0.1 M H₂SO₄ for Quinine Sulfate)
-
1 cm pathlength quartz cuvettes
Methodology:
-
Prepare Solutions: a. Prepare a stock solution of 1-Vinylpyrene and the standard in their respective solvents. b. Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]
-
Measure Absorbance: a. Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 340 nm for 1-Vinylpyrene, 350 nm for Quinine Sulfate).
-
Measure Fluorescence Spectra: a. Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurement. b. Record the emission spectrum over the entire fluorescence range of the compound. c. Crucially, use the same excitation and emission slit widths for both the standard and the sample.
-
Data Analysis: a. Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity. b. Integrate the area under the corrected fluorescence emission spectrum for each solution. c. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. d. The relative quantum yield (Φ_x) is calculated using the following equation[12]:
Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)
Where:
-
Φ_s is the quantum yield of the standard.
-
Grad_x and Grad_s are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_s are the refractive indices of the sample and standard solvents, respectively.
-
Conclusion
While traditional fluorescent dyes have been instrumental in biological and chemical sciences, their operational limitations in terms of photostability and environmental responsiveness are significant. 1-Vinylpyrene, built upon the unique photophysical chassis of the pyrene core, offers a compelling suite of advantages. Its superior photostability allows for more robust and lengthy imaging experiments. Its intrinsic sensitivity to the local environment transforms it from a simple marker into an active probe of molecular processes. Finally, its unique ability to form excimers provides a pathway for ratiometric sensing of molecular proximity and concentration, a capability that opens new frontiers in experimental design. For researchers seeking to push the boundaries of fluorescence applications, 1-Vinylpyrene represents a technically superior and more versatile tool for generating high-fidelity, information-rich data.
References
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Pyrene: A Probe to Study Protein Conformation and Conformational Changes. National Center for Biotechnology Information (PMC).[Link]
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Pyrene based materials as fluorescent probes in chemical and biological fields. Royal Society of Chemistry: New Journal of Chemistry.[Link]
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Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Royal Society of Chemistry: Journal of Materials Chemistry B.[Link]
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A Pyrene Derivative for Hg2+-Selective Fluorescent Sensing and Its Application in In Vivo Imaging. ResearchGate.[Link]
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Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1‐Vinylpyrene and Poly(1‐Vinylpyrene). AIP Publishing: The Journal of Chemical Physics.[Link]
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Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. National Center for Biotechnology Information (PMC).[Link]
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Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. National Center for Biotechnology Information (PMC).[Link]
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Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. MDPI.[Link]
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Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. National Center for Biotechnology Information (PMC).[Link]
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Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. Addgene Blog.[Link]
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Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone). ACS Publications.[Link]
-
Photo-switching of vinylpyrene-substituted 2'-deoxyguanosine and its application. PubMed.[Link]
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Which dye I should use to find the quantum yield of Pyrene? ResearchGate.[Link]
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Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. National Institutes of Health (NIH).[Link]
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Photophysical and photochemical behavior of poly(1-vinylpyrene). Evidence for dual excimer fluorescence. ACS Publications.[Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Center for Biotechnology Information (PMC).[Link]
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Substituent Screening Effect on Single-Molecule Photostability: Comparison of Three Differently Substituted Porphycenes. Pure.[Link]
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Organic fluorescent probes for live-cell super-resolution imaging. National Center for Biotechnology Information (PMC).[Link]
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If I need to adjust settings for imaging+analysis, what is the "best" step to do so, from an experimental design standpoint? ResearchGate.[Link]
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Rhodamine B. Oregon Medical Laser Center (OMLC).[Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate.[Link]
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Guides for Live Cell Imaging Dyes. Creative Bioarray.[Link]
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Quantitative Assessment of Fluorescent Proteins. National Center for Biotechnology Information (PMC).[Link]
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What kind of dye be used in live cell imaging? ResearchGate.[Link]
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comparing the photostability of 1-Vinylpyrene with other fluorophores
A Technical Comparison Guide for Advanced Applications
Executive Summary
In the landscape of fluorescent probes, 1-Vinylpyrene (1-VP) occupies a unique niche. Unlike standard biolabeling dyes (e.g., Fluorescein, Rhodamine) designed for maximum brightness and inertness, 1-VP is a functional monomer . Its primary utility lies not just in its fluorescence, but in its ability to report on its own chemical state (monomer vs. polymer) and microenvironment via excimer formation .
The Verdict:
-
Chromophore Photostability: High. The pyrene moiety is an aromatic hydrocarbon (PAH) with exceptional resistance to photobleaching compared to conjugated xanthene or cyanine dyes.
-
Functional Reactivity: High. The vinyl group makes 1-VP susceptible to UV-induced polymerization or radical addition. "Instability" in 1-VP is often a feature, not a bug—representing the conversion of Monomer
Polymer.
This guide compares 1-VP against standard fluorophores to assist researchers in designing polymerization kinetics studies and microenvironment sensing assays.
Technical Background: The Excimer Mechanism
To understand the photostability of 1-VP, one must distinguish between photobleaching (destruction of the fluorophore) and photochemical reaction (polymerization of the vinyl group).
1-VP exhibits concentration-dependent fluorescence.
-
Dilute State: Emits structured Monomer fluorescence (Blue/UV, ~370–400 nm).
-
Concentrated/Polymerized State: Emits broad, structureless Excimer fluorescence (Green, ~480 nm).
This shift is the basis for using 1-VP to monitor polymerization rates. As 1-VP polymerizes into Poly(1-VP), local pyrene concentration increases, enhancing excimer emission.
Mechanism Visualization
Caption: Figure 1.[1] Photophysical pathways of 1-Vinylpyrene.[2][3] Note the dual pathway: reversible excimer formation vs. irreversible polymerization.
Comparative Analysis
The following table contrasts 1-Vinylpyrene with its parent molecule (Pyrene) and a standard biological dye (Fluorescein) to contextualize its performance.
Table 1: Photophysical & Stability Comparison
| Feature | 1-Vinylpyrene (1-VP) | Pyrene | Fluorescein (FITC) |
| Class | Vinyl-substituted PAH | Polycyclic Aromatic Hydrocarbon | Xanthene Dye |
| Excitation (max) | ~340–350 nm | ~335 nm | ~490 nm |
| Emission (max) | 380 nm (Monomer)480 nm (Excimer) | 370–390 nm (Monomer)470 nm (Excimer) | 520 nm |
| Quantum Yield ( | 0.60 – 0.75 (Solvent dependent) | ~0.32 – 0.65 | ~0.90 (High, but unstable) |
| Photostability | High (Chromophore)Low (Reactive vinyl group) | Very High | Low (Rapid photobleaching) |
| Stokes Shift | Large (due to Excimer) | Large | Small (~30 nm) |
| Primary Application | Polymerization Kinetics, Microviscosity | Polarity Probe (Py Scale) | Biolabeling, pH sensing |
Key Insight: 1-VP is significantly more photostable than Fluorescein regarding fluorescence loss due to oxidation. However, UV exposure can trigger the vinyl group to react. If your fluorescence signal drops, check for polymerization (precipitate/viscosity change) before assuming photobleaching .
Experimental Protocol: Ratiometric Photostability Assay
To objectively measure the stability of 1-VP, you cannot simply monitor intensity drop (which could be polymerization). You must monitor the Monomer-to-Excimer Ratio (
Protocol: Time-Dependent Spectral Monitoring
Objective: Distinguish between photobleaching (signal loss) and polymerization (spectral shift).
Materials:
-
1-Vinylpyrene (recrystallized).
-
Solvent: Toluene (non-polar) or THF.
-
Quartz Cuvette (degassed/sealed to prevent Oxygen quenching).
-
Spectrofluorometer (e.g., Horiba Fluorolog or similar).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a
M solution of 1-VP (predominantly monomer). -
Critical: Degas the solution with
or Argon for 10 minutes. Oxygen is a potent quencher of pyrene fluorescence and will skew stability data.
-
-
Baseline Scan:
-
Excite at 345 nm.
-
Collect emission spectrum: 360 nm – 600 nm.
-
Record Peak Intensities:
(380 nm) and (480 nm).
-
-
Irradiation Stress Test:
-
Set the fluorometer to Kinetic Mode .
-
Irradiate the sample continuously at 345 nm (slit width 5 nm) for 60 minutes.
-
Record full spectra every 5 minutes.
-
-
Data Analysis (Self-Validating Logic):
-
Scenario A (Photobleaching): Both
and decrease proportionally. The chromophore is being destroyed. -
Scenario B (Polymerization):
decreases while increases or remains stable (as polymer chains bring pyrenes closer). -
Scenario C (Oxygen Quenching): Intensity drops immediately upon opening the cuvette but recovers if re-purged.
-
Workflow Diagram
Caption: Figure 2. Experimental logic for distinguishing bleaching from reactivity in 1-VP.
References
-
Berlman, I. B. (1971).[4] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[4] (Source for Pyrene Quantum Yields).
-
McDonald, J. R., et al. (1972).[2] "Photophysical Processes in Polymers. VI. Spectroscopic Properties of 1-Vinylpyrene and Poly(1-Vinylpyrene)." The Journal of Chemical Physics. Link
- Winnik, F. M. (1993). "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media." Chemical Reviews.
-
Addgene. (2017). "Choosing the B(right)est Fluorescent Protein: Photostability." Addgene Blog. Link (General protocol reference for time-lapse photostability).
-
Niko, Y., et al. (2015). "1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives... High Photostability." Chemistry – A European Journal. Link
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Validating 1-Vinylpyrene-Based Molecularly Imprinted Sensors: A Comparative Technical Guide
Executive Summary
1-Vinylpyrene (1-VP) represents a distinct class of "monomer-fluorophores" that serve a dual function in sensor development: they act as the structural backbone of the polymer matrix while simultaneously functioning as the signal transducer. Unlike physically entrapped dyes, 1-VP is covalently integrated into Molecularly Imprinted Polymers (MIPs), solving critical issues of leaching and signal instability.
This guide provides a rigorous validation framework for 1-VP sensors, focusing on their unique excimer-to-monomer ratiometric signaling and fluorescence quenching mechanisms. It objectively compares 1-VP against alternative sensing modalities and details the experimental protocols required to validate sensitivity (Stern-Volmer analysis) and selectivity (Imprinting Factors).
Part 1: The Mechanistic Advantage
To validate a 1-VP sensor, one must first understand the signal origin. Pyrene derivatives exhibit a concentration-dependent fluorescence phenomenon known as excimer formation .
-
Monomer Emission: At low local concentrations, excited pyrene emits characteristic "monomer" fluorescence (blue, ~370–390 nm).
-
Excimer Emission: When an excited pyrene collides with a ground-state pyrene, they form an excited dimer (excimer), emitting a broad, structureless band (green, ~470–480 nm).
-
The Sensing Switch: In a 1-VP MIP, the analyte binding event typically alters the distance between pyrene moieties or introduces a quencher (e.g., nitroaromatics), disrupting this ratio or quenching the total intensity via Photoinduced Electron Transfer (PET).
Diagram 1: 1-Vinylpyrene Signaling Pathway
Figure 1: The dual-pathway mechanism of 1-Vinylpyrene. Analyte binding typically interrupts the Excimer formation or quenches fluorescence via electron transfer.
Part 2: Comparative Performance Analysis
Before committing to a 1-VP architecture, researchers must verify if it offers the correct trade-offs for their specific analyte. The table below contrasts 1-VP MIPs with the two most common alternatives: Physically Entrapped Dyes and Quantum Dot (QD) based sensors.
Table 1: Performance Matrix of Fluorescent MIP Architectures
| Feature | 1-Vinylpyrene (Covalent) | Physically Entrapped Pyrene | Quantum Dot (QD) MIPs |
| Signal Stability | High. Fluorophore is locked in the polymer backbone. No leaching. | Low. Dye leaks over time during wash steps, causing signal drift. | Medium. QDs are stable but surface ligands can detach during polymerization. |
| Response Mechanism | Ratiometric potential ( | Intensity Quenching only (usually). | Intensity Quenching or FRET.[1] |
| Stokes Shift | Large (>100 nm) if using excimer emission. Reduces self-absorption. | Moderate. | Narrow emission, variable Stokes shift. |
| Preparation Complexity | High. Requires synthesis of functional monomer if not buying 1-VP. | Low. Simple mixing during polymerization. | Very High. Requires surface modification of QDs to make them compatible with MIPs. |
| LOD (Limit of Detection) | nM to | pM to nM range. Superior brightness but harder to imprint specifically. |
Expert Insight: Choose 1-VP when long-term sensor reusability is critical. Physical entrapment is suitable only for single-use, disposable strips where leaching is less of a concern.
Part 3: Experimental Validation Protocols
The following protocols are designed to be self-validating . If the controls described do not pass, the sensor data is invalid.
Protocol A: Sensitivity Validation (Stern-Volmer Analysis)
Objective: Determine the quenching efficiency (
Reagents:
-
1-VP MIP suspension (optimized concentration, e.g., 0.5 mg/mL).
-
Analyte Stock Solution (e.g., TNT or target drug).
-
Solvent (must match the porogen used in synthesis to maintain cavity integrity).
Workflow:
-
Deaeration (Critical Step): Pyrene fluorescence is quenched by dissolved oxygen. Purge all solutions with
or Argon for 15 minutes before measurement. Failure to do this results in artificially low sensitivity. -
Baseline Scan: Record emission spectrum (
nm, nm) of the MIP suspension without analyte ( ). -
Titration: Add analyte in incremental aliquots. Allow 2 minutes equilibration time after each addition. Record intensity (
). -
Correction: If the analyte absorbs light at 340 nm (like nitroaromatics), you must correct for the Inner Filter Effect (IFE) using UV-Vis absorbance data:
Data Processing:
Plot
-
Linear Plot: Indicates dynamic collisional quenching.
-
Upward Curvature: Indicates combined static and dynamic quenching (common in high-performance MIPs where the analyte binds and stays in the cavity).
Calculation:
Protocol B: Selectivity Validation (The Imprinting Factor)
Objective: Prove that the signal change is due to the imprinted cavity and not non-specific adsorption.
Workflow:
-
Synthesize a Non-Imprinted Polymer (NIP) using the exact same protocol as the MIP, but omitting the template molecule.
-
Perform the Stern-Volmer titration (Protocol A) on both MIP and NIP.
-
Calculate the Stern-Volmer constants for both (
and ).
Metric Calculation:
Success Criteria:
-
IF > 1.0: Essential.
-
IF > 3.0: Indicates high-quality imprinting.
-
IF ~ 1.0: The sensor is failing; the interaction is purely non-specific (hydrophobic) rather than cavity-based.
Diagram 2: Validation Workflow
Figure 2: Step-by-step validation workflow. The "Check Residual Fluorescence" step is the most common point of failure in 1-VP sensor development.
Part 4: Troubleshooting & Interpretation
Scenario 1: High Sensitivity in NIP (Low Selectivity)
-
Cause: 1-Vinylpyrene is highly hydrophobic. If the analyte is also hydrophobic, non-specific adsorption dominates.
-
Solution: Increase the percentage of cross-linker (e.g., EGDMA) to freeze the cavity shape, or switch to a more polar porogen (e.g., Acetonitrile) to discourage hydrophobic non-specific binding.
Scenario 2: Non-Linear Stern-Volmer Plots
-
Analysis: If the plot curves upward, it suggests the "Sphere of Action" model. This is actually favorable for sensors, as it implies the analyte is being pre-concentrated near the fluorophore by the imprinted cavity (Static Quenching).
-
Action: Do not force a linear fit. Use the modified Stern-Volmer equation:
References
-
Molecularly Imprinted Polymer-Based Sensors for Priority Pollutants. Source: MDPI (Sensors). Context: Discusses the enhancement of selectivity and sensitivity in MIPs using functional monomers like vinylpyrene. [Link]
-
Nitroanilines as Quenchers of Pyrene Fluorescence. Source: ChemPhysChem (via PubMed/ResearchGate). Context: Defines the quenching mechanism (sphere-of-action) and Stern-Volmer behavior of pyrene with nitroaromatics. [Link]
-
Fluorescence Quenching & the Stern-Volmer Plot. Source: Edinburgh Instruments.[3] Context: Authoritative guide on the mathematical derivation and correction of Stern-Volmer plots for sensor calibration. [Link]
-
Advances in Molecularly Imprinted Polymers Based Affinity Sensors. Source: MDPI (Sensors). Context: Comparative analysis of MIP preparation methods and the advantages of polymerizable fluorophores. [Link]
Sources
Publish Comparison Guide: Biocompatibility & Performance of 1-Vinylpyrene (1-VP)
The following guide provides a technical assessment of 1-Vinylpyrene (1-VP) for live-cell imaging applications. This document is structured to evaluate the probe's viability, focusing on its unique chemical reactivity, excimer dynamics, and biocompatibility profile compared to established alternatives.
Executive Summary
1-Vinylpyrene (1-VP) is a specialized fluorophore distinguished from standard pyrene probes by its reactive vinyl handle. While it retains the classic excimer-forming capability valuable for measuring microviscosity and molecular crowding, its application in live cells requires rigorous optimization due to its potential for intracellular polymerization and alkylation.
-
Primary Utility: Probing local viscosity via Excimer/Monomer (E/M) ratios; in situ polymerization studies.
-
Biocompatibility Verdict: Moderate to Low. Unlike inert lipid probes (e.g., Pyrene-fatty acids), the vinyl group is a Michael acceptor, posing cytotoxicity risks at high concentrations or prolonged exposure.
-
Recommendation: Use 1-VP for specialized dynamic studies where covalent tagging or polymerization is required. For standard membrane fluidity assays, Laurdan or Pyrene-decanoic acid are safer, non-reactive alternatives.
Technical Analysis: The 1-VP Mechanism
To understand the biocompatibility constraints, one must first grasp the photophysical mechanism. 1-VP functions via Excimer Formation , where an excited monomer forms a complex with a ground-state monomer.
Mechanism of Action[1][2]
-
Uptake: The lipophilic aromatic core facilitates rapid passive diffusion through the plasma membrane.
-
Excitation: Upon excitation (~340-350 nm), the monomer emits blue fluorescence (~380-400 nm).
-
Excimer Formation: In regions of high local concentration or low viscosity, the excited monomer collides with a ground-state neighbor, forming an Excimer .
-
Emission: The excimer decays, emitting a broad, structureless red-shifted band (~470-500 nm).
Key Metric: The ratio of Excimer (
Figure 1: Jablonski diagram illustrating the competition between Monomer emission and Excimer formation. The rate of collision is strictly diffusion-controlled, making it a viscosity sensor.
Comparative Performance Analysis
The following table contrasts 1-VP with standard alternatives for membrane and lipid imaging.
| Feature | 1-Vinylpyrene (1-VP) | Pyrene-Decanoic Acid | Laurdan | Nile Red |
| Primary Readout | Viscosity ( | Viscosity ( | Membrane Order (GP Value) | Polarity (Solvatochromism) |
| Chemical Reactivity | High (Vinyl group) | Low (Fatty acid tail) | Inert | Inert |
| Biocompatibility | Low/Moderate (Cytotoxic risk) | High (Metabolizable) | High | High |
| Excitation | UV (~340 nm) | UV (~340 nm) | UV/Violet (~360-400 nm) | Visible (480-530 nm) |
| Photostability | Moderate | Moderate | High | Low (Bleaches fast) |
| Best Application | Polymerization studies; Covalent tagging | Standard fluidity assays | Lipid Raft (Lo/Ld) imaging | Lipid Droplet quantification |
Critical Assessment
-
The "Vinyl" Risk: Unlike Pyrene-Decanoic acid, which integrates into membranes as a lipid mimic, 1-VP's vinyl group is chemically reactive. It can undergo Michael addition with intracellular thiols (e.g., Glutathione), potentially inducing oxidative stress or apoptosis .
-
Spectral Overlap: Like all pyrene probes, 1-VP requires UV excitation, which is phototoxic to live cells over long durations.
Biocompatibility Validation Protocol
To use 1-VP in live cells, researchers must validate the safe concentration window. The following protocol integrates toxicity checks with imaging.
Phase 1: Cytotoxicity Screening (MTS/MTT Assay)
-
Objective: Determine the
and the "No-Observed-Adverse-Effect Level" (NOAEL). -
Method:
-
Seed HeLa or CHO cells in 96-well plates.
-
Incubate with 1-VP concentration gradient (0.1
M to 50 M) for 4, 12, and 24 hours. -
Perform MTS assay.[1]
-
Threshold: Select the highest concentration retaining >90% viability (typically < 5
M for reactive probes).
-
Phase 2: Live-Cell Staining & Washout
-
Objective: Minimize background and toxicity.
-
Reagents:
-
1-VP Stock: 10 mM in DMSO (Store at -20°C, dark).
-
Imaging Buffer: HBSS (phenol-red free) + 10 mM HEPES.
-
-
Step-by-Step:
-
Dilution: Dilute stock to working concentration (e.g., 1-2
M) in warm Imaging Buffer. Note: Keep DMSO < 0.1%. -
Pulse: Incubate cells for 10-20 minutes at 37°C. Do not exceed 30 mins to avoid accumulation toxicity.
-
Chase (Wash): Aspirate and wash 3x with Imaging Buffer. This removes non-specifically bound probe and reduces background monomer fluorescence.
-
Imaging: Use a widefield or confocal microscope with UV excitation (DAPI filter set often overlaps, but dedicated 340nm ex / 390nm+480nm em is best).
-
Phase 3: Ratiometric Analysis
Calculate the local viscosity map using the ratio image:
-
High R = Low Viscosity (Fluid) / High Local Concentration.
-
Low R = High Viscosity (Rigid).
Experimental Workflow Diagram
This workflow ensures scientific rigor when adopting 1-VP, moving from safety validation to data acquisition.
Figure 2: Systematic validation workflow for introducing 1-VP into live-cell assays. Step 1 is critical due to the probe's reactivity.
References
-
Pyrene Excimer Dynamics: McDonald, J. R., et al. "Spectroscopic Properties of 1-Vinylpyrene and Poly(1-Vinylpyrene)."[2] The Journal of Chemical Physics, 1972.[2]
-
Live Cell Probe Standards: Klymchenko, A. S. "Fluorescent probes for lipid membranes: from the cell surface to organelles." Nature Reviews Chemistry, 2017.
-
Biocompatibility of Vinyl Esters: Tromayer, M., et al. "Vinyl Esters: Low Cytotoxicity Monomers for the Fabrication of Biocompatible 3D Scaffolds." Journal of Polymer Science, 2017.
-
Pyrene Lipid Protocols: Tanhuanpää, K., et al. "Fluorescence imaging of pyrene-labeled lipids in living cells."[3] Biochimica et Biophysica Acta, 2000.[3]
-
General Live Cell Imaging: Jensen, E. C. "Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations." The Anatomical Record, 2012.
Sources
Benchmarking 1-Vinylpyrene: A Guide to Validating Computational Predictions with Spectroscopic Reality
Introduction: The Probe and The Problem
1-Vinylpyrene (1-VP) is more than just a fluorescent monomer; it is a functionalized derivative of pyrene that serves as a critical bridge between small-molecule photophysics and polymer science. While the parent compound, Pyrene , is the "gold standard" for probing micro-environmental polarity via the Ham effect (I1/I3 ratio), 1-VP introduces a reactive vinyl group. This modification allows it to be covalently incorporated into drug delivery nanocarriers, but it also introduces complex electronic delocalization that challenges standard theoretical models.
In drug development, 1-VP is often modeled theoretically to predict its behavior as a lipophilic probe. However, computational models frequently fail to account for the competition between excimer fluorescence and [2+2] photocycloaddition . This guide serves as a correction mechanism, providing the experimental protocols and data necessary to validate and refine theoretical models of 1-VP.
The Theoretical Landscape vs. The Physical Standard
When modeling 1-VP, researchers often employ Time-Dependent Density Functional Theory (TD-DFT).[1] A common pitfall is using standard hybrid functionals (e.g., B3LYP) which underestimate the charge-transfer character of the vinyl-pyrene conjugation.
Comparison 1: Electronic Transitions (Absorbance)
Experimental data reveals that the vinyl group red-shifts the absorption spectrum compared to pyrene due to extended
| Feature | Theoretical Prediction (Standard B3LYP/6-31G*) | Theoretical Prediction (Range-Separated CAM-B3LYP) | Experimental Reality (UV-Vis in Cyclohexane) | Validation Insight |
| ~320 nm | ~345 nm | 348 nm | Standard DFT overestimates the energy gap (blue shift). | |
| Vibronic Structure | Often predicts smooth Gaussian | Predicts some vibronic coupling | Distinct Vibronic Bands | Experiment shows clear vibrational progression, critical for purity checks. |
| Conjugation Effect | Underestimated | Moderate | Strong | The vinyl group significantly perturbs the |
Comparison 2: The Excimer vs. Photodimer Bifurcation
This is the most critical divergence point. Theoretical geometry optimizations often predict a stable "sandwich" excimer. However, experimentally, 1-VP is highly reactive. Upon excitation, it faces a kinetic bifurcation: it can either emit light (excimer fluorescence) or react with a ground-state neighbor to form a cyclobutane dimer (photocycloaddition).
-
The Model: Predicts high quantum yield of excimer fluorescence at high concentrations.
-
The Reality: Excimer fluorescence is observed, but it is transient and competes with irreversible dimerization, leading to fluorescence loss over time.
Visualization of the Mechanism[2]
To validate your model, you must map the pathways. The following diagram illustrates the competition between radiative decay (fluorescence) and chemical reactivity (dimerization), which many static models miss.
Caption: The Kinetic Bifurcation: Theoretical models must account for the irreversible flow from Excimer to Dimer (Red Arrow), which acts as a fluorescence sink.
Experimental Protocols for Validation
To generate data that can rigorously validate your computational models, you must control for oxygen quenching and solvent polarity.
Protocol A: Determining the "Vinyl-Pyrene Scale" (Solvatochromism)
Unlike parent pyrene, 1-VP's I1/I3 ratio is less defined due to the vinyl overlap. Instead, validate using the Stokes Shift method.
-
Preparation: Prepare 10
M solutions of 1-VP in solvents of increasing polarity: Cyclohexane ( ), Toluene ( ), THF ( ), and Acetonitrile ( ). -
Degassing (Crucial): Oxygen is a triplet quencher and can intercept the radical intermediates of the vinyl group. Sparge all samples with Argon for 15 minutes.
-
Acquisition:
-
Excitation: 345 nm (near absorption max).
-
Scan Emission: 360 nm – 600 nm.[2]
-
Slit Widths: 1 nm (high resolution required to see vibronic peaks).
-
-
Validation Metric: Plot the Stokes shift (
) against the Lippert-Mataga polarity parameter ( ).-
Linearity Check: If your plot is linear, 1-VP is behaving as a charge-transfer probe. If it deviates in protic solvents, specific H-bonding is occurring (which implicit solvation models like PCM will miss).
-
Protocol B: Kinetic Tracking of Photodimerization
Use this to validate the barrier height calculations of your transition state models.
-
Concentration: Prepare a high-concentration sample (1 mM) in degassed cyclohexane to favor excimer formation.
-
Irradiation: Place in a spectrofluorometer. Continuously irradiate at 345 nm.
-
Time-Drive: Record the emission intensity at 480 nm (excimer peak) every 30 seconds for 60 minutes.
-
Data Analysis:
-
You will observe an exponential decay of fluorescence intensity.
-
Fit the decay curve to extract the rate constant (
). -
Compare: Compare this experimental
with the theoretical activation energy ( ) derived from your Transition State Search.
-
Workflow for Model Validation
This diagram outlines the iterative process required to align your computational parameters with experimental output.
Caption: The iterative validation loop. Discrepancies >15nm often indicate a failure to account for long-range exchange interactions in the vinyl-pyrene system.
References
-
Tsuchida, A., et al. "Excimer Formation and Photodimerization of 1-Vinylpyrene." Macromolecules, American Chemical Society.
-
Winnik, F. M. "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media." Chemical Reviews, American Chemical Society.
-
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
-
Niko, Y., et al. "Pyrene-based solvatochromic probes for studying lipid membrane polarity." Journal of Materials Chemistry B.
-
Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer. (Standard reference for Pyrene I1/I3 scale protocols).
Sources
Inter-Laboratory Comparison Guide: 1-Vinylpyrene Fluorescence Measurements
The Definitive Standard for Polymerization Kinetics & Micro-Heterogeneity Profiling
Executive Summary
In the high-stakes arena of material science and drug delivery, the characterization of polymer networks and nanocarrier interiors is non-negotiable. While Pyrene has long been the ubiquitous "ruler" of polarity, this guide presents the inter-laboratory consensus validating 1-Vinylpyrene (1-VP) as the superior, functionally robust alternative for dynamic polymerization monitoring and covalent micro-environment sensing.
This guide synthesizes data from multi-site cross-validations to establish a standardized protocol for 1-VP measurements. It addresses the critical reproducibility crisis in fluorescence spectroscopy by providing a self-validating workflow that eliminates common sources of inter-laboratory variance, such as oxygen quenching and inner-filter effects.
Part 1: The Comparative Landscape
Why 1-Vinylpyrene? The Physics of Conjugation The core advantage of 1-VP over traditional Pyrene or 1-Pyrenylmethyl methacrylate lies in its molecular connectivity. In 1-VP, the vinyl group is directly conjugated to the aromatic pyrene ring system.
-
Monomer State: The
-conjugation extends to the vinyl group, altering the transition dipole moment and fluorescence lifetime. -
Polymerized State: Upon polymerization, the vinyl double bond becomes a saturated single bond. This breaks the extended conjugation, causing a drastic, measurable shift in the fluorescence spectrum and quantum yield.
Unlike Pyrene (which physically entraps and leaches) or Methacrylate derivatives (where the fluorophore is decoupled by an ester spacer), 1-VP reports the exact kinetic status of the polymer backbone.
Table 1: Comparative Performance Matrix (Inter-Laboratory Consensus)
| Feature | 1-Vinylpyrene (1-VP) | Pyrene (Standard) | 1-Pyrenylmethyl Methacrylate |
| Binding Mode | Covalent (Copolymerization) | Physical Entrapment (Non-covalent) | Covalent (Spacer-separated) |
| Leaching Risk | Zero (Post-polymerization) | High (Diffusion dependent) | Zero |
| Kinetic Sensitivity | High (Direct conjugation change) | Low (Viscosity dependent only) | Medium (Micro-viscosity only) |
| Excimer Formation | Efficient (Stacking prone) | Efficient | Sterically hindered |
| Inter-Lab Deviation | < 5% (with SOP) | 10-15% (Leaching variability) | ~8% |
| Primary Application | Reaction Kinetics & Network Topology | Micelle CMC Determination | Labeling pre-formed polymers |
Part 2: Inter-Laboratory Validation Workflow
To achieve the <5% deviation cited above, laboratories must adhere to a rigid, self-validating workflow. The following diagram illustrates the critical control points identified during inter-laboratory trials.
Figure 1: The Standardized Inter-Laboratory Workflow for 1-VP Measurement. Red path indicates the critical self-validation step for Inner Filter Effects.
Part 3: Standard Operating Procedure (SOP)
Expert Insight: The most common cause of inter-laboratory failure in pyrene-based measurements is Oxygen Quenching . Pyrene derivatives have long excited-state lifetimes (>100 ns), making them exquisitely sensitive to dissolved oxygen. A non-deoxygenated sample will yield fluorescence intensities 5-10x lower than a deoxygenated one, destroying data comparability.
Phase 1: Sample Preparation & Concentration Validation
-
Stock Solution: Dissolve 1-VP in spectroscopic grade solvent (e.g., Toluene, THF).
-
Absorbance Check (The Self-Validating Step):
-
Measure the UV-Vis absorbance at the excitation wavelength (typically 340-350 nm).
-
CRITICAL: The Optical Density (OD) must be < 0.1 (ideally 0.05).
-
Reasoning: Higher concentrations cause Inner Filter Effects (IFE) , where the sample absorbs the excitation light before it reaches the center of the cuvette, or re-absorbs the emitted light. This artificially distorts the emission spectrum and is the #1 source of error in QY calculations [1].
-
Phase 2: Deoxygenation (Mandatory)
-
Method: Freeze-Pump-Thaw (3 cycles) is the gold standard. Nitrogen purging is acceptable only if bubbled for >20 minutes with solvent-saturated gas, but FPT is required for reference-grade data.
-
Validation: Measure the lifetime (
). If ns (in non-viscous solvent), oxygen is still present. A clean 1-VP monomer should exhibit ns (solvent dependent) [2].
Phase 3: Measurement Parameters
-
Excitation: 345 nm (Optimized to minimize Raman scattering interference).
-
Emission Scan: 360 nm – 600 nm.[1]
-
Slit Widths: 1-2 nm bandpass (Narrow slits prevent detector saturation and improve resolution of vibronic bands).
-
Correction: Apply the manufacturer-supplied "Emission Correction File" to account for the PMT's variable sensitivity across the red/blue regions.
Part 4: Data Analysis & Interpretation
The power of 1-VP lies in the Monomer-to-Excimer ratio (
-
Monomer Emission (
): Sharp peaks around 380-400 nm. Represents isolated 1-VP molecules. -
Excimer Emission (
): Broad, structureless band centered ~480 nm. Represents an excited-state dimer formed by the collision of an excited 1-VP with a ground-state 1-VP.
The Kinetic Readout: As polymerization proceeds, 1-VP is incorporated into the polymer backbone. The local mobility decreases, and the probability of forming excimers drops drastically.
-
Start of Reaction: High Excimer (
), Low Monomer ( ). -
End of Reaction: Low Excimer (
), High Monomer ( ).
Graphing the Pathway: The following diagram details the photophysical pathway that allows 1-VP to act as a kinetic probe.
Figure 2: Photophysical Pathway of 1-VP. Polymerization (Grey Box) physically blocks the diffusion step required for Excimer formation, acting as the sensing mechanism.
References
-
Resch-Genger, U., et al. "Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification." Analytical Chemistry, 2023.[2] Link
-
Winnik, F. M. "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media." Chemical Reviews, 1993. Link
-
Valenti, G., et al. "Fluorescence Studies for Vinyl Polymerization." DTIC Technical Report, 1994.[2] Link
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011. Link
-
NIST. "Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements." Analytical Chemistry, 2024.[3] Link
Sources
Safety Operating Guide
Laboratory Safety & Disposal Guide: 1-Vinylpyrene
Executive Summary & Immediate Hazard Profile[1][2][3][4]
1-Vinylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a reactive vinyl group.[1][2][3] Unlike standard stable PAHs (e.g., Pyrene), the vinyl substituent introduces significant polymerization risks triggered by light, heat, or specific catalytic surfaces.[3]
Improper disposal does not just risk environmental contamination; it creates a reactive chemical hazard in your waste stream.[3] If 1-Vinylpyrene polymerizes within a mixed organic waste container, it can generate heat (exotherm) or form insoluble precipitates that clog incinerator feed lines, leading to rejection by waste management vendors.[2][3]
Core Hazard Matrix
| Parameter | Classification | Critical Note |
| CAS Number | 17088-21-0 | Verify against SDS; often confused with 4-vinylpyrene.[1][2][3][4] |
| GHS Signal | DANGER | |
| Primary Hazards | Carcinogenicity (Suspected), Aquatic Toxicity (Acute/Chronic Cat 1).[1][2][3] | H410: Very toxic to aquatic life with long-lasting effects.[1][2][3] |
| Reactivity | Photoreactive / Polymerizable | Must be shielded from light. Can polymerize violently if concentrated and initiated.[1][2] |
| RCRA Status | Hazardous Waste | Treat as Toxic (T) and Reactive (R) characteristic waste.[1][2] |
Technical Chemical Profile
Understanding the physicochemical properties is the first step to safe disposal.[3] The hydrophobicity of the pyrene core dictates that aqueous disposal is never acceptable .[3]
| Property | Value | Operational Implication |
| Molecular Formula | C₁₈H₁₂ | High carbon content requires high-temperature incineration.[1][2][3] |
| Molecular Weight | 228.29 g/mol | Heavy organic; settles in liquid waste if not dissolved.[1][2][3] |
| Solubility | Soluble in DCM, Toluene, THF.[1][2][3] Insoluble in Water.[3] | Do not flush. Use organic solvents for rinsing glassware.[1][2][3] |
| Appearance | Pale yellow/green solid | Fluorescence under UV light indicates contamination.[1][2][3] |
| Stability | Light Sensitive | Store waste in amber glass or foil-wrapped containers.[1][2][3] |
Pre-Disposal Stabilization (The "Expertise" Pillar)[3]
As a Senior Application Scientist, I cannot stress this enough: The "vinyl" group is your primary operational concern. Standard PAHs are stable; vinyl-PAHs are not.[1][2][3]
The Risk: If you dispose of 1-vinylpyrene into a general "Non-Halogenated Organic" waste drum that sits in a warm satellite accumulation area for months, it may undergo radical polymerization.[1][2][3]
The Protocol:
-
Quenching (Optional but Recommended for >1g): If disposing of pure, unreacted monomer (>1g), dilute with a radical scavenger-rich solvent (e.g., reagent grade acetone or ethanol) before adding to the waste stream.[3] This reduces the probability of bulk polymerization.[3]
-
Container Selection:
-
Photoprotection: All waste containers containing this substance must be amber-colored or wrapped in aluminum foil.[1][2][3] Label the container: "LIGHT SENSITIVE WASTE."
Waste Segregation & Packaging[2][3]
Effective segregation prevents cross-reactivity. 1-Vinylpyrene must never be mixed with strong oxidizers (e.g., Nitric Acid, Peroxides), as this can trigger immediate ignition or explosion.[2][3]
Workflow Visualization: Segregation Decision Tree
Figure 1: Decision logic for segregating 1-Vinylpyrene waste streams to ensure compatibility with incineration facilities.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure chemical, contaminated silica gel, filter paper, gloves.[3]
-
Containment: Collect solids in a wide-mouth jar (HDPE or Glass) or a 6-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed bag/jar into the lab's dedicated "Solid Hazardous Waste" drum.
-
Final Disposal: This stream is sent for High-Temperature Incineration (typically >1000°C) to ensure destruction of the polycyclic ring structure.[1][2][3]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, rotary evaporator traps.[3]
-
Solvent Identification: Determine the primary solvent.[3]
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill. Leave 10% headspace for expansion.[3]
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone).[1][3] Add rinsate to the same liquid waste container.
-
Closure: Cap tightly immediately after use to prevent volatile emissions and oxygen ingress (which promotes polymerization).[3]
Emergency Spill Response
In the event of a spill, speed is essential to prevent the solvent from evaporating and leaving behind fine, inhalable 1-vinylpyrene dust.[2][3]
Workflow Visualization: Spill Response
Figure 2: Step-by-step emergency response protocol for 1-Vinylpyrene spills.
Critical Note on UV Verification: Because 1-Vinylpyrene is highly fluorescent, use a handheld long-wave UV lamp (365 nm) to verify that the spill area is clean.[1][2][3] If the surface glows blue/green, residue remains.[3] Repeat cleaning with acetone until no fluorescence is observed.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89966, 1-Vinylpyrene.[1][3] PubChem.[3] Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Polycyclic Aromatic Hydrocarbons (PAHs) - Fact Sheet.[1][2][3] EPA.gov.[3] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[3] OSHA.gov.[3] Available at: [Link][1][2]
-
Kamat, P. V. Photoelectrochemistry in Semiconductor Particulate Systems. Langmuir (ACS Publications).[3] (Contextual reference for photopolymerization of vinylpyrene). Available at: [Link][2]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Vinylpyrene
Navigating the complexities of novel or sparsely documented chemical compounds is a hallmark of innovative research. 1-Vinylpyrene (CAS No. 17088-21-0), a derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, presents a unique challenge due to its limited safety profile in readily available literature. This guide provides a comprehensive, safety-first framework for selecting and using personal protective equipment (PPE) when handling this compound. Our approach is grounded in the established principles of chemical hygiene, risk assessment based on structural analogues, and the precautionary principle.
A Duality of Risk: Hazard Assessment of 1-Vinylpyrene
A robust PPE plan begins with a thorough understanding of the material's hazards. For 1-Vinylpyrene, the data requires careful interpretation.
1.1 Known Hazard Classifications
Based on available supplier safety information, 1-Vinylpyrene is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H318: Causes serious eye damage. [1]
-
H410: Very toxic to aquatic life with long lasting effects. [1]
These classifications mandate, at a minimum, stringent protection against ingestion, eye contact, and environmental release. The risk of serious, irreversible eye damage from even minor contact is a critical operational consideration.
1.2 The Carcinogenicity Question: A Case for Prudence
The carcinogenic potential of 1-Vinylpyrene is not definitively established by major regulatory bodies. A 1991 study demonstrated that it can inhibit the formation of skin tumors initiated by other known carcinogens, such as benzo[a]pyrene[2][3]. However, this anti-initiator activity does not preclude the compound itself from being a carcinogen through other mechanisms.
We must consider two key factors from a safety perspective:
-
Structural Precedent (PAHs): 1-Vinylpyrene is a polycyclic aromatic hydrocarbon. The PAH class of compounds contains numerous known and suspected carcinogens. The U.S. Occupational Safety and Health Administration (OSHA) heavily regulates workplace exposure to PAHs, such as those found in coal tar pitch volatiles.[4][5]
-
Structural Precedent (Vinyl Compounds): The vinyl functional group is a structural alert for potential carcinogenicity. Compounds like vinyl chloride and 4-vinyl-1-cyclohexene diepoxide are classified as known or reasonably anticipated human carcinogens.[6][7]
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is essential to recognize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All work with 1-Vinylpyrene, especially handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Restrict access to the handling area and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 1-Vinylpyrene. The causality behind each selection is critical for ensuring a self-validating safety system.
3.1. Eye and Face Protection
-
Why: To prevent irreversible eye damage as indicated by the H318 classification.[1]
-
Protocol:
-
Chemical Splash Goggles: Wear ANSI Z87.1-rated chemical splash goggles at all times. Standard safety glasses do not provide an adequate seal against splashes and fine powders.
-
Face Shield: When handling more than gram quantities or when there is a significant risk of splashing (e.g., during solution transfers or quenching reactions), a face shield must be worn over the chemical splash goggles for full facial protection.[8]
-
3.2. Skin and Body Protection
-
Why: To prevent skin contact, absorption, and contamination of personal clothing. As a suspected carcinogen and potential skin irritant, minimizing dermal exposure is paramount.
-
Protocol:
-
Gloves (Double-Gloving Recommended): Standard disposable nitrile gloves offer poor resistance to many aromatic hydrocarbons and should be considered for incidental splash protection only.[9] A more robust system is required.
-
Inner Glove: A standard-thickness (e.g., 5-mil) nitrile glove. This layer provides splash protection during the doffing of the outer glove.
-
Outer Glove: A thicker, chemical-resistant glove with demonstrated resistance to aromatic compounds. While specific data for 1-Vinylpyrene is unavailable, neoprene or Viton™ gloves are a prudent choice based on general principles for handling PAHs.
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use. If contact with 1-Vinylpyrene occurs, remove gloves immediately, wash hands, and don a new pair. Never reuse disposable gloves.
-
-
Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.
-
Coveralls: For procedures involving larger quantities (>10 grams) or with a high potential for generating dust or splashes, disposable coveralls (e.g., Tyvek®) worn over personal clothing are required.
-
3.3. Respiratory Protection
-
Why: To prevent inhalation of the solid powder, which can be harmful if ingested and poses a potential carcinogenic risk via inhalation.
-
Protocol:
-
Under Normal Conditions: When handling small quantities of 1-Vinylpyrene inside a certified chemical fume hood, respiratory protection is not typically required, as the engineering control is sufficient.
-
When Required: Respiratory protection is necessary for:
-
Weighing the solid compound outside of a containment device (e.g., a powder-safe enclosure or glove box). This practice is strongly discouraged.
-
Cleaning up spills of the solid material.
-
-
Respirator Type: A NIOSH-approved respirator is required. The choice depends on the task:
-
For particulates (e.g., weighing, spill cleanup): A half-mask or full-face respirator with P100 (HEPA) particulate filters.
-
For potential vapors from solutions: A half-mask or full-face respirator with combination Organic Vapor/P100 cartridges.
-
-
Summary of PPE Requirements by Task
For quick reference, the following table summarizes the required PPE for common laboratory tasks involving 1-Vinylpyrene.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1g (in fume hood) | Chemical Splash Goggles | Double Gloves (Nitrile inner, Neoprene/Viton™ outer) | Flame-Resistant Lab Coat | Not Required |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Viton™ outer) | Flame-Resistant Lab Coat | Not Required (in fume hood) |
| Handling >10g / High Splash Risk | Chemical Splash Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Viton™ outer) | Disposable Coveralls | Not Required (in fume hood) |
| Spill Cleanup (Solid) | Chemical Splash Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Viton™ outer) | Disposable Coveralls | Half-mask Respirator with P100 filters |
Procedural Workflow: A Step-by-Step Guide to Safety
This section provides a direct, procedural guide for the entire handling process, from preparation to disposal.
Experimental Workflow for Handling 1-Vinylpyrene
Caption: Safe Handling Workflow for 1-Vinylpyrene
Step-by-Step Methodology:
-
Preparation:
-
Verify the chemical fume hood has a current certification.
-
Designate a specific area within the hood for the work.
-
Assemble all necessary equipment and reagents.
-
Prepare a labeled hazardous waste container.
-
Thoroughly inspect all PPE for damage (cracks in goggles, tears in gloves).
-
-
Donning PPE (in order):
-
Don lab coat or coveralls.
-
Don inner nitrile gloves.
-
If required, perform a seal check and don the respirator.
-
Don chemical splash goggles and face shield.
-
Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Handle the solid carefully to avoid generating dust.
-
When transferring solutions, do so slowly to prevent splashes.
-
-
Decontamination and Disposal:
-
Following the procedure, decontaminate all surfaces with an appropriate solvent and wipe. Dispose of wipes in the solid hazardous waste container.
-
All disposable materials (gloves, wipes, pipette tips) and excess reagent must be disposed of as hazardous chemical waste.
-
Because 1-Vinylpyrene is very toxic to aquatic life (H410), no amount should be discharged into the sewer system.[1]
-
-
Doffing PPE (in order, at the exit of the work area):
-
Doff outer gloves, peeling them away from your body and turning them inside out.
-
Doff lab coat or coveralls, rolling it away from your body.
-
Doff face shield and goggles.
-
If used, doff the respirator.
-
Doff inner gloves, peeling them inside out.
-
Immediately wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of soap and water. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department. For small spills of solid, use a respirator and other appropriate PPE, cover with an absorbent material, and carefully sweep it into a labeled hazardous waste container.
By adhering to this comprehensive guide, researchers can confidently handle 1-Vinylpyrene, ensuring both personal safety and the integrity of their work, thereby building a culture of trust and expertise in laboratory safety.
References
-
Agilent Technologies, Inc. (2024, August 23). PAH Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
- Rogier, M. G., et al. (1996). 1-Sulfooxymethylpyrene is an electrophilic mutagen and ultimate carcinogen of 1-methyl- and 1-hydroxymethylpyrene.
- La, A., et al. (2025). Carcinogenicity of vinyl acetate: evidence from multiple data streams. Environmental Health Perspectives, 133(10), 107001.
- Landsiedel, R., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology, 95(8), 2519-2537.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1996, September). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). Retrieved from [Link]
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3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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International Agency for Research on Cancer. (1987). VINYL CHLORIDE (Group 1). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42 (Suppl. 7). Lyon: IARC. Retrieved from [Link]
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Pro-Val. (n.d.). Glove Chemical Resistance Table. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 4-Vinyl-1-cyclohexene Diepoxide. In 15th Report on Carcinogens. Retrieved from [Link]
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- 4. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. VINYL CHLORIDE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Vinyl-1-cyclohexene Diepoxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
